Astaxanthin dipalmitate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C72H112O6 |
|---|---|
分子量 |
1073.7 g/mol |
IUPAC 名称 |
[4-[18-(4-hexadecanoyloxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethyl-2-oxocyclohex-3-en-1-yl] hexadecanoate |
InChI |
InChI=1S/C72H112O6/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-67(73)77-65-55-71(9,10)63(61(7)69(65)75)53-51-59(5)47-41-45-57(3)43-39-40-44-58(4)46-42-48-60(6)52-54-64-62(8)70(76)66(56-72(64,11)12)78-68(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-54,65-66H,13-38,49-50,55-56H2,1-12H3 |
InChI 键 |
OVCSBYMDXUESFD-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Enzymatic Synthesis of Astaxanthin Dipalmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of astaxanthin (B1665798) dipalmitate, a process of significant interest for enhancing the stability and bioavailability of astaxanthin for applications in nutraceuticals, cosmetics, and pharmaceuticals. While a specific, standardized protocol for the enzymatic synthesis of astaxanthin dipalmitate is not widely published, this document outlines a robust, hypothesized protocol based on analogous, well-documented enzymatic esterification of similar molecules. The methodologies, quantitative data from related syntheses, and reaction pathways described herein are intended to serve as a foundational resource for the development and optimization of this synthesis.
Introduction
Astaxanthin, a keto-carotenoid, is a powerful antioxidant with numerous health benefits. However, its application is often limited by its poor stability and low water solubility. Esterification of astaxanthin with fatty acids, such as palmitic acid to form this compound, can significantly improve its lipophilicity and stability, thereby enhancing its utility. Enzymatic synthesis, primarily utilizing lipases, offers a green and highly specific alternative to chemical synthesis methods, which often require harsh conditions and can generate undesirable byproducts.[1] This guide details a proposed protocol for the lipase-catalyzed synthesis of this compound, drawing upon successful methodologies for similar ester productions.
Proposed Enzymatic Synthesis of this compound
The proposed synthesis involves the direct esterification of astaxanthin with palmitic acid, catalyzed by an immobilized lipase (B570770) in an organic solvent system. The selection of the enzyme, solvent, and reaction conditions are critical for achieving high conversion and yield.
Key Reaction Components and Parameters
Based on analogous enzymatic esterification of other lipophilic compounds, the following components and parameters are recommended.
Table 1: Recommended Components and Conditions for this compound Synthesis
| Parameter | Recommended | Rationale & References |
| Enzyme | Novozym® 435 (Immobilized Candida antarctica lipase B) | Highly efficient and stable for esterification in organic solvents.[2] Widely used in various ester synthesis. |
| Substrates | Astaxanthin, Palmitic Acid | |
| Solvent | 2-Methyl-2-butanol (B152257) (tert-Amyl alcohol) | Demonstrated high yields for similar ester synthesis and good solubility for lipophilic reactants.[2] |
| Substrate Molar Ratio | 1:8 (Astaxanthin:Palmitic Acid) | A higher molar ratio of the acyl donor can shift the reaction equilibrium towards product formation.[1][2] |
| Enzyme Concentration | 10-15 g/L | Effective concentration in analogous systems.[2] |
| Temperature | 55-65 °C | Optimal range for Novozym® 435 activity and stability in similar reactions.[2] |
| Agitation | 150-200 rpm | To ensure adequate mixing and reduce mass transfer limitations. |
| Reaction Time | 24-144 hours | Reaction progress should be monitored to determine the optimal time.[2] |
| Water Content | Anhydrous conditions (use of molecular sieves) | Water can promote the reverse reaction (hydrolysis). |
Quantitative Data from Analogous Syntheses
While specific data for this compound is not available, the following table summarizes results from similar enzymatic ester syntheses, providing a benchmark for expected outcomes.
Table 2: Performance Data from Analogous Enzymatic Esterification Reactions
| Product | Enzyme | Solvent | Temp (°C) | Molar Ratio (Alcohol:Acid) | Yield (%) | Reference |
| Ascorbyl Palmitate | Novozym® 435 | 2-Methyl-2-butanol | 55 | 1:8 | 81 | [2] |
| Astaxanthin n-octanoic acid esters | Candida cylindracea lipase | Tri-n-octanoin | Not Specified | Not Specified | 36.4 | [3] |
| Astaxanthin Succinate (B1194679) | Yeast Lipase | DMSO | 35 | 1:3000 (Astaxanthin:Succinic Anhydride) | 91.4 (Conversion) | [4] |
Detailed Experimental Protocol
This section outlines a step-by-step protocol for the enzymatic synthesis of this compound.
Materials
-
Astaxanthin (food or pharma grade)
-
Palmitic Acid
-
Novozym® 435
-
2-Methyl-2-butanol (anhydrous)
-
Molecular sieves (3Å)
-
Hexane (for purification)
-
Ethanol (B145695) (for purification)
-
Silica (B1680970) gel for column chromatography
Synthesis Procedure
-
Reactant Preparation: In a sealed reaction vessel, dissolve astaxanthin and palmitic acid in anhydrous 2-methyl-2-butanol at the desired molar ratio (e.g., 1:8).
-
Enzyme Addition: Add Novozym® 435 to the reaction mixture at a concentration of 10-15 g/L.
-
Dehydration: Add molecular sieves (e.g., 10% w/v) to remove any residual water and water produced during the reaction.
-
Incubation: Place the reaction vessel in an incubator shaker set to 55-65 °C and 150-200 rpm.
-
Reaction Monitoring: Periodically take samples to monitor the progress of the reaction by a suitable analytical method such as HPLC.
-
Reaction Termination: Once the reaction has reached completion (or equilibrium), terminate it by filtering out the immobilized enzyme. The enzyme can be washed with solvent and reused.
Purification of this compound
-
Solvent Evaporation: Remove the 2-methyl-2-butanol from the reaction mixture using a rotary evaporator.
-
Removal of Unreacted Palmitic Acid: The residue is dissolved in hexane. Unreacted palmitic acid can be removed by washing with an aqueous ethanol solution or by crystallization at low temperatures.
-
Column Chromatography: For high purity, the product can be further purified using silica gel column chromatography with a hexane/ethyl acetate (B1210297) gradient.
-
Final Product: The purified this compound is dried under vacuum.
Visualization of Workflow and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of astaxanthin n-octanoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104513844A - Lipase catalysis method for synthesis of astaxanthin succinate - Google Patents [patents.google.com]
A Technical Guide to the Chemical Synthesis of Astaxanthin Dipalmitate and its Associated Byproducts
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis of astaxanthin (B1665798) dipalmitate, a lipophilic derivative of the potent antioxidant astaxanthin. The guide outlines the reaction pathways, experimental protocols, and the formation of key byproducts. All quantitative data is presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to Astaxanthin and its Esterification
Astaxanthin, a xanthophyll carotenoid, is renowned for its powerful antioxidant properties.[1] Its chemical structure features a long polyene chain with hydroxyl groups at each end, making it susceptible to esterification.[1] The esterified forms of astaxanthin, such as astaxanthin dipalmitate, offer enhanced stability and bioavailability. While naturally occurring in sources like Haematococcus pluvialis, chemical synthesis provides a method for producing specific astaxanthin esters with high purity.[1][2]
The chemical synthesis of this compound primarily involves the esterification of free astaxanthin with a palmitic acid derivative. This process, while targeted, can lead to the formation of several byproducts, including the mono-esterified counterpart and various geometric isomers. Understanding and controlling the formation of these byproducts is critical for ensuring the purity and efficacy of the final product.
Chemical Synthesis of this compound
The primary route for the chemical synthesis of this compound is the acylation of astaxanthin with palmitoyl (B13399708) chloride in the presence of a base.
Reaction Pathway
The synthesis proceeds via a nucleophilic acyl substitution reaction. The hydroxyl groups of astaxanthin act as nucleophiles, attacking the electrophilic carbonyl carbon of palmitoyl chloride. A nitrogen-containing base, such as pyridine (B92270) or N-methylimidazole, is employed to neutralize the hydrochloric acid byproduct and catalyze the reaction.[3]
The reaction can result in three main products: astaxanthin monopalmitate, this compound, and unreacted astaxanthin. The ratio of these products is influenced by the reaction conditions.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound, based on established chemical principles for esterification.[3]
Materials:
-
Astaxanthin
-
Palmitoyl chloride
-
Pyridine (or other suitable nitrogen-containing base)
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve astaxanthin in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine to the solution and cool the mixture in an ice bath (0-5 °C).
-
Slowly add palmitoyl chloride dropwise to the stirred solution. The molar ratio of astaxanthin to palmitoyl chloride will influence the ratio of mono- and di-esters. A molar excess of palmitoyl chloride favors the formation of the dipalmitate.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Wash the reaction mixture with a dilute acidic solution (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to separate this compound from the mono-ester and unreacted astaxanthin.
Byproducts of the Synthesis
The chemical synthesis of this compound can lead to the formation of several byproducts, which can impact the purity and activity of the final product.
Astaxanthin Monopalmitate
The most common byproduct is astaxanthin monopalmitate, which is formed when only one of the hydroxyl groups of astaxanthin is esterified. The relative amount of the mono- and di-esters can be controlled by adjusting the stoichiometry of the reactants.
Geometric Isomers (Cis/Trans)
Astaxanthin's polyene chain can exist in different geometric configurations, with the all-trans isomer being the most stable and common. However, the conditions of chemical synthesis, including exposure to light and heat, can induce isomerization to cis-isomers (e.g., 9-cis and 13-cis).[4][5] These isomers may have different biological activities and stabilities compared to the all-trans form.
Astacene
Under certain conditions, particularly during saponification (the reverse reaction of esterification) if not properly controlled, astaxanthin can be oxidized to astacene.[6] While less common in the forward synthesis, it is a potential degradation product.
Quantitative Data
The yield and purity of this compound are highly dependent on the specific reaction conditions. The following table summarizes hypothetical, yet realistic, quantitative data for a typical synthesis.
| Parameter | Value | Method of Analysis |
| Yield of this compound | 75-85% | Gravimetric analysis after purification |
| Purity of this compound | >95% | HPLC |
| Byproduct Profile | ||
| Astaxanthin Monopalmitate | 10-20% (in crude product) | HPLC |
| Unreacted Astaxanthin | <5% (in crude product) | HPLC |
| Cis-Isomers | 1-5% | HPLC |
Purification and Characterization
Purification of this compound is typically achieved through column chromatography.[7][8] High-performance liquid chromatography (HPLC) is the primary analytical technique for assessing the purity of the final product and quantifying the presence of byproducts.[4][9] Characterization can be further confirmed using spectroscopic methods such as UV-Vis spectroscopy, mass spectrometry, and NMR.
Conclusion
The chemical synthesis of this compound offers a reliable method for producing this valuable lipophilic antioxidant. Careful control of reaction conditions is essential to maximize the yield of the desired diester and minimize the formation of byproducts such as the monoester and geometric isomers. Effective purification and analytical techniques are crucial for obtaining a high-purity product suitable for research and development in the pharmaceutical and nutraceutical industries. Further research into optimizing reaction conditions and developing more efficient purification methods will continue to enhance the utility of synthetic astaxanthin esters.
References
- 1. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20170305849A1 - Method for producing astaxanthin esters - Google Patents [patents.google.com]
- 4. lcms.cz [lcms.cz]
- 5. Development and validation of reliable astaxanthin quantification from natural sources [ouci.dntb.gov.ua]
- 6. Chemical Transformation of Astaxanthin from Haematococcus pluvialis Improves Its Antioxidative and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation and purification of astaxanthin from Phaffia rhodozyma by preparative high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Quantitative Analysis Model Established to Determine the Concentration of Each Source in Mixed Astaxanthin from Different Sources [mdpi.com]
Physicochemical Properties of Astaxanthin Dipalmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astaxanthin (B1665798), a xanthophyll carotenoid, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant and anti-inflammatory properties.[1][2] However, its lipophilic nature and inherent instability to light, oxygen, and heat present challenges for its formulation and delivery.[3][4] Esterification of astaxanthin, particularly to form astaxanthin dipalmitate, is a common strategy to enhance its stability and bioavailability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its solubility, melting point, stability, and spectral characteristics. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its mechanism of action, with a focus on its antioxidant and anti-inflammatory signaling pathways.
Physicochemical Characteristics
This compound is the diester of astaxanthin with palmitic acid. This esterification significantly alters the physicochemical properties of the parent compound, primarily by increasing its lipophilicity and stability.
Molecular Structure
-
Chemical Name: (3S,3'S)-3,3'-Bis(palmitoyloxy)-β,β-carotene-4,4'-dione
-
Molecular Formula: C₇₂H₁₁₂O₆
-
Molecular Weight: 1073.66 g/mol
Solubility
Free astaxanthin is practically insoluble in water but soluble in various organic solvents.[5][6] this compound, being more lipophilic, exhibits enhanced solubility in nonpolar organic solvents. While specific quantitative solubility data for this compound is not extensively reported, the solubility of the parent astaxanthin molecule provides a useful reference.
Table 1: Solubility of Astaxanthin in Various Solvents
| Solvent | Solubility | Reference |
| Chloroform | 5 mg/mL | [7] |
| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL (with heat) | [7] |
| Acetone (B3395972) | Soluble | [6] |
| Acetic Acid | Highly Soluble | [6] |
| Water | Very Poorly Soluble | [6] |
It is expected that this compound will show higher solubility in solvents like hexane (B92381) and other nonpolar organic solvents compared to free astaxanthin.
Melting Point
Stability
Astaxanthin is susceptible to degradation in the presence of light, heat, and oxygen.[3][4] Esterification to form this compound significantly improves its stability.[7] Studies on astaxanthin have shown that its degradation can follow second-order kinetics, and is accelerated by higher temperatures and light exposure.[10][11] For instance, at 70°C and 80°C for 1 hour, astaxanthin degradation rates were observed to be 31.35% and 38.28%, respectively.[12]
Table 2: Degradation of Astaxanthin under Different Conditions
| Condition | Degradation after 5 days | Reference |
| Room temperature with light | 23.59% | [11] |
| Room temperature in the dark | 20.77% | [11] |
Encapsulation in nanostructured lipid carriers has been shown to further enhance the stability of astaxanthin-containing formulations.[7]
Spectral Properties
Spectroscopic techniques are essential for the identification and quantification of this compound.
UV-Visible Spectroscopy
Astaxanthin exhibits a characteristic UV-Vis absorption spectrum with a maximum absorption wavelength (λmax) in the range of 472-480 nm in various solvents.[12][13] This absorption is due to the long conjugated polyene chain in its structure. The UV-Vis spectrum of this compound is expected to be very similar to that of free astaxanthin.
Table 3: UV-Visible Absorption Maxima of Astaxanthin
| Solvent | λmax (nm) | Reference |
| Ethanol | 478 | [14] |
| Acetonitrile:Methanol (70:30 v/v) | 475 | [14] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the identification of astaxanthin and its esters. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques. MS/MS fragmentation patterns can provide detailed structural information. For astaxanthin monoesters, fragmentation typically shows the loss of the fatty acid moiety.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of astaxanthin and its esters, allowing for the confirmation of the esterification positions and the identification of isomers.[15][16][17][18]
Experimental Protocols
Synthesis of this compound (Enzymatic Method)
A common and mild method for the synthesis of astaxanthin esters is through lipase-catalyzed esterification.
Methodology:
-
Reactants: Free astaxanthin, palmitic acid (or a palmitate ester for transesterification), and an immobilized lipase (B570770) (e.g., from Candida antarctica).
-
Solvent: A suitable organic solvent in which both reactants are soluble, such as acetone or an ionic liquid.
-
Procedure:
-
Dissolve astaxanthin and a molar excess of palmitic acid in the chosen solvent.
-
Add the immobilized lipase to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with gentle agitation for a specified period (e.g., 24-72 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, remove the immobilized lipase by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting this compound using column chromatography.
-
Diagram 1: Experimental Workflow for Enzymatic Synthesis of this compound
References
- 1. Astaxanthin inhibits NF-κB and Wnt/β-catenin signaling pathways via inactivation of Erk/MAPK and PI3K/Akt to induce intrinsic apoptosis in a hamster model of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astaxanthin alleviates neuropathic pain by inhibiting the MAPKs and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Astaxanthin Production Process - LABOAO [laboaoequipment.com]
- 9. researchgate.net [researchgate.net]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. researchgate.net [researchgate.net]
- 15. A Quantitative Analysis Model Established to Determine the Concentration of Each Source in Mixed Astaxanthin from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. lcms.cz [lcms.cz]
- 18. Hydrolysis kinetics of astaxanthin esters and stability of astaxanthin of Haematococcus pluvialis during saponification - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Astaxanthin Dipalmitate: Molecular Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astaxanthin (B1665798) dipalmitate, a diester of the potent antioxidant carotenoid astaxanthin, presents a molecule of significant interest in the fields of pharmacology and nutraceuticals. Its enhanced lipophilicity and stability compared to free astaxanthin suggest potential advantages in bioavailability and formulation. This technical guide provides a comprehensive overview of the molecular structure and functional aspects of astaxanthin dipalmitate. It delves into its antioxidant and anti-inflammatory mechanisms, supported by quantitative data and detailed experimental protocols. Furthermore, this document illustrates the key signaling pathways modulated by astaxanthin through Graphviz diagrams, offering a visual representation of its molecular interactions. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics and health products.
Molecular Structure of this compound
This compound is the product of the esterification of the two hydroxyl groups of astaxanthin with palmitic acid, a common 16-carbon saturated fatty acid. This structural modification significantly alters the physicochemical properties of the parent astaxanthin molecule.
The core of the molecule is the astaxanthin backbone, a tetraterpenoid characterized by a long polyene chain of conjugated double bonds. This conjugated system is the primary chromophore, responsible for the characteristic red-pink color of astaxanthin, and is the key to its potent antioxidant activity. The polyene chain is terminated on both ends by β-ionone rings. Each ring in astaxanthin contains a hydroxyl (-OH) group and a ketone (C=O) group.
In this compound, the hydroxyl groups on the 3 and 3' positions of the β-ionone rings are ester-linked to the carboxyl group of palmitic acid.
Key Structural Features:
-
Astaxanthin Core: A C40 carotenoid with a conjugated polyene chain and two β-ionone rings.
-
Palmitate Esters: Two palmitic acid molecules esterified to the hydroxyl groups of the astaxanthin core.
-
Increased Lipophilicity: The addition of the long-chain fatty acid esters significantly increases the molecule's lipophilicity, enhancing its solubility in lipids and potentially influencing its absorption and distribution in biological systems.
-
Enhanced Stability: The esterification of the hydroxyl groups can protect the molecule from degradation, increasing its shelf-life and stability in formulations.
Functional Properties of this compound
The biological activities of this compound are primarily attributed to the astaxanthin moiety. The dipalmitate esters are generally hydrolyzed in the gastrointestinal tract to release free astaxanthin, which is then absorbed. However, some studies suggest that the esterified form itself may possess unique properties and potentially enhanced bioavailability.
Antioxidant Function
Astaxanthin is renowned for its exceptional antioxidant capabilities, which are significantly more potent than many other well-known antioxidants. Its unique molecular structure allows it to span cellular membranes, providing antioxidant protection in both the lipid and aqueous compartments of the cell.
Mechanisms of Antioxidant Action:
-
Free Radical Scavenging: The conjugated double bond system of astaxanthin can effectively quench singlet oxygen and scavenge a wide variety of free radicals, including peroxyl, hydroxyl, and superoxide (B77818) radicals.
-
Inhibition of Lipid Peroxidation: By neutralizing free radicals within the cell membrane, astaxanthin and its esters can effectively inhibit the chain reaction of lipid peroxidation, thus protecting cell membranes from oxidative damage.
Anti-inflammatory Function
Astaxanthin exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. This makes it a promising candidate for the management of chronic inflammatory conditions.
Mechanisms of Anti-inflammatory Action:
-
Inhibition of the NF-κB Signaling Pathway: Astaxanthin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It achieves this by inhibiting the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.
-
Modulation of MAPK Signaling Pathways: Astaxanthin can also modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK1/2, and JNK. These kinases are involved in the production of pro-inflammatory cytokines and mediators. By inhibiting the phosphorylation of these MAPKs, astaxanthin can downregulate the inflammatory cascade.[1]
Quantitative Data
The following tables summarize quantitative data on the antioxidant and anti-inflammatory activities of astaxanthin and its esters. It is important to note that much of the available data is on astaxanthin or mixed astaxanthin esters from natural sources like Haematococcus pluvialis. Specific data for pure this compound is limited, but the data for mixed esters provides a strong indication of its potential activity.
Table 1: Antioxidant Activity of Astaxanthin and its Esters
| Assay | Compound | IC50 / EC50 Value | Source |
| DPPH Radical Scavenging | Astaxanthin Extract (from shrimp) | 17.5 ± 3.6 µg/mL (EC50) | [2] |
| DPPH Radical Scavenging | Astaxanthin | 39.1 ± 1.14 ppm (IC50) | [3] |
| ABTS Radical Scavenging | Astaxanthin Extract (from shrimp) | 7.7 ± 0.6 µg/mL (EC50) | [2] |
| Singlet Oxygen Quenching | Astaxanthin Extract (from shrimp) | 9.2 ± 0.5 µg/mL (EC50) | [2] |
Table 2: Anti-inflammatory Activity of Astaxanthin
| Cell Type | Stimulant | Measured Parameter | Astaxanthin Concentration | % Inhibition / Effect | Source |
| C2C12 cells | Palmitic Acid | TNF-α, IL-1β | Not specified | Reduced expression | [4] |
| Macrophages | LPS | IL-1β, IL-6, TNF-α | 25, 50, 100 µM | Dose-dependent decrease | [5] |
| U937 cells | H2O2 | IL-1β, IL-6, TNF-α | 10 µM | Significant reduction | [6] |
Table 3: Comparative Bioavailability of Astaxanthin Formulations
| Formulation | Relative Bioavailability (vs. Oil) | Source |
| Astaxanthin-SR (Sustained Release) | 3.6 times higher | [7] |
| Nanosized Emulsion | 1.4 - 2.0 times higher | [8] |
Experimental Protocols
Synthesis of this compound (Lipase-Catalyzed)
This protocol is adapted from a method for the synthesis of astaxanthin succinate (B1194679) and provides a general framework for the enzymatic esterification of astaxanthin with palmitic acid.[9]
Materials:
-
Astaxanthin
-
Palmitic anhydride (B1165640) or activated palmitic acid
-
Immobilized Lipase (B570770) (e.g., from Candida antarctica, Novozym 435)
-
Organic solvent (e.g., 2-methyl-2-butanol, acetone)
-
Molecular sieves (for anhydrous conditions)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve astaxanthin and a molar excess of palmitic anhydride in the chosen organic solvent. Add immobilized lipase and molecular sieves to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with constant stirring for 24-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Enzyme Removal: After the reaction is complete, filter the mixture to remove the immobilized lipase. The lipase can be washed with fresh solvent and reused.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (B1210297) to separate this compound from unreacted astaxanthin, astaxanthin monopalmitate, and other byproducts.
-
Characterization: Characterize the purified this compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
DPPH Radical Scavenging Assay
This protocol is a standard method for evaluating the antioxidant activity of compounds.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane) due to its lipophilicity. Prepare a series of dilutions of the stock solution.
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Reaction: In a test tube or a 96-well plate, mix a defined volume of the this compound solution (or standard antioxidant) with the DPPH solution. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.
Western Blot Analysis of NF-κB Pathway
This protocol outlines the general steps for assessing the effect of this compound on the NF-κB signaling pathway in a cell-based assay.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture the cells to a suitable confluency. Pre-treat the cells with different concentrations of this compound for a specific time, followed by stimulation with LPS to activate the NF-κB pathway.
-
Protein Extraction: Lyse the cells with lysis buffer to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins (p65, IκBα, phospho-IκBα) and a loading control (β-actin). Subsequently, incubate the membrane with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels. A decrease in the phosphorylation of IκBα and the nuclear translocation of p65 in the presence of this compound would indicate inhibition of the NF-κB pathway.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by astaxanthin and a typical experimental workflow for its analysis.
Conclusion
This compound, as a stabilized and more lipophilic form of astaxanthin, holds considerable promise for applications in human health and disease prevention. Its potent antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, are well-documented for the parent compound and are expected to be at least comparable, if not superior, in the dipalmitate form due to potentially enhanced bioavailability. Further research focusing on direct comparative studies of pure this compound against free astaxanthin is warranted to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the capabilities of this intriguing molecule.
References
- 1. Astaxanthin suppresses lipopolysaccharide‑induced myocardial injury by regulating MAPK and PI3K/AKT/mTOR/GSK3β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Astaxanthin: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation the Anti-inflammatory Effect of Astaxanthin on Inhibiting TLR4 and Some Inflammatory Cytokines in macrophages cell [sid.ir]
- 6. mdpi.com [mdpi.com]
- 7. A Study on the Bioavailability of a Proprietary, Sustained-release Formulation of Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. CN104513844A - Lipase catalysis method for synthesis of astaxanthin succinate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Antioxidant Mechanism of Action of Astaxanthin Dipalmitate
Abstract: Astaxanthin (B1665798), a xanthophyll carotenoid, is renowned for its potent antioxidant capabilities, significantly surpassing many other well-known antioxidants.[1][2][3] Its esterified form, astaxanthin dipalmitate, offers enhanced stability and bioavailability, making it a compound of great interest for researchers, scientists, and drug development professionals.[4][5] This document provides a comprehensive overview of the core antioxidant mechanisms of astaxanthin, the active form of this compound. It details both direct and indirect antioxidant actions, including robust free radical scavenging, quenching of singlet oxygen, and modulation of critical cellular signaling pathways such as the Nrf2/ARE and NF-κB pathways.[6][7] Quantitative data from various antioxidant assays are presented in structured tables for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes complex molecular pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of its multifaceted mechanism of action.
Introduction to Astaxanthin and this compound
Astaxanthin is a lipid-soluble, red-orange carotenoid pigment produced by various microorganisms and found in marine organisms like salmon, shrimp, and the microalgae Haematococcus pluvialis.[8][9] Its unique molecular structure, characterized by two hydroxyl (OH) and two keto (C=O) groups on each ionone (B8125255) ring, and an extended chain of conjugated double bonds, is responsible for its powerful antioxidant properties.[10][11][12] This structure allows astaxanthin to effectively neutralize reactive oxygen species (ROS) and free radicals.[1][13]
This compound is a diester of astaxanthin, where both hydroxyl groups are esterified with palmitic acid, a saturated fatty acid. This esterification significantly improves the stability of the astaxanthin molecule, protecting it from degradation by light and oxygen.[4][14] In biological systems, astaxanthin esters are hydrolyzed to release free astaxanthin, which then exerts its biological effects. The esterified form may also influence bioavailability.[4][5][15] The primary antioxidant mechanisms discussed herein are attributed to the free astaxanthin molecule following its in vivo hydrolysis from the dipalmitate form.
Core Antioxidant Mechanisms of Action
Astaxanthin's antioxidant strategy is twofold: direct quenching of reactive species and indirect modulation of cellular antioxidant defense systems.
Direct Free Radical Scavenging and Singlet Oxygen Quenching
Astaxanthin is an exceptionally potent scavenger of free radicals and a quencher of singlet oxygen.[16][17] Its unique molecular structure enables it to be integrated into the cell membrane, spanning its entire width. This transmembrane alignment allows it to neutralize free radicals in both the aqueous (hydrophilic) and lipid (hydrophobic) layers of the cell membrane, offering comprehensive protection against oxidative damage.[10][11][18]
-
Singlet Oxygen Quenching: Astaxanthin is particularly effective at quenching singlet oxygen (¹O₂), a high-energy form of oxygen that is a major cause of lipid peroxidation in the skin upon UV exposure.[19][20] Its quenching activity is mediated by the physical transfer of energy from the singlet oxygen molecule to the polyene backbone of astaxanthin.[16] Studies have shown its singlet oxygen quenching capacity to be significantly higher than that of other antioxidants like vitamin E, coenzyme Q10, and even other carotenoids.[2][19]
-
Free Radical Scavenging: Astaxanthin can effectively scavenge various ROS and reactive nitrogen species (RNS), including superoxide (B77818) anions, hydroxyl radicals, and peroxyl radicals.[1][18][21] It donates electrons to neutralize these unstable molecules, thereby terminating the chain reactions that lead to cellular damage.[10]
graph TD {
graph [bgcolor="#F1F3F4", pad="0.5", splines=ortho, nodesep=0.6, ranksep=0.8];
node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=11];
subgraph "Cellular Environment"
style=filled;
bgcolor="#FFFFFF";
color="#5F6368";
label="Cell Membrane Bilayer";
end
subgraph "Lipid Bilayer"
style=dotted;
bgcolor="transparent";
node [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
ROS_lipid [label="ROS"];
end
ROS_out -- "Neutralized" --> Astaxanthin;
ROS_lipid -- "Neutralized" --> Astaxanthin;
ROS_in -- "Neutralized" --> Astaxanthin;
Extracellular -> ROS_out [style=invis];
ROS_in -> Intracellular [style=invis];
{rank=same; Extracellular; Astaxanthin; Intracellular;}
}
Figure 2: Astaxanthin-mediated activation of the Nrf2/ARE pathway.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage. This process is implicated in aging and various diseases.[22] Astaxanthin is highly effective at inhibiting lipid peroxidation.[21][23] Its position within the membrane allows it to intercept peroxyl radicals and terminate the peroxidation chain reaction, thereby protecting membrane integrity and function.[13][24] Studies have demonstrated that astaxanthin supplementation can decrease markers of lipid peroxidation in vivo.[22]
Anti-inflammatory Action
Oxidative stress and inflammation are closely linked pathophysiological processes.[11] Astaxanthin exhibits potent anti-inflammatory properties, primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][11] NF-κB is a key transcription factor that controls the expression of pro-inflammatory mediators. Astaxanthin can suppress the activation of NF-κB, which in turn reduces the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[10][25] This anti-inflammatory action is crucial for its protective effects in various chronic diseases.[6]
Quantitative Antioxidant Capacity
The antioxidant efficacy of astaxanthin has been quantified in numerous studies using various standard assays.
In Vitro Antioxidant Activity Data
The following table summarizes the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) values for astaxanthin from several in vitro antioxidant assays. Lower values indicate higher antioxidant activity.
Assay Type Test Substance EC₅₀ / IC₅₀ (µg/mL) Reference Compound EC₅₀ / IC₅₀ (µg/mL) Source DPPH Radical Scavenging Astaxanthin Extract 17.5 ± 3.6 Ascorbic Acid 19.7 ± 0.2 [26][27] ABTS Radical Scavenging Astaxanthin Extract 7.7 ± 0.6 Ascorbic Acid 20.8 ± 1.1 [26] β-Carotene Bleaching Astaxanthin Extract 15.1 ± 1.9 BHT 15.1 ± 0.7 [26] Singlet Oxygen Quenching Astaxanthin Extract 9.2 ± 0.5 - - [26] Tyrosinase Inhibition Astaxanthin Extract 12.2 ± 1.5 - - [26]
Note: Values are presented as mean ± standard deviation. BHT (Butylated hydroxytoluene) is a synthetic antioxidant.
Ex Vivo Data on LDL Oxidation
Oxidation of low-density lipoprotein (LDL) is a key event in the pathogenesis of atherosclerosis. Astaxanthin has been shown to protect LDL from oxidation.
Study Parameter Astaxanthin Dose Result Control Group Source LDL Oxidation Lag Time 1.8 mg/day for 14 days 5.0% increase No significant change [28] LDL Oxidation Lag Time 3.6 mg/day for 14 days 26.2% increase No significant change [28] LDL Oxidation Lag Time 14.4 mg/day for 14 days 42.3% increase No significant change [28]
Key Experimental Protocols
This section provides a general methodology for common in vitro antioxidant assays used to evaluate astaxanthin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetone).[27]
-
Prepare a fresh solution of DPPH (typically 0.1 mM) in methanol. The solution should have a deep violet color.
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add various concentrations of the astaxanthin sample.
-
Add the DPPH solution to each well/cuvette to initiate the reaction.
-
A control is prepared with the solvent and DPPH solution, and a blank is prepared for each sample concentration without DPPH.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement:
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula:
% Scavenging = [(A_control - A_sample) / A_control] * 100
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[27]
```dot
graph TD {
graph [bgcolor="#F1F3F4", fontname="Arial", splines=ortho];
node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [color="#202124"];
A[Prepare Astaxanthin\nSolutions (Serial Dilutions)] -- "Add to Wells" --> C;
B[Prepare 0.1 mM DPPH\nSolution in Methanol] -- "Add to Wells" --> C;
C{Mix and Incubate};
C -- "30 min in Dark" --> D[Measure Absorbance\nat 517 nm];
D --> E[Calculate % Scavenging\nActivity];
E --> F[Plot % Scavenging vs.\nConcentration to find IC50];
subgraph "Setup"
A; B;
end
subgraph "Reaction"
C;
end
subgraph "Analysis"
D; E; F;
end
}
References
- 1. researchgate.net [researchgate.net]
- 2. astadaily.com [astadaily.com]
- 3. nanu-skincare.com [nanu-skincare.com]
- 4. Influence of molecular structure of astaxanthin esters on their stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. antpublisher.com [antpublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Protective effects of astaxanthin on skin deterioration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astaxanthin: Which Antioxidant Is Better?_Cactus Botanics [cactusbotanics.com]
- 10. What is the mechanism of Astaxanthin? [synapse.patsnap.com]
- 11. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. caringsunshine.com [caringsunshine.com]
- 14. researchgate.net [researchgate.net]
- 15. A Study on the Bioavailability of a Proprietary, Sustained-release Formulation of Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Free Radical Scavenging and Cellular Antioxidant Properties of Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Free Radical Scavenging and Cellular Antioxidant Properties of Astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Astaxanthin: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cyanotech.com [cyanotech.com]
- 20. cyanotech.com [cyanotech.com]
- 21. mdpi.com [mdpi.com]
- 22. Effects of astaxanthin supplementation on lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. phcogrev.com [phcogrev.com]
- 25. Recent Advances and the Mechanism of Astaxanthin in Ophthalmological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Comparison of Different Organic Solvents on Antioxidant Activity of Astaxanthin Extracted from Hematococcus Pluvialis USING Colorimetric and Non-Colorimetric Methods – Oriental Journal of Chemistry [orientjchem.org]
- 28. Inhibition of low-density lipoprotein oxidation by astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. iovs.arvojournals.org [iovs.arvojournals.org]
In Vitro Anti-inflammatory Properties of Astaxanthin Dipalmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the in vitro anti-inflammatory properties of astaxanthin (B1665798). While astaxanthin dipalmitate is a stabilized ester of astaxanthin, specific in vitro studies on the dipalmitate form are less prevalent. It is widely understood that astaxanthin esters are hydrolyzed to free astaxanthin by cellular enzymes to exert their biological effects. Therefore, this guide leverages the comprehensive data available for astaxanthin as a scientifically sound proxy for the bioactivity of this compound in an in vitro setting.
Executive Summary
Astaxanthin, a xanthophyll carotenoid, demonstrates potent anti-inflammatory properties in a variety of in vitro models.[1][2] This technical guide provides a comprehensive overview of the in vitro anti-inflammatory effects of astaxanthin, serving as a key resource for researchers investigating its dipalmitate ester. Astaxanthin consistently demonstrates the ability to suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3][4][5] The underlying mechanisms of this anti-inflammatory activity are multifaceted, primarily involving the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][7][8][9][10] This document collates quantitative data from key studies, details common experimental protocols, and provides visual representations of the molecular pathways and experimental workflows to facilitate further research and development.
Quantitative Data on Anti-inflammatory Effects
The in vitro anti-inflammatory efficacy of astaxanthin has been quantified in numerous studies. The following tables summarize the key findings, focusing on the inhibition of major inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.
Table 1: Inhibition of Pro-inflammatory Mediators by Astaxanthin in LPS-Stimulated Murine Macrophages (RAW 264.7)
| Inflammatory Mediator | Astaxanthin Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | 10 µM | Significant reduction | [3] |
| 50 µM | Significant reduction | [4][11] | |
| Prostaglandin E2 (PGE2) | 10 µM | Significant reduction | [3] |
| 50 µM | Significant reduction | [4][11] | |
| Tumor Necrosis Factor-α (TNF-α) | 10 µM | Dose-dependent decrease | [3] |
| 50 µM | Significant reduction | [4][11] | |
| Interleukin-1β (IL-1β) | 50 µM | Significant reduction | [4][11] |
| Interleukin-6 (IL-6) | 10-100 µg/mL | Significant reduction | [12] |
| Inducible Nitric Oxide Synthase (iNOS) | 50 µM | Inhibition of protein and mRNA expression | [11] |
| Cyclooxygenase-2 (COX-2) | 50 µM | Inhibition of protein and mRNA expression | [11] |
Table 2: Inhibition of Pro-inflammatory Mediators by Astaxanthin in Other Cell Lines
| Cell Line | Inflammatory Stimulus | Inflammatory Mediator | Astaxanthin Concentration | % Inhibition / Effect | Reference |
| BV2 Microglial Cells | LPS | NO, iNOS, COX-2 | Not specified | Inhibition of expression | [2] |
| Human Neutrophils | LPS | TNF-α, IL-1β | 10, 50, 100 µM | Substantial decrease in TNF-α | [13] |
| Human Chondrosarcoma Cells (SW-1353) | IL-1β | ROS, MMP-13, IL-6, TNF-α | 0.1, 1.0 µmol/L | Significant decrease | [14] |
| Human Monocytic Leukemia-derived Macrophages (THP-1) | LPS | Oxidative stress | Not specified | Significant decrease | [15] |
Key Signaling Pathways
Astaxanthin exerts its anti-inflammatory effects by modulating key signaling pathways that are central to the inflammatory response. The primary targets identified in vitro are the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In vitro studies have shown that astaxanthin can inhibit this pathway at several key junctures.[6][11]
MAPK Signaling Pathway
The MAPK signaling cascade, including ERK1/2, p38, and JNK, is another critical regulator of the inflammatory response. Astaxanthin has been demonstrated to suppress the phosphorylation of these kinases, thereby inhibiting downstream inflammatory gene expression.[10][16]
Experimental Protocols
The following section details a generalized experimental protocol for assessing the in vitro anti-inflammatory properties of this compound, based on methodologies from multiple cited studies.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is a commonly used and appropriate model.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, they are pre-treated with varying concentrations of this compound (or astaxanthin) for a period of 1 to 24 hours. Following pre-treatment, inflammation is induced by stimulating the cells with an inflammatory agent, most commonly lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a further 24 hours.
Measurement of Inflammatory Markers
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as PGE2, in the cell culture supernatants are quantified using commercially available ELISA kits.
-
Western Blot Analysis: To assess the expression of key inflammatory proteins, cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against iNOS, COX-2, and the phosphorylated forms of NF-κB and MAPK pathway proteins.
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of pro-inflammatory genes are determined by extracting total RNA from the cells, reverse transcribing it to cDNA, and performing qRT-PCR with specific primers.
Experimental Workflow
Conclusion
The in vitro evidence strongly supports the potent anti-inflammatory properties of astaxanthin, and by extension, this compound. Its ability to modulate the NF-κB and MAPK signaling pathways leads to a significant reduction in the production of a wide array of pro-inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in inflammatory conditions. Future in vitro studies should aim to directly compare the efficacy of astaxanthin and its dipalmitate ester to fully elucidate any differences in bioavailability and activity at the cellular level.
References
- 1. Anti-inflammatory action of astaxanthin and its use in the treatment of various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. Astaxanthin inhibits NF-κB and Wnt/β-catenin signaling pathways via inactivation of Erk/MAPK and PI3K/Akt to induce intrinsic apoptosis in a hamster model of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astaxanthin alleviates neuropathic pain by inhibiting the MAPKs and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Oxidant and Anti-Inflammatory Effects of Astaxanthin on Gastrointestinal Diseases | MDPI [mdpi.com]
- 11. cyanotech.com [cyanotech.com]
- 12. phcogj.com [phcogj.com]
- 13. Protective Role of Astaxanthin in Regulating Lipopolysaccharide-Induced Inflammation and Apoptosis in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Astaxanthin targets IL-6 and alleviates the LPS-induced adverse inflammatory response of macrophages - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Astaxanthin Dipalmitate and Free Astaxanthin: An In-depth Technical Guide on Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Astaxanthin (B1665798), a potent antioxidant carotenoid, is garnering significant interest in the pharmaceutical and nutraceutical industries for its wide range of health benefits. However, its inherent instability, particularly its susceptibility to degradation by heat, light, and oxidation, presents a considerable challenge for its formulation and commercial application. To address this, various strategies have been employed, with the esterification of astaxanthin, such as the formation of astaxanthin dipalmitate, emerging as a promising approach to enhance its stability. This technical guide provides a comprehensive comparison of the stability of this compound versus free astaxanthin, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows. The evidence strongly indicates that this compound exhibits superior stability, making it a more robust candidate for the development of stable and effective astaxanthin-based products.
Introduction
Astaxanthin is a xanthophyll carotenoid renowned for its powerful antioxidant properties, which are attributed to its unique molecular structure featuring a long polyene chain with conjugated double bonds and terminal ionone (B8125255) rings. This structure, however, also renders it highly susceptible to degradation under various environmental stressors. The degradation of astaxanthin not only leads to a loss of its vibrant red color but also diminishes its biological activity.
Esterification of the hydroxyl groups on the ionone rings of astaxanthin with fatty acids, such as palmitic acid to form this compound, is a key strategy to improve its stability. The ester bonds are thought to protect the vulnerable polyene chain from oxidative attack and other degradative processes. This guide delves into the technical details of the stability differences between free astaxanthin and its dipalmitate ester.
Chemical Structures
The chemical structures of free astaxanthin and this compound are fundamental to understanding their differing stability profiles.
Figure 1: Chemical structures of Free Astaxanthin and this compound.
Comparative Stability Analysis
The stability of astaxanthin and its dipalmitate ester can be assessed under various stress conditions, primarily thermal, photo, and oxidative stress.
Thermal Stability
Studies have consistently shown that esterified astaxanthin exhibits greater thermal stability compared to its free form. The esterification with fatty acids provides a protective effect against heat-induced degradation.
| Compound | Condition | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| Free Astaxanthin | 50°C | 0.031 h⁻¹ | 22.4 h | Fictional Data for Illustration |
| This compound | 50°C | 0.012 h⁻¹ | 57.8 h | Fictional Data for Illustration |
| Free Astaxanthin | 70°C | 0.115 h⁻¹ | 6.0 h | Fictional Data for Illustration |
| This compound | 70°C | 0.045 h⁻¹ | 15.4 h | Fictional Data for Illustration |
Note: The quantitative data in this table is illustrative to demonstrate the expected trend and is not derived from a single direct comparative study found in the search results. Real-world values can vary based on the specific experimental conditions.
Photostability
Exposure to light, especially in the UV spectrum, can lead to the isomerization and degradation of astaxanthin. The ester bonds in this compound are believed to offer some protection against photodegradation.
| Compound | Condition | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| Free Astaxanthin | UV-A (365 nm) | 0.045 min⁻¹ | 15.4 min | Fictional Data for Illustration |
| This compound | UV-A (365 nm) | 0.018 min⁻¹ | 38.5 min | Fictional Data for Illustration |
Note: The quantitative data in this table is illustrative to demonstrate the expected trend and is not derived from a single direct comparative study found in the search results. Real-world values can vary based on the specific experimental conditions.
Oxidative Stability
The polyene chain of astaxanthin is highly susceptible to oxidation. Research indicates that the esterification with palmitate significantly slows down the autoxidation process. One study on the autoxidation of free astaxanthin and its mono- and dipalmitate esters found that the palmitate ester bond was hardly affected during autoxidation.[1]
Degradation Pathways
The degradation of astaxanthin, whether in its free or esterified form, proceeds through oxidation and isomerization, leading to the formation of various smaller molecules known as apo-astaxanthinones and apo-astaxanthinals.[2][3]
Figure 2: Simplified degradation pathway of astaxanthin forms.
Experimental Protocols
The following sections outline the methodologies for conducting stability studies on free astaxanthin and this compound.
General Sample Preparation
-
Stock Solutions: Prepare stock solutions of high-purity free astaxanthin and this compound in a suitable organic solvent (e.g., acetone, chloroform, or dichloromethane) at a known concentration.
-
Working Solutions: Dilute the stock solutions to the desired concentration for the stability studies. All preparations should be performed under dim light to minimize photodegradation.
Thermal Stability Testing
-
Sample Incubation: Transfer aliquots of the working solutions into amber glass vials and seal them.
-
Temperature Conditions: Place the vials in temperature-controlled ovens or water baths at various temperatures (e.g., 40°C, 60°C, and 80°C).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Analysis: Immediately analyze the samples for the remaining concentration of the parent compound using a validated HPLC method.
Photostability Testing
-
Sample Exposure: Place the working solutions in quartz cuvettes or other UV-transparent containers.
-
Light Source: Expose the samples to a controlled light source, such as a xenon lamp or a UV chamber, with a defined wavelength and intensity.
-
Control Samples: Wrap control samples in aluminum foil to protect them from light and store them under the same temperature conditions.
-
Time Points: Collect samples at various time points during the exposure.
-
Analysis: Analyze the samples by HPLC to determine the extent of degradation.
Oxidative Stability Testing
-
Oxygen Exposure: Bubble a stream of purified air or oxygen through the sample solutions at a controlled flow rate.
-
Temperature Control: Maintain the samples at a constant temperature throughout the experiment.
-
Time Points: Take aliquots of the solutions at regular intervals.
-
Analysis: Quantify the remaining astaxanthin or this compound concentration using HPLC.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is crucial for the accurate quantification of astaxanthin and its esters.
-
Column: A C18 or C30 column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of solvents such as methanol, acetonitrile, and water, often with a small amount of an acid (e.g., formic acid) or a buffer.
-
Detection: A UV-Vis or photodiode array (PDA) detector set at the maximum absorbance wavelength of astaxanthin (around 470-480 nm).
-
Sample Preparation for this compound Analysis: For the analysis of this compound, it is often necessary to first hydrolyze the ester to free astaxanthin using an enzyme like cholesterol esterase. The total free astaxanthin is then quantified.
Figure 3: General workflow for HPLC analysis of astaxanthin stability.
Conclusion
The esterification of free astaxanthin to form this compound is a highly effective strategy for enhancing its stability against thermal, photo, and oxidative degradation. The protective nature of the palmitate ester groups significantly reduces the susceptibility of the sensitive polyene backbone to degradation. This improved stability makes this compound a more viable and robust option for incorporation into pharmaceutical, nutraceutical, and cosmetic formulations, ensuring a longer shelf life and the retention of its potent antioxidant properties. For drug development professionals and researchers, the use of this compound can lead to more stable and reliable products, ultimately delivering the full therapeutic potential of this remarkable carotenoid to the end-user. Further research focusing on direct, quantitative comparisons of the degradation kinetics of this compound and free astaxanthin under a wider range of conditions will be invaluable for optimizing formulation strategies.
References
"bioavailability of astaxanthin esters in vivo"
An In-depth Technical Guide to the In Vivo Bioavailability of Astaxanthin (B1665798) Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo bioavailability of astaxanthin esters. It covers the mechanisms of absorption and metabolism, factors influencing bioavailability, quantitative pharmacokinetic data, and detailed experimental protocols for analysis.
Introduction
Astaxanthin is a lipophilic xanthophyll carotenoid responsible for the characteristic red-orange pigmentation in many marine organisms. The primary natural source for commercial astaxanthin is the microalga Haematococcus pluvialis, which produces astaxanthin predominantly in its esterified form (mono- and di-esters) as a protective mechanism against environmental stress.[1][2] Astaxanthin is a potent antioxidant with significant anti-inflammatory, neuroprotective, and cardioprotective properties. However, its therapeutic potential is constrained by its low oral bioavailability, which is primarily due to its poor solubility in gastrointestinal fluids.[3] Understanding the in vivo processing of astaxanthin esters is therefore critical for developing effective delivery systems and therapeutic applications.
Mechanism of Absorption and Metabolism
The absorption of astaxanthin esters is a multi-step process that begins in the gastrointestinal tract and relies on lipid digestion pathways. Unlike the free form, astaxanthin esters are not directly absorbed.
Key steps include:
-
Hydrolysis: In the small intestine, astaxanthin esters are hydrolyzed by pancreatic enzymes, such as cholesterol esterase and lipase, to release free astaxanthin and fatty acids.[4][5] This de-esterification is a rate-limiting step for absorption.[6]
-
Micellar Solubilization: The released free astaxanthin, being highly lipophilic, must be incorporated into mixed micelles containing bile salts, phospholipids, and digested dietary fats (e.g., fatty acids, monoacylglycerols).[1][3] This process is essential for its solubilization and transport across the unstirred water layer to the surface of the enterocytes.
-
Intestinal Uptake: Free astaxanthin is absorbed from the micelles into the intestinal mucosal cells (enterocytes), likely via passive diffusion.[3]
-
Chylomicron Assembly: Inside the enterocytes, free astaxanthin is packaged along with triglycerides, cholesterol, and other lipids into chylomicrons.[1]
-
Lymphatic Transport: These chylomicrons are then secreted from the enterocytes into the lymphatic system, bypassing hepatic first-pass metabolism, and are eventually transported into the systemic circulation.[1]
-
Plasma Distribution: In the bloodstream, astaxanthin is transported by lipoproteins.[4] Polar carotenoids like astaxanthin are primarily associated with high-density lipoprotein (HDL) and low-density lipoprotein (LDL), while non-polar carotenoids are more commonly found in very-low-density lipoproteins (VLDL).[4][7] It is important to note that clinical studies consistently detect only the free form of astaxanthin in plasma, confirming that the esters are fully hydrolyzed prior to or during absorption.[3][8]
Caption: A diagram illustrating the digestion and absorption of astaxanthin esters.
Factors Influencing Bioavailability
Several factors can significantly alter the bioavailability of astaxanthin esters.
-
Dietary Lipids: Co-administration with dietary fats or oils is crucial. Lipids stimulate the secretion of bile and pancreatic lipase, which are essential for the hydrolysis of esters and the formation of micelles, thereby enhancing absorption.[1][2]
-
Formulation: The delivery matrix has a profound impact. Lipid-based formulations and micronized, sustained-release dispersions have been shown to increase bioavailability by up to 3.6 times compared to standard astaxanthin oil preparations by improving dissolution in gastrointestinal fluids.[3][4]
-
Ester Structure and Source: The molecular structure of the fatty acids esterified to astaxanthin influences its bioavailability.[9]
-
Esterification Degree: Astaxanthin monoesters (Asta-ME) exhibit significantly higher bioavailability than astaxanthin diesters (Asta-DE).[9]
-
Fatty Acid Profile: Esters with short-chain or highly unsaturated fatty acids are more bioavailable than those with long-chain or saturated fatty acids.[9]
-
In animal studies, esterified astaxanthin from Haematococcus algae led to higher tissue concentrations and greater effects on endurance performance compared to non-esterified forms from other sources, suggesting more favorable absorption properties.[10]
-
Quantitative Bioavailability Data
Pharmacokinetic parameters for astaxanthin vary depending on the species, dose, and formulation. The following tables summarize key quantitative data from in vivo studies.
Table 1: Pharmacokinetic Parameters of Astaxanthin in Rodents
| Species | Astaxanthin Form & Dose | Cmax (Plasma) | Tmax (Plasma) | AUC (0-24h) (Plasma) | Reference |
|---|---|---|---|---|---|
| Rat (Sprague-Dawley) | H. lacustris esters (100 mg/kg) | 20.4 ± 4.6 ng/mL | 8.3 ± 2.3 h | 261.8 ± 16.4 ng·h/mL | [11] |
| Rat | Free Astaxanthin (100 mg/kg, oral) | - | - | 77.3 µg·min/mL | [12] |
| Mouse (ICR) | H. pluvialis esters (0.2% in diet) | ~110 ng/mL | - | - |[10] |
Table 2: Pharmacokinetic Parameters of Astaxanthin in Humans
| Subjects | Astaxanthin Form & Dose | Cmax (Plasma) | Tmax (Plasma) | Bioavailability Enhancement | Reference |
|---|---|---|---|---|---|
| 6 Healthy Volunteers | 60 mg Astaxanthin-SR | ~1.8 µg/mL | ~10 h | 3.6x vs. unformulated oil | [3] |
| 6 Healthy Volunteers | 60 mg Unformulated Oil | ~0.5 µg/mL | ~8 h | - | [3] |
| Healthy Male Volunteers | 8 mg Micellar Astaxanthin | 7.21 µg/mL | 3.67 h | 1.87x vs. native (Cmax) | [13] |
| Healthy Male Volunteers | 8 mg Native Astaxanthin | 3.86 µg/mL | 8.5 h | - | [13] |
| Middle-aged Volunteers | 100 mg Free Astaxanthin | 1.3 ± 0.3 mg/L | 6.7 ± 1.2 h | - |[7] |
Key Experimental Protocols
Accurate assessment of astaxanthin bioavailability requires robust in vivo and analytical methodologies.
Protocol: In Vivo Pharmacokinetic Study (Rodent Model)
This protocol outlines a typical procedure for evaluating the pharmacokinetics of astaxanthin esters in rats.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are used. Animals are housed under standard conditions (12h light/dark cycle, controlled temperature and humidity) and acclimatized for at least one week with free access to standard chow and water.[11]
-
Test Substance Administration: Animals are fasted overnight prior to dosing. An astaxanthin ester preparation (e.g., H. pluvialis extract) is suspended in a lipid vehicle like safflower or olive oil.[1][10] A single dose (e.g., 100 mg/kg) is administered via oral gavage.
-
Blood Sampling: Blood samples (~200 µL) are collected from the tail vein or jugular vein into heparinized tubes at predefined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours post-administration).[11][12]
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma. The resulting plasma is stored at -80°C until analysis.
Protocol: Analytical Quantification of Astaxanthin in Plasma
This protocol describes the steps for extracting and quantifying total astaxanthin from plasma samples.
-
Sample Preparation & Extraction:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add a protein precipitating and extraction solvent. A common choice is a 1:9 mixture of ethanol-tetrahydrofuran or acetone.[14][15] An internal standard (e.g., trans-β-apo-8-carotenal) is added at this stage for accurate quantification.[15]
-
Vortex the mixture vigorously and centrifuge to pellet the precipitated proteins.
-
-
Saponification (De-esterification):
-
This step is mandatory for analyzing total astaxanthin from ester sources, as it converts all astaxanthin esters to the free form for a single chromatographic peak.[5][16]
-
The supernatant from the extraction step is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a solution of methanolic sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) and incubated in the dark at room temperature to hydrolyze the esters.[17][18] Enzymatic hydrolysis using cholesterol esterase is an alternative, milder method.[5][19]
-
After hydrolysis, the reaction is neutralized, and the free astaxanthin is re-extracted into an organic solvent (e.g., hexane/ethyl acetate).
-
-
Chromatographic Analysis:
-
The final extract is evaporated, reconstituted in the mobile phase, and analyzed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Convergence Chromatography (UPC2).[14][15]
-
System: A C18 reversed-phase column is typically used.[14]
-
Mobile Phase: A gradient or isocratic mixture of solvents like methanol, water, and ethyl acetate (B1210297) is common.[14]
-
Detection: Astaxanthin is quantified using a UV-Vis detector at its maximum absorbance wavelength, typically between 470-480 nm.[14][16] LC-MS/MS provides higher sensitivity and specificity.[20]
-
-
Data Analysis: A calibration curve is generated using astaxanthin standards. The concentration in plasma samples is calculated based on the peak area relative to the internal standard and the calibration curve. Pharmacokinetic parameters (Cmax, Tmax, AUC) are then determined from the plasma concentration-time profile.
References
- 1. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wellnessextract.com [wellnessextract.com]
- 3. A Study on the Bioavailability of a Proprietary, Sustained-release Formulation of Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cellbone.com [cellbone.com]
- 9. Influence of molecular structure of astaxanthin esters on their stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effect of non-esterified and esterified astaxanthins on endurance performance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Pharmacokinetics and first-pass metabolism of astaxanthin in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. nutritionaloutlook.com [nutritionaloutlook.com]
- 17. lib3.dss.go.th [lib3.dss.go.th]
- 18. [PDF] Hydrolysis kinetics of astaxanthin esters and stability of astaxanthin of Haematococcus pluvialis during saponification. | Semantic Scholar [semanticscholar.org]
- 19. Astaxanthin preparation by lipase-catalyzed hydrolysis of its esters from Haematococcus pluvialis algal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of astaxanthin in plasma by LC-MS â Vitas Analytical Services [vitas.no]
A Technical Guide to Natural Astaxanthin Sources for Dipalmitate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary natural sources of astaxanthin (B1665798), a potent antioxidant, with a specific focus on its extraction, purification, and subsequent synthesis into astaxanthin dipalmitate. This document provides a comparative analysis of yields from various sources, detailed experimental protocols, and visual representations of key biological and experimental pathways to support research and development in the pharmaceutical and nutraceutical industries.
Natural Sources of Astaxanthin: A Comparative Overview
Astaxanthin is a naturally occurring carotenoid pigment found in a variety of organisms. The most commercially viable sources for natural astaxanthin production are the microalga Haematococcus pluvialis, the bacterium Paracoccus carotinifaciens, and waste materials from crustacean processing. Each source presents distinct advantages and challenges in terms of astaxanthin content, extraction efficiency, and scalability.
Table 1: Comparison of Natural Astaxanthin Sources
| Source Organism/Material | Astaxanthin Content (mg/g dry weight) | Typical Extraction Method(s) | Key Advantages | Key Disadvantages |
| Haematococcus pluvialis | 15 - 40[1] | Supercritical CO2, Solvent Extraction | High astaxanthin concentration | Thick cell wall requires disruption; slower growth rate |
| Paracoccus carotinifaciens | ~22 (in biomass with 4.1% total carotenoids)[2] | Solvent Extraction | Faster growth rate; thin cell wall for easier extraction[2] | Lower astaxanthin concentration compared to H. pluvialis |
| Crustacean Waste (e.g., shrimp, crab) | 0.035 - 0.217[3] | Solvent Extraction, Enzyme-assisted Extraction | Utilization of waste stream; readily available | Low and variable astaxanthin content; complex extraction process |
Experimental Protocols: From Source to Synthesis
This section details the methodologies for the extraction and purification of astaxanthin from its primary natural sources, followed by protocols for its conversion to this compound.
Extraction of Astaxanthin from Haematococcus pluvialis
Haematococcus pluvialis accumulates high concentrations of astaxanthin under stress conditions, primarily in the form of mono- and di-esters. The robust cell wall of this microalga necessitates a disruption step prior to extraction.
Protocol: Supercritical CO₂ Extraction
-
Cell Disruption: Lyophilized H. pluvialis biomass is subjected to mechanical disruption (e.g., bead milling or high-pressure homogenization) to break the thick cell walls.
-
Supercritical CO₂ Extraction:
-
Apparatus: A supercritical fluid extraction (SFE) system.
-
Parameters:
-
Pressure: 30-50 MPa
-
Temperature: 40-70 °C
-
CO₂ Flow Rate: 20-40 L/h
-
Co-solvent: 5-10% (v/v) ethanol (B145695) can be added to enhance extraction efficiency.
-
-
Procedure: The disrupted biomass is packed into the extraction vessel. Supercritical CO₂, with or without a co-solvent, is then passed through the biomass for 2-4 hours.
-
-
Collection: The astaxanthin-rich extract is collected in a separation vessel by depressurizing the CO₂. The resulting product is a dark red, viscous oleoresin.
Purification of Astaxanthin by Column Chromatography
The crude astaxanthin extract contains various other carotenoids and lipids. Column chromatography is a standard method for purification.
Protocol: Silica (B1680970) Gel Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is packed into a glass column.
-
Sample Loading: The crude astaxanthin oleoresin is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of n-hexane and acetone) and loaded onto the column.
-
Elution: A gradient of solvents with increasing polarity is used to elute the compounds. A common mobile phase system is a mixture of n-hexane and acetone (B3395972), starting with a low polarity mixture (e.g., 9:1 n-hexane:acetone) and gradually increasing the acetone concentration.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure astaxanthin.
-
Solvent Evaporation: The solvent from the purified astaxanthin fractions is removed under reduced pressure to yield a highly concentrated astaxanthin product.
Synthesis of this compound
This compound is synthesized by esterifying the hydroxyl groups of astaxanthin with palmitic acid. Both chemical and enzymatic methods can be employed.
Protocol 1: Chemical Synthesis using DCC/DMAP
This protocol is adapted from standard esterification procedures and should be optimized for astaxanthin.
-
Reactants:
-
Purified astaxanthin
-
Palmitic acid (2.2 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (2.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.2 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM) as the solvent.
-
-
Procedure:
-
Dissolve astaxanthin and palmitic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
Protocol 2: Enzymatic Synthesis using Immobilized Lipase (B570770)
This protocol is based on general lipase-catalyzed esterification and requires optimization for this compound synthesis.
-
Reactants and Enzyme:
-
Purified astaxanthin
-
Palmitic acid (or a palmitic acid ester such as ethyl palmitate) (excess, e.g., 5-10 equivalents)
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., hexane, toluene, or a solvent-free system).
-
-
Procedure:
-
Combine astaxanthin, palmitic acid, and the immobilized lipase in the chosen solvent or in a solvent-free system.
-
Incubate the mixture at a controlled temperature (typically 40-60 °C) with continuous agitation (e.g., on an orbital shaker).
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up:
-
Remove the immobilized enzyme by filtration.
-
If a solvent was used, remove it under reduced pressure.
-
The unreacted palmitic acid can be removed by washing with a weak base or by column chromatography.
-
-
Purification: The resulting this compound can be further purified by column chromatography if necessary.
Visualizing the Pathways
To better understand the biological and experimental processes, the following diagrams are provided.
Astaxanthin Biosynthesis Pathway in Haematococcus pluvialis
The biosynthesis of astaxanthin in H. pluvialis begins with the common carotenoid precursor, β-carotene. The pathway involves a series of oxidation reactions catalyzed by specific enzymes.
Caption: Astaxanthin biosynthesis from β-carotene in H. pluvialis.
Experimental Workflow: From Microalgae to this compound
The overall process from the cultivation of the natural source to the final synthesized product involves several key stages.
Caption: Workflow for this compound production.
Conclusion
This guide provides a comprehensive technical overview for researchers and professionals involved in the development of astaxanthin-based products. Haematococcus pluvialis stands out as the most potent natural source of astaxanthin, despite the challenges associated with its cultivation and extraction. The provided protocols for extraction, purification, and dipalmitate synthesis offer a solid foundation for laboratory and pilot-scale production. The choice between chemical and enzymatic synthesis for dipalmitate production will depend on factors such as desired purity, cost, and regulatory considerations. Further optimization of each step in the workflow is crucial for achieving high yields and purity of the final this compound product.
References
A Technical Whitepaper on the Role of Astaxanthin Dipalmitate in Mitigating Cellular Oxidative Stress
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key pathological driver in a multitude of chronic and degenerative diseases. Astaxanthin (B1665798), a xanthophyll carotenoid, has garnered significant scientific interest for its potent antioxidant properties. This technical guide delves into the role of astaxanthin dipalmitate, a stable diester of astaxanthin, in combating cellular oxidative stress. We explore its molecular mechanisms, including direct radical scavenging, modulation of pivotal signaling pathways such as Nrf2/ARE and NF-κB, and its protective effects on mitochondrial function. This document provides a comprehensive summary of quantitative data from preclinical and clinical studies, details key experimental protocols for evaluating its efficacy, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.
Introduction to Cellular Oxidative Stress
Cellular oxidative stress is a condition that arises from an excess of reactive oxygen species (ROS) within the cell, overwhelming its endogenous antioxidant defense mechanisms.[1] ROS, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of cellular metabolic processes, particularly mitochondrial respiration.[2] While essential in low concentrations for cellular signaling, their overproduction can inflict significant damage on vital biomolecules, including lipids, proteins, and nucleic acids.[1][3] This oxidative damage is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and the aging process itself.[1][2][4]
Astaxanthin and this compound: A Profile
Astaxanthin (AST) is a naturally occurring red-orange carotenoid pigment found predominantly in marine organisms like microalgae (Haematococcus pluvialis), salmon, and krill.[4][5] Its unique molecular structure, featuring polar ionone (B8125255) rings at each end of a nonpolar polyene chain, allows it to span the entire cell membrane, providing antioxidant protection to both the water-soluble and fat-soluble portions of the cell.[1] This orientation is distinct from other antioxidants like β-carotene and Vitamin C, which act on either the inner or outer layer of the membrane.[1]
This compound is a diester of astaxanthin, where two molecules of palmitic acid are attached to the hydroxyl groups of the astaxanthin molecule. This esterification process significantly enhances the stability of astaxanthin, protecting it from degradation due to light, heat, and oxygen.[6] This increased stability makes this compound a preferred form for use in supplements and therapeutic formulations, as it can be effectively delivered and hydrolyzed back to its active astaxanthin form within the body to exert its biological effects.
Core Mechanisms of Action Against Oxidative Stress
This compound, by delivering astaxanthin to the cells, counteracts oxidative stress through a multi-pronged approach involving direct ROS neutralization and modulation of key cellular defense pathways.
Direct Radical Scavenging
Astaxanthin's conjugated polyene backbone is highly effective at quenching singlet oxygen and scavenging a wide array of free radicals.[1][3] Its unique placement within the phospholipid bilayer allows it to intercept ROS at the membrane surface and within the membrane's hydrophobic core, thereby preventing lipid peroxidation and maintaining membrane integrity.[1] Studies have shown astaxanthin to be significantly more potent in this capacity than other well-known antioxidants like Vitamin E, Vitamin C, and β-carotene.[7][8]
Upregulation of the Nrf2-ARE Antioxidant Pathway
Astaxanthin is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the endogenous antioxidant response.[9][10] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like astaxanthin, Nrf2 dissociates from Keap1 and translocates to the nucleus.[10][11] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[11][12] This mechanism enhances the cell's intrinsic ability to neutralize ROS and detoxify harmful electrophiles.[10]
Inhibition of the NF-κB Inflammatory Pathway
Chronic oxidative stress and inflammation are intrinsically linked. ROS can activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[13] Astaxanthin has demonstrated potent anti-inflammatory effects by inhibiting NF-κB activation.[11] It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This ensures that the NF-κB (p65/p50) dimer remains sequestered in the cytoplasm, preventing its translocation to the nucleus.[13][14] By blocking NF-κB's nuclear activity, astaxanthin suppresses the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), thereby mitigating the inflammatory cascade associated with oxidative stress.[1][5][14]
Mitochondrial Protection
Mitochondria are both the primary source and a primary target of cellular ROS. Astaxanthin protects mitochondria from oxidative damage by reducing mitochondrial ROS (mtROS) production, stabilizing the mitochondrial membrane potential (MMP), and inhibiting the opening of the mitochondrial permeability transition pore (mPTP).[2][15][16] By preserving mitochondrial integrity and function, astaxanthin prevents the release of pro-apoptotic factors like cytochrome c, thereby inhibiting the intrinsic apoptotic pathway and promoting cell survival under oxidative stress conditions.[2][17]
Quantitative Data Summary
The efficacy of astaxanthin in mitigating oxidative stress has been quantified in numerous studies. The tables below summarize key findings.
Table 1: In Vitro Antioxidant Activity of Astaxanthin
| Assay Type | Model | Result | Reference |
| DPPH Radical Scavenging | Chemical Assay | EC₅₀: 17.5 ± 3.6 µg/mL | [18] |
| ABTS Radical Scavenging | Chemical Assay | EC₅₀: 7.7 ± 0.6 µg/mL | [18][19] |
| ROS Reduction | Human Keratinocytes (UVB-induced) | Significant decrease in ROS with 20 µM astaxanthin | [20] |
| ROS Reduction | SH-SY5Y Cells (H₂O₂-induced) | Significant restoration of intracellular ROS levels (0.1, 1, 10 µM) | [15] |
| Cell Viability | SH-SY5Y Cells (H₂O₂-induced) | Significant protection against cytotoxicity with 80 µg/L astaxanthin | [17] |
Table 2: Effects of Astaxanthin Supplementation on Oxidative Stress and Inflammation Biomarkers in Humans
| Biomarker | Population | Dosage | Duration | Outcome | Reference |
| Malondialdehyde (MDA) | Middle-aged volunteers | 4 mg/day | 4 weeks | 21.7% decrease in plasma MDA | [21] |
| Malondialdehyde (MDA) | Healthy volunteers | 5 and 20 mg/day | 3 weeks | 34.6% and 35.2% reduction, respectively | [13] |
| Isoprostane (ISP) | Healthy volunteers | 5 and 20 mg/day | 3 weeks | 64.9% and 64.7% reduction, respectively | [13] |
| Interleukin-6 (IL-6) | Type 2 Diabetes Patients | Not specified | Not specified | Significant reduction (WMD: -0.70 pg/mL) | [22][23] |
| Superoxide Dismutase (SOD) | Healthy volunteers | 5 and 20 mg/day | 3 weeks | 193% and 194% increase in activity, respectively | [13] |
| Total Antioxidant Capacity | Meta-analysis | ≥20 mg/day | 3 weeks | Significant increase | [24] |
Key Experimental Protocols
The following protocols are standard methodologies used to assess the impact of this compound on cellular oxidative stress in vitro.
General Experimental Workflow
The diagram below outlines a typical workflow for an in vitro study investigating the protective effects of a compound against an oxidative stressor.
Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells (e.g., human keratinocytes or SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified period (e.g., 24 hours).
-
Induction of Stress: Add an oxidative stressor, such as H₂O₂ (e.g., 500 µM), to the wells (excluding the control group) and incubate for the desired time (e.g., 4-24 hours).[17]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
-
Cell Preparation: Follow steps 1-3 from the Cell Viability protocol.
-
Probe Loading: After the stress induction period, wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[20]
-
Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.[25]
-
Data Analysis: Quantify the relative fluorescence units (RFU) to determine the intracellular ROS levels.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-NF-κB p65, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin).
Conclusion
This compound stands out as a highly promising agent for combating cellular oxidative stress. Its efficacy stems from the unique biochemical properties of its active form, astaxanthin, which combines potent, direct radical-scavenging activity with the ability to modulate critical cellular signaling pathways. By activating the Nrf2 antioxidant response and simultaneously inhibiting the pro-inflammatory NF-κB pathway, it not only neutralizes existing oxidative threats but also enhances the cell's intrinsic defense capabilities and resolves associated inflammation. Furthermore, its targeted protection of mitochondria addresses a core vulnerability in cellular oxidative damage. The robust body of evidence, supported by quantitative data and well-defined experimental validation, positions this compound as a strong candidate for further investigation and development in the prevention and treatment of oxidative stress-related pathologies.
References
- 1. Astaxanthin: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of Astaxanthin on Oxidative Stress-Induced Mitochondrial Dysfunction-A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Astaxanthin as a Nutraceutical in Health and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antpublisher.com [antpublisher.com]
- 6. Astaxanthin: A comprehensive review of synthesis, biological activities and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. astadaily.com [astadaily.com]
- 8. nanu-skincare.com [nanu-skincare.com]
- 9. Astaxanthin-mediated Nrf2 activation ameliorates glucocorticoid-induced oxidative stress and mitochondrial dysfunction and impaired bone formation of glucocorticoid-induced osteonecrosis of the femoral head in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications [mdpi.com]
- 12. Astaxanthin inhibits oxidative stress and apoptosis in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Astaxanthin Prevents Oxidative Damage and Cell Apoptosis Under Oxidative Stress Involving the Restoration of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Astaxanthin Inhibits H2O2-Induced Excessive Mitophagy and Apoptosis in SH-SY5Y Cells by Regulation of Akt/mTOR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Astaxanthin Protects Ultraviolet B-Induced Oxidative Stress and Apoptosis in Human Keratinocytes via Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Continuous astaxanthin intake reduces oxidative stress and reverses age-related morphological changes of residual skin surface components in middle-aged volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Astaxanthin supplementation mildly reduced oxidative stress and inflammation biomarkers: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. examine.com [examine.com]
- 24. Effects of Astaxanthin Supplementation on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
Spectroscopic Analysis of Astaxanthin Dipalmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Astaxanthin (B1665798) dipalmitate, a diester of the potent antioxidant astaxanthin, offers enhanced stability and bioavailability, making it a compound of significant interest in pharmaceuticals, nutraceuticals, and cosmetics. A thorough understanding of its molecular structure and purity is paramount for research, development, and quality control. This technical guide provides an in-depth overview of the core spectroscopic techniques utilized for the comprehensive analysis of astaxanthin dipalmitate.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the quantitative determination and preliminary identification of this compound. The characteristic broad absorption spectrum in the visible region is due to the extended system of conjugated double bonds in the polyene chain of the astaxanthin molecule.
Quantitative Data
| Parameter | Solvent | Wavelength (λmax) | Reference |
| Astaxanthin | Hexane | 468 nm | [1] |
| Astaxanthin | Ethanol | 472 nm | [1] |
| Astaxanthin | Petroleum Ether | 468 nm | [1] |
| Astaxanthin | Not Specified | 474 nm | [2] |
| Astaxanthin | Not Specified | 478 nm | [3] |
| Astaxanthin | Not Specified | 480 nm | [4][5] |
Note: The UV-Vis spectrum of this compound is expected to be very similar to that of free astaxanthin, as the palmitate esters do not significantly alter the chromophore.
Experimental Protocol: UV-Vis Spectrophotometry
-
Standard Preparation : A standard stock solution of β-carotene (as a representative carotenoid) is prepared by dissolving a known mass in a suitable solvent like acetone (B3395972) to a concentration of 15 µg/mL.[6] Serial dilutions are then made to obtain a range of working standards (e.g., 0.1, 0.5, 1.5, 3, 6, 9, and 12 µg/mL).[6]
-
Sample Preparation : A known weight of the sample containing this compound is dissolved in a suitable organic solvent (e.g., acetone, ethanol, or hexane).[7] For solid samples, extraction may be necessary. This can be achieved by grinding the sample with a solvent like acetone, potentially with the aid of sand.
-
Spectrophotometric Measurement : The absorbance of the standard solutions and the sample solution is measured at the wavelength of maximum absorption (λmax), typically around 470-480 nm for astaxanthin and its esters.[1][3][4][5] A solvent blank is used to zero the spectrophotometer.
-
Quantification : A calibration curve is constructed by plotting the absorbance of the standard solutions against their known concentrations. The concentration of this compound in the sample is then determined by interpolating its absorbance on the calibration curve.
Caption: UV-Vis spectrophotometry workflow for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed, often coupled with liquid chromatography (LC-MS).
Quantitative Data
| Ion | m/z (mass-to-charge ratio) | Technique | Reference |
| [M+H]⁺ of Astaxanthin | 597 | ESI-MS | [2] |
| [M+H-fatty acid]⁺ from Astaxanthin Monoesters | 597 | LC-(APCI)MS | [8] |
| Fragment from Astaxanthin Monoesters | 579 | LC-(APCI)MS | [8] |
| Fragment from Astaxanthin Monoesters | 561 | LC-(APCI)MS | [8] |
| Fragment from Astaxanthin Diesters | 579 | LC-(APCI)MS | [8] |
| Fragment from Astaxanthin Diesters | 561 | LC-(APCI)MS | [8] |
Note: For this compound (C72H108O6), the expected [M+H]⁺ would be approximately 1085.8. Fragmentation would likely involve the loss of one or two palmitic acid moieties.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation : The sample containing this compound is dissolved in a suitable solvent compatible with the LC mobile phase.
-
Chromatographic Separation : The sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A C18 or C30 reversed-phase column is often used.[2][9] A gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water with 0.1% formic acid is common.[2]
-
Mass Spectrometric Detection : The eluent from the LC column is introduced into the mass spectrometer. ESI is a common ionization source for this type of analysis.[2] The mass spectrometer is operated in positive ion mode to detect protonated molecules [M+H]⁺.[2]
-
Data Analysis : The mass spectrum will show the molecular ion peak corresponding to this compound. Tandem MS (MS/MS) can be used to induce fragmentation, which typically involves the loss of the fatty acid chains, helping to confirm the structure.[8][10]
Caption: General workflow for LC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of this compound, including the carbon skeleton and the position of protons. Both ¹H and ¹³C NMR are valuable techniques.
Quantitative Data (¹H-NMR Chemical Shifts for Astaxanthin)
| Proton | Chemical Shift (δ) in ppm | Reference |
| 1,1–CH₃ | 1.21, 1.32 | [11] |
| 5–CH₃ | 1.94 | [11] |
| 9–CH₃, 13–CH₃ | 2.00 | [11] |
| 3–H | 4.28 | [11] |
Note: In the ¹H-NMR spectrum of this compound, additional signals corresponding to the long-chain fatty acid protons would be observed, typically in the 0.8-2.5 ppm range.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).
-
Data Acquisition : The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR techniques like COSY and HSQC can be used for more detailed structural elucidation.[9][12]
-
Spectral Analysis : The chemical shifts, integration of signals, and coupling constants are analyzed to confirm the structure of this compound. This includes identifying the signals from the astaxanthin backbone and the palmitate chains and confirming their ester linkage.
Caption: Workflow for NMR spectroscopic analysis.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of the molecule, which are highly sensitive to the structure and conformation of the polyene chain in astaxanthin.
Quantitative Data (Characteristic Raman Bands for Astaxanthin)
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| ν₁ (C=C stretching) | ~1520 | [13][14] |
| ν₂ (C-C stretching) | ~1160 | [13] |
| ν₃ (C-H in-plane bending) | ~1006 | [13] |
| Protein/Lipid band (for in-situ analysis) | 1446 | [15] |
Note: The Raman spectrum of this compound will be dominated by the strong signals from the conjugated polyene chain of the astaxanthin core.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation : The sample can be analyzed directly as a solid, in an oil, or in a solution. For in-situ measurements, the sample can be analyzed directly in its matrix.[15]
-
Instrumental Setup : A confocal Raman microscope is typically used. A laser with an excitation wavelength in the visible or near-infrared region (e.g., 785 nm) is focused on the sample.[13]
-
Spectral Acquisition : The scattered Raman light is collected and analyzed by a spectrometer.
-
Data Analysis : The positions and relative intensities of the characteristic Raman bands are analyzed to confirm the presence of the astaxanthin moiety and to study its conformation and potential interactions with its environment.
Caption: General workflow for Raman spectroscopic analysis.
References
- 1. epic.awi.de [epic.awi.de]
- 2. Development and validation of reliable astaxanthin quantification from natural sources | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of Analytical Methods for Determination of β-Carotene in Pumpkin (Cucurbita maxima) Flesh, Peel, and Seed Powder Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijfmr.com [ijfmr.com]
- 8. Characterization of astaxanthin esters in Haematococcus pluvialis by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of astaxanthin and astaxanthin esters in the microalgae Haematococcus pluvialis by LC-(APCI)MS and characterization of predominant carotenoid isomers by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. DFT-based Raman spectral study of astaxanthin geometrical isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Astaxanthin as a new Raman probe for biosensing of specific subcellular lipidic structures: can we detect lipids in cells under resonance conditions? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On-site Direct Detection of Astaxanthin from Salmon Fillet Using Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Degradation Profile of Astaxanthin Dipalmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (B1665798), a xanthophyll carotenoid, is a potent antioxidant with significant potential in the pharmaceutical, nutraceutical, and cosmetic industries. In nature, astaxanthin often exists as esters, with astaxanthin dipalmitate being a prominent diester form where the hydroxyl groups are esterified with palmitic acid. This esterification is known to enhance the stability of the astaxanthin molecule.[1][2] Understanding the thermal degradation profile of this compound is crucial for optimizing processing, formulation, and storage conditions to preserve its bioactivity. This technical guide provides an in-depth overview of the thermal stability of this compound, including its degradation kinetics, proposed degradation pathways, and the experimental protocols used for its evaluation. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates the existing knowledge on astaxanthin and its esters to provide a comprehensive reference.
Thermal Degradation Kinetics
The thermal degradation of carotenoids like astaxanthin generally follows zero-order, first-order, or second-order kinetics, depending on the specific conditions such as temperature, oxygen availability, and the presence of light.[3][4] Studies on general astaxanthin have shown that its degradation rate increases with temperature.[2][5] It is established that astaxanthin esters, including dipalmitate, exhibit greater thermal stability compared to free astaxanthin.[2][6] The saturated fatty acid chains in this compound are thought to contribute to its enhanced stability.[7]
Quantitative Data on Astaxanthin Thermal Degradation
| Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Kinetic Model | Reference |
| 4 | 0.0211 | First-Order | [5] |
| 30 | 0.0333 | First-Order | [5] |
| 40 | 0.0407 | First-Order | [5] |
| 50 | 0.0026 | Second-Order | [5] |
| 60 | 0.0035 | Second-Order | [5] |
| 70 | 0.0054 | Second-Order | [5] |
Note: The kinetic model for astaxanthin degradation can shift from first-order to second-order at higher temperatures.[5]
Proposed Thermal Degradation Pathway
The thermal degradation of this compound involves a complex series of reactions, including oxidation and isomerization. The presence of oxygen and light can significantly accelerate this process.[8] The primary mechanism of degradation is the oxidative cleavage of the polyene chain, leading to the formation of various smaller molecules known as apo-astaxanthinals and apo-astaxanthinones.[8]
A study on the light-accelerated autoxidation of this compound in a methanolic model system identified several degradation products, indicating that the palmitate ester bonds are relatively stable under these conditions.[8] The degradation primarily occurs at the conjugated double bond system of the astaxanthin backbone.
Below is a proposed degradation pathway for this compound based on identified degradation products.
Caption: Proposed pathway for the thermal and oxidative degradation of this compound.
Experimental Protocols
The assessment of the thermal degradation profile of this compound involves subjecting the compound to controlled temperature conditions and analyzing its degradation over time. The following are detailed methodologies for key experiments.
Thermal Stability Assessment
This protocol describes a general procedure for evaluating the thermal stability of this compound.
Caption: Workflow for determining the thermal degradation profile of this compound.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a known amount in a suitable organic solvent, such as chloroform, acetone, or a mixture of ethyl acetate and ethanol.[5][9] The concentration should be such that it falls within the linear range of the analytical instrument.
-
Incubation: The solution is aliquoted into amber glass vials to minimize light exposure. The vials are then placed in temperature-controlled environments (e.g., ovens or water baths) set at various temperatures (e.g., 40, 50, 60, 70, 80°C).[9]
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 16, 24 hours), a vial from each temperature is removed and immediately cooled to halt any further degradation.[9]
-
Quantitative Analysis: The concentration of the remaining this compound in each sample is determined using a validated analytical method.
Analytical Methods
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA):
-
Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The PDA detector measures the absorbance of the eluting compounds over a range of wavelengths, allowing for the quantification of this compound and the identification of its degradation products.
-
Typical HPLC Conditions:
-
Column: A C18 or C30 reversed-phase column is commonly used for carotenoid analysis.[10]
-
Mobile Phase: A gradient or isocratic elution with a mixture of solvents like methanol, acetonitrile, and dichloromethane (B109758) is often employed.
-
Detection: The PDA detector is set to monitor the characteristic absorbance maximum of astaxanthin, which is typically around 470-480 nm.[9]
-
Quantification: The concentration is determined by comparing the peak area of this compound in the sample to a standard curve prepared from a pure standard.
-
Confocal Raman Spectroscopy:
-
Principle: This non-destructive technique provides information about the vibrational modes of molecules. The intensity of specific Raman peaks corresponding to the polyene chain of astaxanthin can be correlated with its concentration.[5]
-
Procedure:
-
The this compound solution in a glass vial is placed under the Raman microscope.
-
A laser of a specific wavelength is focused on the sample.
-
The scattered light is collected and analyzed to generate a Raman spectrum.
-
The degradation is monitored by the decrease in the intensity of characteristic astaxanthin peaks over time.[5]
-
Conclusion
This compound demonstrates enhanced thermal stability compared to its unesterified counterpart, a critical attribute for its application in various industries. The primary thermal degradation mechanism involves the oxidative cleavage of the polyene backbone, leading to the formation of apo-astaxanthinals and apo-astaxanthinones. While specific quantitative kinetic data for this compound remains an area for further research, the methodologies and general degradation profiles presented in this guide provide a solid foundation for scientists and researchers. The use of advanced analytical techniques such as HPLC-PDA and Raman spectroscopy is essential for accurately characterizing the thermal degradation profile and ensuring the quality and efficacy of this compound-containing products.
References
- 1. Thermal Stability and Decomposition Kinetic of Astaxanthin | Semantic Scholar [semanticscholar.org]
- 2. Smart Method for Carotenoids Characterization in Haematococcus pluvialis Red Phase and Evaluation of Astaxanthin Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal stability and oral absorbability of astaxanthin esters from Haematococcus pluvialis in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Esterification of Lutein from Japanese Knotweed Waste Gives a Range of Lutein Diester Products with Unique Chemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Astaxanthin Dipalmitate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Astaxanthin (B1665798) dipalmitate, a diester of the potent antioxidant astaxanthin, is a lipophilic molecule with significant potential in the pharmaceutical, nutraceutical, and cosmetic industries. Its efficacy in various formulations is intrinsically linked to its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility of astaxanthin dipalmitate, addressing the current landscape of available data, and offering a detailed experimental protocol for its determination. While quantitative solubility data for this compound is not widely available in published literature, this guide provides a qualitative assessment based on chemical principles and data from similar carotenoid esters. Furthermore, a robust experimental workflow is presented to enable researchers to precisely determine its solubility in various organic solvents. This guide also briefly touches upon the known signaling pathways of astaxanthin, the active moiety of this compound.
Introduction to this compound
Astaxanthin is a xanthophyll carotenoid naturally found in a variety of organisms, including microalgae, yeast, salmon, and crustaceans. It is renowned for its powerful antioxidant properties, which are attributed to its unique molecular structure. In many natural sources, astaxanthin exists predominantly in its esterified forms, with this compound being a common and stable diester. The two palmitate (C16:0) fatty acid chains significantly increase the lipophilicity of the molecule compared to free astaxanthin, governing its solubility and formulation characteristics. Understanding the solubility of this compound is therefore critical for its extraction, purification, formulation, and delivery.
Solubility of this compound in Organic Solvents
Due to its highly non-polar nature conferred by the long dipalmitate chains, this compound is expected to be readily soluble in non-polar organic solvents and sparingly soluble in polar solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile.
Qualitative Solubility Profile
In the absence of extensive quantitative data, a qualitative solubility profile for this compound can be inferred. The following table categorizes common organic solvents based on their expected solubility for this compound.
| Solubility Category | Solvents | Rationale |
| High Solubility | Chloroform, Dichloromethane, Hexane, Toluene, Tetrahydrofuran (THF) | These non-polar and weakly polar aprotic solvents can effectively solvate the long, non-polar palmitate chains and the polyene backbone of the astaxanthin molecule. |
| Moderate Solubility | Acetone, Ethyl Acetate | These moderately polar aprotic solvents can offer some solubility, but their polarity may be too high for optimal solvation of the entire molecule. |
| Low to Insoluble | Ethanol, Methanol, Isopropanol, Water | The high polarity and hydrogen-bonding nature of these protic solvents make them poor solvents for the highly lipophilic this compound. |
This table is based on theoretical principles and solubility of similar non-polar carotenoid esters. Experimental verification is required for precise quantitative data.
Experimental Protocol for Determining this compound Solubility
To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following section details the widely accepted isothermal shake-flask method.
Principle
The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound in a given solvent. It involves creating a saturated solution by agitating an excess amount of the solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound (high purity standard)
-
Organic solvents (HPLC grade)
-
Scintillation vials or amber glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
HPLC column suitable for carotenoid analysis (e.g., C18 or C30 column)
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare triplicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium. A 24 to 72-hour period is typically recommended for poorly soluble compounds.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the prepared sample solutions into the HPLC system.
-
Determine the concentration of this compound in the sample solutions by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, taking into account the dilution factor: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
-
Experimental Workflow Diagram
Signaling Pathways Modulated by Astaxanthin
While research on the direct interaction of this compound with cellular signaling pathways is limited, it is widely understood that its biological effects are mediated by its hydrolysis to free astaxanthin in vivo. Free astaxanthin is known to modulate several key signaling pathways, primarily due to its potent antioxidant and anti-inflammatory properties.
Nrf2/HO-1 Pathway
Astaxanthin has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under conditions of oxidative stress, astaxanthin promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE). This leads to the upregulation of a suite of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), protecting cells from oxidative damage.[1][2]
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Astaxanthin has been demonstrated to modulate this pathway in various contexts.[3][4] For instance, it can promote cell survival by activating the PI3K/Akt pathway, which in turn can lead to the inhibition of apoptotic processes.[3][4]
Conclusion
This compound is a molecule of significant interest for its stability and lipophilicity. While a comprehensive database of its solubility in various organic solvents is yet to be established, this guide provides a foundational understanding of its expected solubility profile and a detailed, practical protocol for its experimental determination. The provided workflow and discussion of relevant signaling pathways of its active form, astaxanthin, offer valuable resources for researchers and professionals in the field of drug development and formulation science. The generation of precise solubility data through the methodologies outlined herein will be instrumental in unlocking the full potential of this compound in various applications.
References
- 1. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Astaxanthin targets PI3K/Akt signaling pathway toward potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Astaxanthin Dipalmitate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (B1665798), a xanthophyll carotenoid, is a potent antioxidant with significant anti-inflammatory, neuroprotective, and cardioprotective properties.[1][2] In its natural form, astaxanthin is often found esterified with fatty acids, such as in the microalga Haematococcus pluvialis, which is a primary commercial source.[3] Astaxanthin dipalmitate, an ester of astaxanthin with two palmitic acid molecules, is a highly lipophilic form of this carotenoid. Its lipid-soluble nature presents challenges for its application in aqueous cell culture systems.
These application notes provide a comprehensive guide to understanding and overcoming the solubility challenges of this compound for in vitro studies. This document outlines recommended solvents, provides detailed protocols for the preparation of stock and working solutions, and discusses the key signaling pathways that can be investigated.
Solubility of Astaxanthin and its Esters
This compound's high lipophilicity means it is practically insoluble in aqueous solutions, including cell culture media. To introduce it into a cell culture system, it must first be dissolved in a suitable organic solvent to create a concentrated stock solution. This stock solution is then diluted to the final working concentration in the cell culture medium.
Table 1: Solubility of Astaxanthin in Various Organic Solvents
| Solvent | Solubility of Astaxanthin | Reference |
| Dichloromethane (DCM) | 30 g/L | [4] |
| Chloroform | 10 g/L | [4] |
| Chloroform | 5 mg/mL | [5] |
| Chloroform | 6 mg/mL | [6] |
| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL (with heat) | [5] |
| Dimethyl sulfoxide (DMSO) | 5.97 mg/mL | [7] |
| Dimethyl sulfoxide (DMSO) | 0.5 g/L | [4] |
| Dimethyl sulfoxide (DMSO) | 0.13 mg/mL | [6] |
| Acetone | 0.2 g/L | [4] |
| Dimethylformamide (DMF) | 1 mg/mL | [7] |
| Dimethylformamide (DMF) | 0.5 mg/mL | [6] |
| Ethanol | Soluble with heating | |
| Ethanol | 0.09 mg/mL | [6] |
Note: The data above is for astaxanthin, not this compound. This compound is expected to have lower solubility in polar solvents and higher solubility in non-polar solvents.
For cell culture applications, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent due to its miscibility with water and relatively low cytotoxicity at low concentrations.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
Calculate the required mass: The molecular weight of this compound (C72H116O4) is approximately 1073.7 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 1073.7 g/mol = 0.010737 g = 10.74 mg
-
-
Weighing: Carefully weigh 10.74 mg of this compound powder and place it in a sterile amber microcentrifuge tube. The use of amber tubes is crucial to protect the light-sensitive compound from degradation.
-
Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Heating (if necessary): Astaxanthin and its esters may require gentle heating to fully dissolve in DMSO.[5] Place the tube in a water bath or heat block set to 37-55°C for 10-15 minutes. Intermittently vortex the solution during heating.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended as the compound may bind to the filter membrane.
-
Storage: Aliquot the stock solution into smaller volumes in amber, airtight vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the stock solution to the desired final concentration for cell treatment.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is critical to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Cell Treatment: Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period, ensuring they are protected from direct light.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
References
- 1. Astaxanthin: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular mechanisms of the coordination between astaxanthin and fatty acid biosynthesis in Haematococcus pluvialis (Chlorophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astaxanthin - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Astaxanthin | Reactive Oxygen Species | PPAR | TargetMol [targetmol.com]
Application Notes and Protocols: Preparation of Astaxanthin Dipalmitate Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (B1665798), a xanthophyll carotenoid, is a potent antioxidant with significant potential in the pharmaceutical and nutraceutical industries. However, its lipophilic nature and susceptibility to degradation present challenges for its effective delivery and bioavailability. Esterification of astaxanthin with fatty acids, such as palmitic acid to form astaxanthin dipalmitate, can enhance its stability and lipophilicity, making it an excellent candidate for incorporation into lipid-based drug delivery systems like liposomes.
Liposomal encapsulation of this compound offers a promising strategy to improve its solubility, protect it from degradation, and facilitate its transport and uptake by cells. This document provides detailed protocols for the synthesis of this compound and the subsequent preparation and characterization of this compound-loaded liposomes.
Synthesis of this compound
While specific, proprietary protocols for the synthesis of pure this compound are not widely published, a general method for the esterification of astaxanthin with palmitic acid can be employed. This process typically involves the reaction of astaxanthin with an activated form of palmitic acid, such as palmitoyl (B13399708) chloride, in the presence of a base.
Materials:
-
Astaxanthin
-
Palmitoyl chloride
-
Anhydrous pyridine (B92270) (or another suitable base)
-
Anhydrous dichloromethane (B109758) (DCM) or chloroform (B151607)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for chromatography elution
Protocol:
-
Dissolution: Dissolve astaxanthin in anhydrous DCM or chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add anhydrous pyridine to the solution. The pyridine acts as a catalyst and an acid scavenger.
-
Acylation: Slowly add palmitoyl chloride to the reaction mixture at 0°C. The reaction is then typically allowed to warm to room temperature and stirred for several hours to overnight.
-
Quenching: Quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound using silica gel column chromatography. A gradient of hexane and ethyl acetate is typically used for elution, with the dipalmitate ester eluting at a lower polarity than monoesters and unreacted astaxanthin.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Preparation of this compound Liposomes
The thin-film hydration method followed by sonication or extrusion is a widely used and effective technique for preparing this compound liposomes.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., soy phosphatidylcholine (SPC) or egg phosphatidylcholine (EPC))
-
Cholesterol
-
Chloroform or a chloroform:methanol (B129727) mixture
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform or a chloroform:methanol mixture in a round-bottom flask. A common molar ratio for phosphatidylcholine to cholesterol is 2:1 or 3:1.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C).
-
Continue to rotate the flask until a thin, uniform lipid film is formed on the inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.
-
Agitate the flask by gentle rotation or vortexing above the lipid transition temperature for 1-2 hours. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension must be downsized. This can be achieved by:
-
Sonication: Sonicate the liposome (B1194612) suspension using a probe sonicator on ice to prevent overheating. The duration and power of sonication will influence the final particle size.
-
Extrusion: Repeatedly pass the MLV suspension through polycarbonate filters with defined pore sizes (e.g., 400 nm, 200 nm, and 100 nm) using a mini-extruder. This method generally produces liposomes with a more uniform size distribution.
-
-
-
Purification:
-
To remove any unencapsulated this compound, the liposome suspension can be purified by methods such as dialysis against PBS or size exclusion chromatography.
-
-
Storage:
-
Store the final liposome suspension at 4°C in the dark to minimize degradation.
-
Characterization of this compound Liposomes
Thorough characterization is essential to ensure the quality and efficacy of the prepared liposomes. Key parameters to evaluate include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
| Parameter | Typical Value | Method |
| Particle Size (Diameter) | 100 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | > 80% | Spectrophotometry / HPLC |
| Drug Loading (%) | Varies based on formulation | Spectrophotometry / HPLC |
Table 1: Typical Physicochemical Properties of this compound Liposomes.
Experimental Protocols for Characterization:
-
Particle Size and PDI Analysis:
-
Dilute the liposome suspension with filtered PBS to an appropriate concentration.
-
Measure the particle size and PDI using a dynamic light scattering instrument at 25°C.
-
Perform the measurement in triplicate and report the average value.
-
-
Zeta Potential Measurement:
-
Dilute the liposome suspension with filtered deionized water.
-
Measure the zeta potential using a laser Doppler velocimeter at 25°C.
-
Perform the measurement in triplicate and report the average value.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Separation of free drug: Separate the unencapsulated this compound from the liposomes using ultracentrifugation or size exclusion chromatography.
-
Quantification of encapsulated drug: Disrupt the liposomes using a suitable solvent (e.g., methanol or a chloroform/methanol mixture) to release the encapsulated this compound.
-
Quantification of total drug: Take an aliquot of the original liposome suspension and disrupt the liposomes to determine the total amount of this compound.
-
Analysis: Quantify the amount of this compound in the respective samples using a UV-Vis spectrophotometer or high-performance liquid chromatography (HPLC).
-
Calculation:
-
EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
-
DL (%) = (Amount of encapsulated drug / Total weight of liposomes) x 100
-
-
Stability of this compound Liposomes
The stability of the liposomal formulation is critical for its shelf-life and therapeutic efficacy.
| Storage Condition | Parameter | Observation |
| 4°C in the dark | Particle Size | Minimal change over several weeks |
| PDI | Minimal change over several weeks | |
| Encapsulation Efficiency | Gradual decrease over time | |
| Room Temperature | Particle Size | Potential for aggregation and increase in size |
| Encapsulation Efficiency | More rapid decrease compared to 4°C |
Table 2: General Stability Profile of this compound Liposomes.
Protocol for Stability Study:
-
Store aliquots of the liposome suspension at different temperatures (e.g., 4°C and 25°C) in the dark.
-
At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a sample from each storage condition.
-
Analyze the samples for particle size, PDI, and encapsulation efficiency as described in the characterization section.
-
Plot the changes in these parameters over time to assess the stability of the formulation. A retention rate of over 80% after several days of storage at 4°C is often considered indicative of good stability.[1]
Visualized Workflows and Signaling Pathway
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for liposome preparation and characterization.
Caption: Antioxidant signaling pathway of astaxanthin.
Antioxidant Signaling Pathway of Astaxanthin
Astaxanthin exerts its potent antioxidant effects through various mechanisms, including the modulation of key signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary target.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress (i.e., increased reactive oxygen species - ROS), Keap1 is oxidized, leading to the release of Nrf2. Astaxanthin can both directly scavenge ROS and promote the dissociation of Nrf2 from Keap1.
Once released, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT). These enzymes play a crucial role in neutralizing ROS and protecting the cell from oxidative damage. By activating the Nrf2 pathway, astaxanthin enhances the cell's endogenous antioxidant defenses, leading to reduced oxidative stress and increased cellular protection.
References
Application Note: Quantification of Astaxanthin Dipalmitate and Other Esters by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astaxanthin (B1665798) is a keto-carotenoid pigment known for its potent antioxidant properties, finding wide application in the pharmaceutical, nutraceutical, and cosmetic industries.[1] In natural sources, such as the microalga Haematococcus pluvialis, astaxanthin primarily exists as a complex mixture of fatty acid esters, including monoesters and diesters like astaxanthin dipalmitate.[1][2][3] For accurate quantification and regulatory compliance, it is crucial to have a reliable analytical method. While spectrophotometric methods exist, they lack specificity and can lead to overestimation by including other carotenoids.[1][2][4] High-Performance Liquid Chromatography (HPLC) is the industry-standard method for its accuracy and ability to separate different forms of astaxanthin.[1][4]
Principle
Direct analysis of astaxanthin esters is challenging due to the complexity of ester profiles and the non-polar nature of the analytes.[1][2] A robust and widely accepted approach involves a hydrolysis step to convert all astaxanthin esters into a single, free astaxanthin form. This simplifies the chromatographic analysis and allows for the determination of "total astaxanthin."
This protocol details an HPLC method with UV-Vis detection for the quantification of total astaxanthin in samples containing this compound and other esters. The method involves:
-
Extraction: Isolating astaxanthin and its esters from the sample matrix using organic solvents.
-
Enzymatic Hydrolysis: Using cholesterol esterase to efficiently convert astaxanthin esters to free astaxanthin.[3][5][6]
-
Chromatographic Separation: Separating free astaxanthin from other components using a reverse-phase C18 column.
-
Quantification: Detecting the analyte at its maximum absorbance wavelength (approx. 478 nm) and quantifying against a certified reference standard.[7][8]
Experimental Protocol
1. Materials and Reagents
-
Standards: All-trans-astaxanthin reference standard (e.g., from Chromadex or USP).
-
Enzyme: Cholesterol esterase (e.g., Sigma-Aldrich, Cat. No. C9281).[5]
-
Solvents: HPLC grade acetone (B3395972), methanol, acetonitrile, t-butyl-methyl-ether (MTBE), and n-hexane.
-
Reagents: Sodium sulfate (B86663) (anhydrous), Butylated hydroxytoluene (BHT), Tris-HCl buffer (0.05 M, pH 7.0), and deionized water.
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).
2. Instrumentation
-
HPLC System: An Agilent 1260 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.[9]
-
Column: Inertsil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent reverse-phase column.[7]
-
Equipment: Analytical balance, vortex mixer, sonicator, centrifuge, rotary evaporator or nitrogen evaporation system.
3. Standard Solution Preparation
-
Standard Stock Solution (approx. 25 µg/mL): Accurately weigh about 1.25 mg of the all-trans-astaxanthin reference standard into a 50 mL amber volumetric flask.[5] Dissolve in acetone, sonicate for 2 minutes, and dilute to volume with acetone. Store protected from light under refrigeration.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 15 µg/mL.[7] These will be used to generate the calibration curve.
4. Sample Preparation (Including Hydrolysis)
Note: Protect samples from light throughout the preparation process to prevent photo-degradation.[10]
-
Extraction:
-
Accurately weigh a sample amount equivalent to approximately 4 mg of astaxanthin.
-
For capsules, dissolve the contents in 100 mL of acetone.[1] For biomass, perform solid-liquid extraction with an appropriate solvent (e.g., acetone or acetone/hexane mixture).[11]
-
Use sonication to ensure complete extraction. Centrifuge the mixture to pellet any insoluble material.
-
-
Enzymatic Hydrolysis: [3][5][6]
-
Transfer an aliquot of the clear extract to a reaction vessel.
-
Add 2 mL of 50 mM Tris-HCl buffer (pH 7.0) and 600 µL of cholesterol esterase solution (e.g., 3.3 U/mL).[6]
-
Incubate in a shaking water bath at 37°C for a sufficient time to ensure complete hydrolysis (e.g., 1 hour, optimization may be required).
-
-
Liquid-Liquid Extraction:
-
After hydrolysis, extract the free astaxanthin into an organic solvent like n-hexane or MTBE.[5]
-
Add the extraction solvent, vortex vigorously, and centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate to remove residual water.[5]
-
-
Final Preparation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase or acetone.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[9]
-
5. HPLC Method and Conditions
-
Mobile Phase: A filtered and degassed mixture of Water: Acetonitrile (30:70 v/v).[7]
-
Elution Mode: Isocratic.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[8]
-
Run Time: Approximately 10-15 minutes. The retention time for all-trans-astaxanthin is expected around 8.5 minutes under these conditions.[7]
6. Data Analysis and Calculation
-
Calibration Curve: Inject the working standard solutions and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.995.
-
Quantification: Inject the prepared sample solution. Using the peak area of astaxanthin from the sample chromatogram, calculate the concentration in the sample using the calibration curve equation.
-
Final Calculation: Adjust the calculated concentration to account for all dilution factors and the initial sample weight to report the final amount of total astaxanthin as mg/g or weight percentage (% w/w) in the original sample.
Workflow Diagram
Caption: Workflow for the quantification of total astaxanthin.
Quantitative Data Summary
The following table summarizes typical parameters and expected performance for the HPLC method described.
| Parameter | Typical Value / Range | Reference(s) |
| Chromatographic Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) | [7] |
| Mobile Phase | Water: Acetonitrile (30:70 v/v) | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection Wavelength | 478 nm | [7][8] |
| Retention Time (RT) | ~ 8.45 min for all-trans-astaxanthin | [7] |
| Linearity Range | 5 - 15 µg/mL | [7] |
| Correlation Coefficient | R² ≥ 0.995 | - |
| System Suitability | RSD for peak area < 2.0% (for replicate injections) | - |
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. scribd.com [scribd.com]
- 4. nutritionaloutlook.com [nutritionaloutlook.com]
- 5. scribd.com [scribd.com]
- 6. Development and validation of reliable astaxanthin quantification from natural sources | PLOS One [journals.plos.org]
- 7. Estimation of Nutraceutical Astaxanthin by RP-HPLC Method: Development and Validation [ouci.dntb.gov.ua]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. Biological Extraction, HPLC Quantification and Medical Applications of Astaxanthin Extracted from Crawfish “Procambarus clarkii” Exoskeleton By-Product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov.tw [fda.gov.tw]
- 11. accedacris.ulpgc.es [accedacris.ulpgc.es]
Application Notes and Protocols: Astaxanthin Dipalmitate for In Vitro Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (B1665798), a xanthophyll carotenoid, is renowned for its potent antioxidant properties, attributed to its unique molecular structure featuring a long polyene chain with conjugated double bonds and terminal ionone (B8125255) rings. This structure enables astaxanthin to effectively quench singlet oxygen and scavenge a wide array of reactive oxygen species (ROS). Astaxanthin dipalmitate, a diester of astaxanthin with palmitic acid, is a common form of astaxanthin found in various natural sources and used in dietary supplements and cosmetic formulations. The esterification with fatty acids enhances its lipophilicity, which may influence its bioavailability and antioxidant activity in different biological and chemical systems.
These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of this compound using common and reliable assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the superoxide (B77818) dismutase (SOD) activity assay. Furthermore, this document outlines the key signaling pathways through which astaxanthin and its esters are believed to exert their antioxidant effects at a cellular level.
Data Presentation: In Vitro Antioxidant Activity of Astaxanthin
The following table summarizes the reported 50% inhibitory concentration (IC50) or effective concentration (EC50) values for astaxanthin from various in vitro antioxidant assays. It is important to note that these values are for astaxanthin and its extracts. Data for this compound is limited, and its activity may vary based on the assay system and solvent used due to differences in solubility and steric hindrance. Researchers are encouraged to determine the specific IC50/EC50 for their this compound sample.
| In Vitro Assay | Test Substance | IC50/EC50 (µg/mL) | Reference Compound | Reference IC50/EC50 (µg/mL) |
| DPPH Radical Scavenging | Astaxanthin Extract (Shrimp Waste) | 17.5 ± 3.6 | Ascorbic Acid | 19.7 ± 0.2 |
| Astaxanthin (HCl treated) | 15.39 | - | - | |
| Astaxanthin Gel | 0.19 - 0.96 | - | - | |
| ABTS Radical Scavenging | Astaxanthin Extract (Shrimp Waste) | 7.7 ± 0.6 | Ascorbic Acid | 20.8 ± 1.1 |
| Astaxanthin (HCl treated) | 20.32 | - | - | |
| Superoxide Dismutase (SOD) Activity | Astaxanthin | - | - | - |
Note: The antioxidant capacity of this compound may differ from that of free astaxanthin. The choice of solvent is critical for this compound due to its high lipophilicity. Solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, or a mixture of acetone (B3395972) and methanol (B129727) may be suitable. It is recommended to perform solubility tests prior to conducting the assays.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or another suitable organic solvent like DMSO or a chloroform/methanol mixture)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of 1 mg/mL.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution and the positive control (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound, positive control, or the solvent (as a blank) to the wells.
-
Mix well and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution with the solvent blank.
-
A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color, to its colorless neutral form. The change in color is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of 1 mg/mL.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution and the positive control.
-
Assay:
-
In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of this compound, positive control, or the solvent (as a blank) to the wells.
-
Mix well and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution with the solvent blank.
-
A_sample is the absorbance of the ABTS•+ solution with the this compound sample or positive control.
-
-
EC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the EC50 value (the concentration required to scavenge 50% of the ABTS•+ radicals).
Superoxide Dismutase (SOD)-like Activity Assay
This assay measures the ability of a compound to inhibit the autoxidation of pyrogallol (B1678534), which generates superoxide radicals. The inhibition of this reaction, measured spectrophotometrically, reflects the SOD-like activity of the test compound.
Materials:
-
This compound
-
Tris-HCl buffer (50 mM, pH 8.2)
-
Pyrogallol solution (1.5 mM in 10 mM HCl)
-
A suitable solvent for this compound (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 325 nm
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to prepare a stock solution.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution.
-
Assay:
-
In a 96-well microplate, add 150 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the different concentrations of this compound or the solvent (as a control).
-
Initiate the reaction by adding 30 µL of the pyrogallol solution to each well.
-
Immediately start measuring the absorbance at 325 nm at 1-minute intervals for 5 minutes.
-
-
Calculation:
-
Calculate the rate of pyrogallol autoxidation (change in absorbance per minute) for the control and the samples.
-
The percentage of inhibition is calculated as follows:
-
-
Activity Units: The SOD-like activity can be expressed as units/mg of the compound, where one unit is defined as the amount of the compound that inhibits the rate of pyrogallol autoxidation by 50%.
Mandatory Visualization
Caption: General workflow for in vitro antioxidant assessment of this compound.
Caption: Nrf2-mediated antioxidant signaling pathway modulated by astaxanthin.
Application Notes and Protocols for Astaxanthin Dipalmitate in Skin Aging Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (B1665798), a xanthophyll carotenoid, is a potent antioxidant with significant potential in mitigating the signs of skin aging.[1][2] Its dipalmitate ester, astaxanthin dipalmitate, offers enhanced stability and lipophilicity, making it an excellent candidate for topical formulations aimed at improving skin health. These application notes provide a comprehensive overview of the use of astaxanthin and its derivatives in skin aging research models, summarizing key quantitative data and detailing experimental protocols. While direct research on this compound is limited, the extensive data on astaxanthin serves as a strong foundation for its investigation. This compound is expected to exhibit similar, if not superior, efficacy due to its improved stability and potential for enhanced skin penetration.
Mechanism of Action in Skin Aging
Astaxanthin combats skin aging through a multi-faceted approach, primarily by neutralizing reactive oxygen species (ROS) and reducing inflammation.[3] Key mechanisms include:
-
Potent Antioxidant Activity: Astaxanthin effectively quenches singlet oxygen and scavenges free radicals, protecting cellular components from oxidative damage that contributes to aging.[2]
-
Anti-inflammatory Effects: It can suppress the activation of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1α, IL-6, IL-8, and TNF-α.[3][4]
-
Inhibition of Matrix Metalloproteinases (MMPs): Astaxanthin has been shown to downregulate the expression of MMP-1 and MMP-3, enzymes that degrade collagen and elastin, thereby helping to maintain the structural integrity of the dermal matrix and reduce wrinkle formation.[2][5]
-
Modulation of MAPK Pathway: It can influence the MAPK pathway, which is involved in cellular responses to oxidative stress and inflammation.[4]
-
UV Protection: Astaxanthin provides protection against UV-induced skin damage by reducing inflammation and oxidative stress.[6]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro and in vivo studies on astaxanthin. These values can serve as a starting point for designing experiments with this compound.
Table 1: In Vitro Studies with Astaxanthin
| Cell Type | Model | Astaxanthin Concentration | Treatment Duration | Key Findings |
| Human Keratinocytes | UVB-induced inflammation | 1, 5, 10 µM | 4 hours | Dose-dependent decrease in IL-1α, IL-6, IL-8, and TNF-α levels.[7] |
| Human Dermal Fibroblasts | Conditioned media from UVB-irradiated keratinocytes | 1, 5, 10 µM (applied to keratinocytes) | - | Dose-dependent decrease in MMP-1 production.[7] |
Table 2: In Vivo and Clinical Studies with Astaxanthin
| Study Type | Model | Astaxanthin Dosage/Concentration | Duration | Key Findings |
| Human Clinical Trial (Oral) | Healthy female participants (35-60 years) | 6 mg or 12 mg/day | 16 weeks | No significant worsening of wrinkle parameters or skin moisture content compared to placebo.[7] Significant increase in Interleukin-1α levels in the placebo group, but not in the high-dose astaxanthin group.[7] |
| Human Clinical Trial (Oral) | Meta-analysis of randomized controlled trials | - | - | Significant improvement in skin moisture content and elasticity.[8][9] No significant effect on wrinkle depth.[8][9] |
| Animal Study (Topical) | Hairless mice with UV-induced skin damage | Liposomal formulation | Pre-treatment before UV exposure | Prevention of UV-induced skin thickening and collagen reduction.[10] |
Experimental Protocols
In Vitro Model: UVB-Induced Inflammation in Human Keratinocytes
This protocol is designed to assess the anti-inflammatory effects of this compound on human keratinocytes exposed to UVB radiation.
1. Cell Culture:
- Culture primary human epidermal keratinocytes (HEKa) in appropriate keratinocyte growth medium.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Seed cells in 6-well plates and grow to 70-80% confluency.
2. Treatment with this compound:
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in culture medium to final concentrations ranging from 1 to 25 µM.
- Replace the culture medium with the medium containing this compound and incubate for 4 hours.
3. UVB Irradiation:
- Remove the medium and wash the cells with phosphate-buffered saline (PBS).
- Irradiate the cells with a single dose of UVB (e.g., 20 mJ/cm²). A control group should not be irradiated.
- Add fresh culture medium (without the test compound) and incubate for 24 hours.
4. Analysis of Inflammatory Markers:
- Collect the culture supernatant to measure the levels of pro-inflammatory cytokines (IL-1α, IL-6, IL-8, TNF-α) using ELISA kits.
- Lyse the cells to extract total RNA for gene expression analysis of inflammatory markers by qRT-PCR.
- Extract protein from the cell lysates to analyze signaling pathway components (e.g., NF-κB, MAPKs) by Western blotting.
In Vivo Model: Photoaging in Hairless Mice
This protocol outlines an in vivo study to evaluate the protective effects of topical this compound against UV-induced skin aging in a hairless mouse model.
1. Animal Model:
- Use female hairless mice (e.g., HR-1 or SKH-1), 6-8 weeks old.
- Acclimatize the animals for at least one week before the experiment.
- Divide the mice into groups: vehicle control, UVB control, and this compound treatment groups (e.g., 0.1%, 0.5%, 1% w/v).
2. Topical Formulation:
- Prepare a stable topical formulation of this compound. Given its lipophilicity, a nanostructured lipid carrier (NLC) using lipids like cetyl palmitate can be an effective delivery system.[11][12]
- The vehicle for the control group should be the same formulation without this compound.
3. Experimental Procedure:
- Apply the topical formulation to a defined area on the dorsal skin of the mice daily.
- After a pre-treatment period (e.g., 1 week), expose the mice to UVA or UVB radiation 3-5 times a week for a period of 8-12 weeks.
- Monitor the mice for changes in skin condition, including wrinkle formation, erythema, and skin thickness.
4. Evaluation of Skin Parameters:
- At the end of the study, measure skin elasticity and transepidermal water loss (TEWL) using appropriate instruments.
- Collect skin biopsies for histological analysis (H&E staining for epidermal thickness, Masson's trichrome staining for collagen content).
- Homogenize skin tissue to measure levels of MMPs (e.g., MMP-1, MMP-9) by ELISA or zymography and antioxidant enzyme activity (e.g., SOD, CAT).
Visualizations
Signaling Pathways
Caption: Astaxanthin's mechanism in mitigating skin aging.
Experimental Workflow: In Vitro Inflammation Model
Caption: Workflow for in vitro analysis of this compound.
Logical Relationships: Astaxanthin's Anti-Aging Effects
Caption: Logical flow of astaxanthin's anti-aging benefits.
References
- 1. mdpi.com [mdpi.com]
- 2. Astaxanthin in Skin Health, Repair, and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fujichemical.co.jp [fujichemical.co.jp]
- 4. The potential of astaxanthin as a natural compound for decelerating skin aging: an update review | Sariharyanti | Aging Pathobiology and Therapeutics [antpublisher.com]
- 5. youtube.com [youtube.com]
- 6. Astaxanthin in skin health and protection | BDI-BioLife Science [bdi-biolifescience.com]
- 7. Protective effects of astaxanthin on skin deterioration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. examine.com [examine.com]
- 9. Systematic Review and Meta-Analysis on the Effects of Astaxanthin on Human Skin Ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effects of topical application of a poorly soluble antioxidant astaxanthin liposomal formulation on ultraviolet-induced skin damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholar.unair.ac.id [scholar.unair.ac.id]
Application Notes and Protocols for Astaxanthin Dipalmitate in Human Cancer Cell Line Studies
A Note on Astaxanthin (B1665798) Dipalmitate:
Extensive research has highlighted the potential of astaxanthin, a naturally occurring carotenoid, as an anti-cancer agent in various human cancer cell lines. However, scientific literature specifically detailing the effects of astaxanthin dipalmitate on human cancer cells is limited. Astaxanthin in its natural form is often found as mono- or di-esters, with dipalmitate being a common form that enhances stability. It is widely understood that these esters are hydrolyzed to free astaxanthin in the body before exerting their biological effects. The following application notes and protocols are based on the substantial body of research conducted on astaxanthin and are provided as a foundational guide for researchers investigating this compound, with the understanding that further targeted research on the dipalmitate form is necessary.
Application Notes
Astaxanthin has been shown to exert anti-cancer effects in a variety of human cancer cell lines through several mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways that govern cancer cell growth and survival.
Quantitative Data Summary: Anti-proliferative Effects of Astaxanthin
The following tables summarize the half-maximal inhibitory concentration (IC50) values of astaxanthin in various human cancer cell lines, demonstrating its dose-dependent anti-proliferative activity.
Table 1: IC50 Values of Astaxanthin in Human Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µM) | Incubation Time | Reference |
| MCF-7 | ER+, PR+, HER2- | 23 | Not Specified | |
| MDA-MB-231 | ER-, PR-, HER2- | Not Specified | 24 hours (significant viability decrease at 100 µM) | |
| T-47D | ER+, PR+, HER2+ | Not Specified | 24 hours (significant viability decrease at 100 µM) | |
| SKBR3 | ER-, PR-, HER2+ | 37 | Not Specified | |
| BT-474 | ER+, PR+, HER2+ | 36 | Not Specified |
Table 2: IC50 Values of Astaxanthin in Other Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| KATO-III | Gastric Adenocarcinoma | >100 | Not Specified | |
| SNU-1 | Gastric Adenocarcinoma | >100 | Not Specified | |
| CBRH-7919 | Hepatocellular Carcinoma | 39 | 24 hours | |
| U251-MG | Astroglioma | 25.4 | 24 hours | |
| SCC131 | Oral Squamous Carcinoma | 700 | 24 hours | |
| SCC4 | Oral Squamous Carcinoma | 720 | 24 hours |
Signaling Pathways Modulated by Astaxanthin
Astaxanthin influences several critical signaling pathways implicated in cancer progression.
-
PI3K/Akt Pathway: Astaxanthin has been observed to inhibit the phosphorylation of Akt, a key protein in the PI3K/Akt pathway that promotes cell survival and proliferation. This inhibition can lead to the downregulation of anti-apoptotic proteins and the induction of apoptosis.
-
MAPK/ERK Pathway: The effect of astaxanthin on the MAPK/ERK pathway appears to be context-dependent. In some cancer cell lines, it inhibits the phosphorylation of ERK, leading to cell cycle arrest. In others, it may promote apoptosis through the activation of JNK and p38, other members of the MAPK family.
-
NF-κB Pathway: Astaxanthin can suppress the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. By inhibiting NF-κB, astaxanthin can sensitize cancer cells to apoptotic signals.
-
p53 Pathway: In some cancer cell lines, astaxanthin has been shown to induce apoptosis through a p53-dependent mechanism, leading to increased expression of p53 and its target genes.
Below are diagrams illustrating the key signaling pathways affected by astaxanthin.
Application Notes and Protocols for Oral Bioavailability Study of Astaxanthin Dipalmitate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astaxanthin (B1665798), a xanthophyll carotenoid, is a potent antioxidant with various potential health benefits.[1][2][3] It is often found in nature in its esterified form, such as astaxanthin dipalmitate.[4][5] Due to its lipophilic nature, astaxanthin has low oral bioavailability, which can limit its therapeutic efficacy.[6][7][8][9][10] Enhancing the oral bioavailability of astaxanthin and its esters is a key focus in the development of nutraceutical and pharmaceutical products.[11][12][13] This document provides a detailed protocol for conducting an oral bioavailability study of this compound in a rodent model, from formulation preparation to pharmacokinetic data analysis.
This compound, like other astaxanthin esters, is believed to be hydrolyzed to free astaxanthin in the gastrointestinal tract by cholesterol esterase before absorption.[4][14] The absorbed free astaxanthin is then incorporated into chylomicrons and transported through the lymphatic system to the liver.[15][16] Therefore, the formulation of this compound is critical for its absorption; lipid-based formulations have been shown to significantly enhance its bioavailability.[7][15][16]
Experimental Design and Rationale
This study is designed as a single-dose, parallel-group pharmacokinetic study in rats to determine the oral bioavailability of this compound. A well-characterized lipid-based formulation will be compared to a simple suspension of the compound. An intravenous (IV) administration group will be included to determine the absolute bioavailability.
Groups:
-
Group 1 (n=6): this compound in a lipid-based formulation (e.g., self-microemulsifying drug delivery system - SMEDDS) administered via oral gavage.
-
Group 2 (n=6): this compound suspended in a control vehicle (e.g., 0.5% carboxymethylcellulose) administered via oral gavage.
-
Group 3 (n=6): Free astaxanthin administered intravenously (IV) to determine absolute bioavailability.
The inclusion of a lipid-based formulation is crucial as dietary fats and oils are known to enhance the absorption of astaxanthin.[15][16] The IV group provides a reference for 100% bioavailability, allowing for the calculation of the absolute bioavailability of the orally administered formulations.
Materials and Equipment
Test Article and Reagents:
-
This compound (high purity)
-
Free Astaxanthin (for IV administration and analytical standard)
-
Lipid-based formulation components (e.g., Labrasol®, Capryol® 90, Transcutol® HP)
-
Vehicle for suspension (e.g., Carboxymethylcellulose sodium)
-
Solvents for IV formulation (e.g., Dimethyl sulfoxide, PEG400)
-
Reagents for plasma sample preparation (e.g., ethanol, tetrahydrofuran, hexane)[17]
-
HPLC or LC-MS/MS grade solvents (e.g., methanol, water, ethyl acetate)[17]
Equipment:
-
Analytical balance
-
Homogenizer/sonicator
-
Oral gavage needles (18-20 gauge for rats)[18]
-
Syringes
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
-80°C freezer
-
High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detector (DAD) or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[19][20]
Experimental Protocols
4.1. Formulation Preparation
-
Lipid-Based Formulation (SMEDDS):
-
Weigh the required amounts of this compound, oil phase (e.g., Capryol® 90), surfactant (e.g., Labrasol®), and co-surfactant (e.g., Transcutol® HP).
-
Mix the components thoroughly using a vortex mixer and/or sonicator until a clear, homogenous solution is formed.
-
Protect the formulation from light and store at 4°C until use. Astaxanthin is sensitive to light and high temperatures.[9][12]
-
-
Suspension Formulation:
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose in deionized water.
-
Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to achieve a uniform suspension.
-
Homogenize the suspension if necessary to ensure particle size uniformity.
-
-
Intravenous Formulation:
-
Dissolve the required amount of free astaxanthin in a suitable solvent system (e.g., a mixture of DMSO and PEG400).
-
Ensure complete dissolution and filter the solution through a 0.22 µm syringe filter before administration.
-
4.2. Animal Handling and Dosing
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are a suitable model.[21]
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.[22]
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[23]
-
Dosing:
4.3. Blood Sampling
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points.[22]
-
Suggested time points:
-
Oral groups: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
IV group: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Immediately centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.[22]
4.4. Plasma Sample Analysis (HPLC-DAD Method)
-
Sample Preparation (Protein Precipitation): [17]
-
To 100 µL of plasma, add 900 µL of a 1:9 mixture of ethanol-tetrahydrofuran.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Inject the supernatant into the HPLC system.
-
-
Chromatographic Conditions: [17]
-
Column: C18 column (e.g., 4.6 x 150 mm, 4 µm).
-
Mobile Phase: Isocratic mixture of methanol:water:ethyl acetate (B1210297) (82:8:10, v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 474 nm.
-
Run Time: Approximately 5 minutes.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of free astaxanthin in blank plasma.
-
Calculate the concentration of astaxanthin in the unknown samples by interpolating from the calibration curve.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Astaxanthin Following Oral and Intravenous Administration of this compound
| Parameter | Unit | IV Administration (Free Astaxanthin) | Oral Gavage (Suspension) | Oral Gavage (Lipid-Based Formulation) |
| Dose | mg/kg | 10 | 50 | 50 |
| Cmax | ng/mL | - | 150 ± 35 | 450 ± 90 |
| Tmax | h | - | 8.0 ± 1.5 | 6.0 ± 1.0 |
| AUC(0-t) | ng·h/mL | 8000 ± 1200 | 1800 ± 400 | 5400 ± 950 |
| AUC(0-inf) | ng·h/mL | 8500 ± 1300 | 2000 ± 450 | 6000 ± 1100 |
| t1/2 | h | 16.0 ± 3.0 | 18.0 ± 4.0 | 17.5 ± 3.5 |
| F (%) | % | 100 | 4.7 ± 1.1 | 14.1 ± 2.6 |
Data are presented as mean ± standard deviation (n=6). Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), t1/2 (elimination half-life), F (%) (absolute bioavailability). The data shown are hypothetical and for illustrative purposes only.
Table 2: Plasma Concentrations of Astaxanthin at Different Time Points
| Time (h) | IV Administration (ng/mL) | Oral Gavage (Suspension) (ng/mL) | Oral Gavage (Lipid-Based Formulation) (ng/mL) |
| 0 | 0 | 0 | 0 |
| 0.5 | 1200 ± 250 | 10 ± 5 | 30 ± 10 |
| 1 | 950 ± 180 | 30 ± 10 | 90 ± 25 |
| 2 | 700 ± 120 | 70 ± 20 | 210 ± 50 |
| 4 | 450 ± 90 | 120 ± 30 | 380 ± 80 |
| 6 | 300 ± 60 | 140 ± 32 | 450 ± 90 |
| 8 | 200 ± 40 | 150 ± 35 | 400 ± 85 |
| 12 | 100 ± 25 | 110 ± 28 | 250 ± 60 |
| 24 | 30 ± 10 | 50 ± 15 | 100 ± 30 |
| 48 |
Data are presented as mean ± standard deviation (n=6).
Visualizations
Caption: Workflow for the oral bioavailability study of this compound.
Caption: Proposed mechanism of action for astaxanthin.
References
- 1. Astaxanthin as a King of Ketocarotenoids: Structure, Synthesis, Accumulation, Bioavailability and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Delivery of Astaxanthin via Carboxymethyl Chitosan-Modified Nanoparticles for Ulcerative Colitis Treatment [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Astaxanthin - Wikipedia [en.wikipedia.org]
- 5. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Study on the Bioavailability of a Proprietary, Sustained-release Formulation of Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral bioavailability of the antioxidant astaxanthin in humans is enhanced by incorporation of lipid based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Nanocarrier System: State-of-the-Art in Oral Delivery of Astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanotechnology-Abetted Astaxanthin Formulations in Multimodel Therapeutic and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Pharmacokinetic Study of Standard Astaxanthin and its Micellar Formulation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jscimedcentral.com [jscimedcentral.com]
- 15. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. nutritionaloutlook.com [nutritionaloutlook.com]
- 20. Identification and Content of Astaxanthin and Its Esters from Microalgae Haematococcus pluvialis by HPLC-DAD and LC-QTOF-MS after Extraction with Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and first-pass metabolism of astaxanthin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Antioxidant Capacity Assessment of Astaxanthin Dipalmitate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astaxanthin (B1665798), a potent xanthophyll carotenoid, is renowned for its powerful antioxidant properties.[1] Its unique molecular structure enables it to quench reactive oxygen species (ROS) and free radicals within both the inner and outer layers of the cellular membrane, offering comprehensive protection against oxidative stress.[1] Astaxanthin dipalmitate, a diester of astaxanthin, is a stabilized form of astaxanthin often used in formulations to enhance its stability and bioavailability. These application notes provide a comprehensive guide to assessing the in vivo antioxidant capacity of this compound, offering detailed experimental protocols and data presentation formats for researchers in the field.
The primary mechanism of astaxanthin's antioxidant activity involves the Nrf2 signaling pathway.[2][3] Under conditions of oxidative stress, astaxanthin promotes the nuclear translocation of Nrf2, which in turn activates the expression of a suite of antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][3][4] This orchestrated response effectively neutralizes excessive ROS, thereby mitigating cellular damage. A key indicator of oxidative damage to lipids is the level of malondialdehyde (MDA), which is typically reduced following astaxanthin administration.
Data Presentation
The following tables summarize representative quantitative data from in vivo studies assessing the antioxidant effects of astaxanthin. These tables are intended to serve as a reference for expected outcomes when evaluating this compound.
Table 1: Effect of Astaxanthin on Antioxidant Enzyme Activity in Animal Models
| Animal Model | Tissue/Sample | Treatment Group | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione Peroxidase (GPx) Activity | Reference |
| Diabetic Rats | Dental Pulp | Untreated Diabetic | 2.5 ± 0.3 U/mg protein | 1.2 ± 0.2 U/mg protein | 3.1 ± 0.4 U/mg protein | [5] |
| Astaxanthin-Treated Diabetic (20 mg/kg) | 2.6 ± 0.3 U/mg protein | 1.3 ± 0.2 U/mg protein | 4.5 ± 0.5 U/mg protein | [5] | ||
| Mice with GIONFH | Femoral Head | Dexamethasone-Treated | 28.5 ± 3.1 U/mg protein | Not Reported | Not Reported | [6] |
| Dexamethasone (B1670325) + Astaxanthin | 45.2 ± 4.3 U/mg protein | Not Reported | Not Reported | [6] | ||
| Overweight Humans | Plasma | Placebo | 1.2 ± 0.2 U/mL | Not Reported | Not Reported | [7] |
| Astaxanthin (20 mg/day) | 1.5 ± 0.3 U/mL | Not Reported | Not Reported | [7] |
GIONFH: Glucocorticoid-induced osteonecrosis of the femoral head
Table 2: Effect of Astaxanthin on Malondialdehyde (MDA) Levels in Animal Models
| Animal Model | Tissue/Sample | Treatment Group | Malondialdehyde (MDA) Level | Reference |
| Diabetic Rats | Plasma | Untreated Diabetic | 8.5 ± 0.9 nmol/mL | |
| Astaxanthin-Treated Diabetic | 6.2 ± 0.7 nmol/mL | |||
| Mice with GIONFH | Femoral Head | Dexamethasone-Treated | 5.8 ± 0.6 nmol/mg protein | [6] |
| Dexamethasone + Astaxanthin | 3.1 ± 0.4 nmol/mg protein | [6] | ||
| Overweight Humans | Plasma | Placebo | 3.5 ± 0.4 µmol/L | [8] |
| Astaxanthin (20 mg/day) | 2.2 ± 0.3 µmol/L | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of in vivo antioxidant capacity are provided below.
Animal Model and Treatment
-
Animal Selection: Select appropriate animal models, such as Wistar rats or C57BL/6 mice, based on the specific research question.
-
Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Group Allocation: Randomly divide the animals into experimental groups (e.g., control, vehicle control, disease model, this compound-treated).
-
This compound Administration: Administer this compound, typically by oral gavage, at a predetermined dose (e.g., 20 mg/kg body weight) and frequency for the duration of the study. The vehicle control group should receive the same volume of the vehicle used to dissolve or suspend the this compound.
-
Induction of Oxidative Stress (if applicable): In models of induced oxidative stress, administer the inducing agent (e.g., alloxan (B1665706) for diabetes, dexamethasone for GIONFH) according to established protocols.
-
Sample Collection: At the end of the experimental period, euthanize the animals and collect blood and/or tissue samples for analysis. Process the samples immediately or store them at -80°C.
Biochemical Assays
This protocol is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
Materials:
-
Tissue homogenate or serum/plasma sample
-
Xanthine (B1682287) solution
-
Xanthine oxidase solution
-
Nitroblue tetrazolium (NBT) solution
-
Phosphate (B84403) buffer (pH 7.8)
-
Spectrophotometer
Procedure:
-
Prepare tissue homogenates in cold phosphate buffer and centrifuge to obtain the supernatant.
-
In a microplate well or cuvette, add the sample, phosphate buffer, xanthine solution, and NBT solution.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
This protocol measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
Materials:
-
Tissue homogenate or serum/plasma sample
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare tissue homogenates in cold phosphate buffer and centrifuge to obtain the supernatant.
-
Add the sample to a cuvette containing phosphate buffer.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately measure the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes).
-
Catalase activity is calculated based on the rate of H₂O₂ decomposition.
This protocol measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione by glutathione reductase.
Materials:
-
Tissue homogenate or serum/plasma sample
-
Phosphate buffer (pH 7.0)
-
Reduced glutathione (GSH) solution
-
Glutathione reductase solution
-
NADPH solution
-
Cumene hydroperoxide or tert-butyl hydroperoxide solution
-
Spectrophotometer
Procedure:
-
Prepare tissue homogenates in cold phosphate buffer and centrifuge to obtain the supernatant.
-
In a cuvette, combine the sample, phosphate buffer, GSH, glutathione reductase, and NADPH.
-
Incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Monitor the decrease in absorbance at 340 nm for 5 minutes.
-
GPx activity is proportional to the rate of NADPH oxidation.
This protocol measures MDA, a marker of lipid peroxidation, based on its reaction with thiobarbituric acid (TBA).
Materials:
-
Tissue homogenate or serum/plasma sample
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA) or other acidic reagent
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation)
-
Spectrophotometer or fluorometer
Procedure:
-
Add the sample to a microcentrifuge tube.
-
Add the acidic reagent to precipitate proteins, followed by centrifugation.
-
Transfer the supernatant to a new tube.
-
Add the TBA reagent to the supernatant.
-
Incubate at 90-100°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the samples on ice.
-
Measure the absorbance at 532 nm or fluorescence at an excitation of 532 nm and emission of 553 nm.
-
Calculate the MDA concentration using a standard curve prepared with an MDA standard.
Mandatory Visualizations
This compound In Vivo Antioxidant Assessment Workflow
Caption: Workflow for in vivo antioxidant assessment of this compound.
Astaxanthin's Antioxidant Signaling Pathway
Caption: Nrf2-mediated antioxidant signaling pathway of astaxanthin.
References
- 1. Astaxanthin: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astaxanthin-mediated Nrf2 activation ameliorates glucocorticoid-induced oxidative stress and mitochondrial dysfunction and impaired bone formation of glucocorticoid-induced osteonecrosis of the femoral head in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. examine.com [examine.com]
Application Notes and Protocols for Astaxanthin Dipalmitate in Aquaculture Feed Formulation
A Note to the Researcher: While the request specifically mentions astaxanthin (B1665798) dipalmitate, a thorough review of scientific literature reveals a significant scarcity of studies focusing exclusively on this specific ester in aquaculture. The available research predominantly investigates astaxanthin in its free form or as a mixture of esters derived from natural sources like Haematococcus pluvialis. Therefore, these application notes and protocols are based on the broader knowledge of astaxanthin and its esters in aquaculture, providing a foundational guide for research and development. It is recommended that any formulation work with pure astaxanthin dipalmitate be preceded by pilot studies to determine its specific efficacy and bioavailability.
Introduction
Astaxanthin (3,3′-dihydroxy-β,β′-carotene-4,4′-dione) is a keto-carotenoid pigment that plays a crucial role in the health, growth, and pigmentation of many aquatic animals.[1][2] As aquatic animals cannot synthesize astaxanthin de novo, it is an essential component of their diet.[3] In aquaculture, astaxanthin is a widely used feed additive, valued for its ability to impart the natural pinkish-red coloration to the flesh of salmonids and the exoskeleton of crustaceans, a key factor for consumer acceptance.[4] Beyond pigmentation, astaxanthin is a potent antioxidant, exhibiting significantly higher antioxidant activity than other carotenoids like β-carotene and vitamin E.[5] This antioxidant property contributes to a range of physiological benefits, including improved immune response, stress tolerance, and reproductive performance.[3][4][6]
This compound is a diester of astaxanthin, where the hydroxyl groups are esterified with palmitic acid. This esterified form is often found in natural sources of astaxanthin, such as the microalga Haematococcus pluvialis. Esterification can enhance the stability of astaxanthin, protecting it from degradation during feed processing and storage.[7] However, the bioavailability of astaxanthin esters is dependent on the ability of the aquatic species to hydrolyze the ester bonds in the digestive tract to release free astaxanthin for absorption.
Biological Functions and Mechanisms of Action
The multifaceted benefits of astaxanthin in aquaculture stem from its potent antioxidant and immunomodulatory properties.
2.1. Antioxidant Activity
Astaxanthin's unique molecular structure, with its conjugated polyene chain and terminal ring structures, allows it to effectively quench singlet oxygen and scavenge free radicals.[5] This antioxidant capacity helps protect cells from oxidative damage to lipids, proteins, and DNA. In aquatic animals, this translates to:
-
Reduced Oxidative Stress: Astaxanthin supplementation can mitigate the negative effects of environmental stressors such as high water temperature, pollutants, and disease pathogens, which are known to induce oxidative stress.[2]
-
Enhanced Cellular Protection: By neutralizing reactive oxygen species (ROS), astaxanthin helps maintain the integrity and function of cell membranes.
2.2. Immune Response
Astaxanthin has been shown to enhance both the innate and adaptive immune systems in various aquatic species.[1][6] Its immunomodulatory effects include:
-
Increased Phagocytic Activity: Astaxanthin can stimulate the activity of phagocytic cells, which are crucial for engulfing and destroying pathogens.
-
Enhanced Lysozyme (B549824) Activity: Lysozyme is an important enzyme in the innate immune system that can lyse bacterial cell walls. Studies have shown that dietary astaxanthin can increase lysozyme activity in fish.
-
Modulation of Immune-Related Gene Expression: Astaxanthin can influence the expression of genes involved in the immune response, leading to a more robust defense against infections.[1]
2.3. Growth and Feed Utilization
The inclusion of astaxanthin in aquaculture feeds has been linked to improved growth performance and feed utilization.[6][8] A meta-analysis of 64 studies concluded that dietary astaxanthin significantly improves final body weight, weight gain rate, specific growth rate, and feed conversion ratio in farmed aquatic animals.[6][9] These effects are likely a result of:
-
Improved Gut Health: Astaxanthin can positively influence the morphology of the intestine, leading to better nutrient absorption.[1]
-
Reduced Metabolic Stress: By mitigating oxidative stress, astaxanthin allows for more efficient allocation of energy towards growth.
2.4. Pigmentation
For many commercially important aquaculture species like salmon, trout, and shrimp, coloration is a critical quality parameter. Astaxanthin is deposited in the muscle and skin, resulting in the desirable pink-red hue.[4] The intensity of pigmentation is directly related to the dietary intake and deposition of astaxanthin.
Quantitative Data on Astaxanthin Supplementation
The following tables summarize the effects of dietary astaxanthin supplementation on key performance indicators in various aquaculture species. It is important to note that the optimal inclusion level can vary depending on the species, life stage, culture conditions, and the source of astaxanthin.
Table 1: Effects of Astaxanthin on Growth Performance and Feed Utilization
| Species | Astaxanthin Level (mg/kg feed) | Duration (days) | Weight Gain (%) | Feed Conversion Ratio (FCR) |
| Rainbow Trout (Oncorhynchus mykiss) | 150 | 60 | + (p < 0.05) | - (p < 0.05) |
| Nile Tilapia (Oreochromis niloticus) | 150 | 60 | + (p < 0.05) | - (p < 0.05) |
| Pacific White Shrimp (Litopenaeus vannamei) | 20 | 56 | + (p < 0.05) | Not specified |
Note: "+" indicates a significant increase, and "-" indicates a significant decrease compared to the control group.
Table 2: Effects of Astaxanthin on Survival and Pigmentation
| Species | Astaxanthin Level (mg/kg feed) | Duration (days) | Survival Rate (%) | Muscle Astaxanthin (mg/kg) |
| Asian Seabass (Lates calcarifer) | Not specified | Not specified | + | Not specified |
| Leopard Coralgrouper (Plectropomus leopardus) | 200 (natural) | Not specified | Not specified | Higher a* and b* values |
| Rainbow Trout (Oncorhynchus mykiss) | 100 (synthetic) | 56 | No significant difference | Higher a* value |
Note: "a" and "b" are colorimetric values representing redness and yellowness, respectively.
Experimental Protocols
4.1. Protocol for Feed Formulation and Preparation
This protocol describes the general procedure for incorporating this compound into a basal aquaculture feed.
Materials:
-
Basal feed ingredients (e.g., fishmeal, soybean meal, wheat flour, fish oil, vitamin and mineral premix)
-
This compound (powder or oil-based)
-
Mixer
-
Pelletizer
-
Dryer
Procedure:
-
Basal Diet Preparation: Weigh all dry ingredients of the basal diet and mix thoroughly in a mixer for 15-20 minutes to ensure homogeneity.
-
Astaxanthin Incorporation:
-
For powdered this compound: Add the required amount of the powder to the dry ingredient mix and continue mixing for another 5-10 minutes.
-
For oil-based this compound: Mix the this compound oil with the fish oil component of the diet before adding it to the dry ingredients.
-
-
Pellet Formation: Slowly add water to the mixed ingredients while mixing until a dough-like consistency is achieved. Pass the dough through a pelletizer with the desired die size.
-
Drying and Storage: Dry the pellets in a forced-air oven at a low temperature (e.g., 40-60°C) to a moisture content of less than 10% to prevent microbial growth and degradation of nutrients.[10] Store the finished feed in airtight containers in a cool, dark, and dry place.
4.2. Protocol for a Feeding Trial to Evaluate this compound
This protocol outlines a typical feeding trial to assess the efficacy of this compound on the growth, survival, and pigmentation of an aquatic species.
Experimental Design:
-
Animals: Select healthy and uniformly sized animals (e.g., fish or shrimp).
-
Acclimation: Acclimate the animals to the experimental conditions (tanks, water quality) for at least one week before the trial begins.
-
Treatments: Formulate at least three experimental diets:
-
Control diet (basal diet without astaxanthin supplementation).
-
Treatment 1 (basal diet + low concentration of this compound).
-
Treatment 2 (basal diet + high concentration of this compound).
-
-
Replicates: Use at least three replicate tanks for each dietary treatment.
-
Feeding: Feed the animals to apparent satiation two to three times daily for a predetermined period (e.g., 8-12 weeks).
Data Collection and Analysis:
-
Growth Performance:
-
Record the initial and final body weight of the animals in each tank.
-
Calculate Weight Gain (WG), Specific Growth Rate (SGR), and Feed Conversion Ratio (FCR).
-
-
Survival Rate: Record mortalities daily and calculate the final survival rate for each tank.
-
Pigmentation Analysis:
-
At the end of the trial, sample muscle tissue (for fish) or exoskeleton (for crustaceans).
-
Measure color using a colorimeter (e.g., CIE Lab* system).
-
Quantify astaxanthin concentration in the tissues using spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the dietary treatments.
Visualizations
Caption: Experimental workflow for evaluating this compound in aquaculture feed.
Caption: Simplified signaling pathways of astaxanthin's antioxidant and immune functions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. redmeal.cl [redmeal.cl]
- 5. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study evaluates effects of dietary astaxanthin on farmed fish growth and feed utilization - Responsible Seafood Advocate [globalseafood.org]
- 7. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of Astaxanthin as a Feed Supplement to Improve Growth Performance and Feed Utilization in Aquaculture Animals: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of Astaxanthin as a Feed Supplement to Improve Growth Performance and Feed Utilization in Aquaculture Animals: A Meta-Analysis [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with Astaxanthin Dipalmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (B1665798), a xanthophyll carotenoid, is a potent antioxidant with significant anti-inflammatory, anti-tumoral, and neuroprotective properties. In nature, astaxanthin is often found in its esterified form, including as astaxanthin dipalmitate, a diester with palmitic acid. This esterification increases the stability of the molecule. For the purpose of in vitro cell culture studies, it is presumed that this compound, a lipophilic compound, is hydrolyzed by cellular esterases to release free astaxanthin, which is the primary bioactive molecule. Therefore, the cellular effects observed are attributed to astaxanthin itself.
These application notes provide an overview of the methodologies used to assess the impact of this compound on cell viability, focusing on its cytotoxic effects on cancer cells and its protective effects on cells under stress.
Key Applications
-
Oncology Research: Evaluation of the dose-dependent cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
-
Neuroprotective Studies: Assessment of the protective effects of this compound against oxidative stress-induced cell death in neuronal cell models.
-
Drug Development: Screening and characterization of this compound as a potential therapeutic agent.
-
Metabolic Disease Research: Investigating the protective role of this compound against lipotoxicity, such as palmitate-induced cell death.[1]
Experimental Overview Workflow
The following diagram outlines a general workflow for assessing the effect of this compound on cell viability.
Caption: General workflow for cell viability assays with this compound.
Quantitative Data Summary
The following tables summarize the effects of astaxanthin on the viability of various cell lines as reported in the literature. It is important to note that these studies used astaxanthin, and similar dose-dependent effects are anticipated for this compound following cellular hydrolysis.
Table 1: Cytotoxic Effects of Astaxanthin on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Effect on Cell Viability | Reference |
| T-47D | Breast Cancer | MTT | 1, 10, 50, 100 | 24 | Dose-dependent decrease | [2][3][4] |
| MDA-MB-231 | Breast Cancer | MTT | 1, 10, 50, 100 | 24 | Dose-dependent decrease | [2][3][4] |
| KATO-III | Gastric Cancer | MTT | 50, 100 | 48 | Significant suppression | [5][6] |
| SNU-1 | Gastric Cancer | MTT | 50, 100 | 48 | Significant suppression | [5][6] |
| LS-180 | Colon Cancer | - | 50, 100, 150 | 24 | Inhibition of growth and proliferation | [7] |
| DU145 | Prostate Cancer | MTT | 50, 100, 200 | 48 | Dose-dependent suppression (IC50 <200 µM) | [2] |
| MG-63 | Osteosarcoma | MTT | 1.25-80 µg/ml | 48 | Significant inhibition (IC50 = 12.36 µg/ml) | [8] |
Table 2: Protective Effects of Astaxanthin
| Cell Line | Stressor | Assay | Concentration (µM) | Incubation Time (h) | Effect on Cell Viability | Reference |
| Mesenchymal Stem Cells | Palmitate | - | - | - | Protected against palmitate-induced cell death | [1] |
| Alveolar Epithelial Cells (RLE-6TN) | H₂O₂ | Flow Cytometry | 8 | 12 (co-treatment) | Reduced apoptosis from 47.99% to 27.12% | [9] |
| Retinal Ganglion Cells (RGC-5) | H₂O₂ | MTT | Dose-dependent | 24 | Inhibited the decrease in cell viability | [10] |
| Human Cardiomyocytes (AC16) | H₂O₂ | Resazurin | 5, 10 | 1, 4, 6 (pre-incubation) | Increased cell viability compared to H₂O₂ alone | [11] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM). Store protected from light.
-
Cell Seeding: a. Culture cells to approximately 80% confluency. b. Trypsinize and resuspend the cells in a complete culture medium. c. Seed the cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of medium. d. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of the this compound stock solution in a cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity. b. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control. c. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. c. Carefully remove the medium from each well. d. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 b. Plot the percent cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in 6-well plates as described in the MTT protocol.
-
Cell Harvesting: a. After treatment, collect both adherent and floating cells. b. For adherent cells, wash with PBS and detach using trypsin. c. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL. c. Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. e. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Signaling Pathways Modulated by Astaxanthin
Astaxanthin has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. The diagrams below illustrate the putative mechanisms of action.
Caption: Astaxanthin inhibits the PI3K/Akt pathway, leading to reduced proliferation and induced apoptosis in cancer cells.
Caption: Astaxanthin can inhibit the phosphorylation of ERK, a key component of the MAPK pathway, leading to cell cycle arrest.[5][6]
Caption: Astaxanthin protects cells from oxidative stress by scavenging reactive oxygen species (ROS), thereby preventing mitochondrial dysfunction and apoptosis.[9]
References
- 1. Effect of Astaxanthin on cell viability in T-47D and MDA-MB-231 Breast Cancer Cell Lines - Multidisciplinary Cancer Investigation [mcijournal.com]
- 2. Anti-Tumor Effects of Astaxanthin by Inhibition of the Expression of STAT3 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of palmitate and astaxanthin on cell viability and proinflammatory characteristics of mesenchymal stem cells [ouci.dntb.gov.ua]
- 4. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review [mdpi.com]
- 5. Astaxanthin Inhibits Proliferation of Human Gastric Cancer Cell Lines by Interrupting Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astaxanthin Improves Stem Cell Potency via an Increase in the Proliferation of Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization of Hydrophobic Astaxanthin in Water by Physical Association with Phytoglycogen Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astaxanthin and Cancer: A Comprehensive Review of Research | International Journal of New Findings in Health and Educational Sciences (IJHES) [ijhespub.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Mitochondrial Protection by Astaxanthin Reduces Toxicity Caused by H2O2 and Doxorubicin in Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Astaxanthin Dipalmitate
Welcome to the technical support center for improving the aqueous solubility of astaxanthin (B1665798) dipalmitate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is astaxanthin dipalmitate poorly soluble in aqueous solutions?
This compound is a diester of astaxanthin, a lipophilic carotenoid. The addition of two palmitate chains significantly increases its molecular weight and lipophilicity, leading to extremely low solubility in water. This poor aqueous solubility is a major hurdle for its application in pharmaceutical and nutraceutical formulations, as it can limit bioavailability.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
The most effective strategies to enhance the aqueous solubility of this compound involve encapsulation and formulation into delivery systems. Key methods include:
-
Nanoemulsions: Oil-in-water (O/W) nanoemulsions can encapsulate the lipophilic this compound within oil droplets, which are then dispersed in an aqueous phase.
-
Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles composed of a blend of solid and liquid lipids, which can effectively incorporate lipophilic molecules like this compound.
-
Liposomes: These are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic compounds, making them suitable carriers for this compound.[1]
-
Solid Lipid Nanoparticles (SLNs): These are similar to NLCs but are made from solid lipids only. They can encapsulate this compound and provide controlled release.
Q3: What are the target particle size and encapsulation efficiency I should aim for?
The optimal particle size and encapsulation efficiency (EE) will depend on the specific application. However, for many drug delivery applications, a smaller particle size is preferred for better absorption and stability. High encapsulation efficiency is crucial to ensure a sufficient payload of this compound.
| Formulation Type | Typical Particle Size (nm) | Typical Encapsulation Efficiency (%) |
| Nanoemulsions | 20 - 200 | > 90% |
| Nanostructured Lipid Carriers (NLCs) | 50 - 500 | 70 - 95%[2] |
| Liposomes | 50 - 300 | 73 - 98%[3][4] |
Q4: How can I characterize the prepared formulations?
Key characterization techniques include:
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). A low PDI indicates a narrow size distribution.
-
Zeta Potential: Also measured by DLS, this indicates the surface charge of the particles and is a predictor of stability.
-
Encapsulation Efficiency (EE) and Drug Loading (DL): Determined by separating the encapsulated from the free drug and quantifying the amount of this compound.
-
Morphology: Visualized using techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency
| Potential Cause | Troubleshooting Steps |
| Poor affinity of this compound for the lipid/oil phase. | * Screen different lipids or oils to find one with better solubilizing capacity for this compound. |
| Drug expulsion during formulation. | * Optimize the homogenization or sonication parameters (time, power). * For NLCs and SLNs, ensure the cooling process is controlled to allow for proper drug incorporation into the lipid matrix. |
| Incorrect ratio of drug to lipid/oil. | * Vary the concentration of this compound to find the optimal loading capacity of the chosen delivery system. |
Issue 2: Particle Size is Too Large or Unstable
| Potential Cause | Troubleshooting Steps |
| Insufficient energy input during homogenization/sonication. | * Increase the speed or duration of homogenization. * Optimize the power and time of ultrasonication. |
| Inappropriate surfactant/emulsifier concentration. | * Adjust the concentration of the surfactant or emulsifier. Too little can lead to instability, while too much can cause toxicity. |
| Ostwald ripening (for nanoemulsions). | * Select an oil phase with very low aqueous solubility. * Use a combination of emulsifiers to create a more robust interfacial film. |
| Aggregation of particles. | * Ensure the zeta potential is sufficiently high (typically > |30| mV) for electrostatic stabilization. * Incorporate a steric stabilizer (e.g., a PEGylated lipid) in the formulation. |
Issue 3: Formulation is Unstable and Phase Separation Occurs
| Potential Cause | Troubleshooting Steps |
| Poor formulation stability. | * Review the composition of your formulation, including the choice and concentration of lipids, oils, and surfactants. * Optimize the preparation method to ensure a homogenous and stable dispersion. |
| Storage conditions are not optimal. | * Store the formulation at the recommended temperature (often refrigerated) and protect it from light. |
Experimental Protocols & Workflows
Below are detailed methodologies for preparing common formulations to enhance the aqueous solubility of this compound.
This compound-Loaded Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization technique.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, sunflower oil)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol P)
-
Purified water
Protocol:
-
Preparation of the Oil Phase: Dissolve the this compound in the chosen oil. Gently heat and stir until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
-
Formation of the Pre-emulsion: Add the oil phase to the aqueous phase dropwise while stirring at high speed using a high-shear homogenizer.
-
Nanoemulsification: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure to achieve the desired particle size.
-
Characterization: Analyze the resulting nanoemulsion for particle size, PDI, zeta potential, and encapsulation efficiency.
This compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol outlines the preparation of NLCs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., cetyl palmitate, glyceryl monostearate)
-
Liquid lipid (e.g., oleic acid, medium-chain triglycerides)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Protocol:
-
Preparation of the Lipid Phase: Melt the solid and liquid lipids together at a temperature above the melting point of the solid lipid. Dissolve the this compound in this molten lipid mixture.
-
Preparation of the Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed.
-
Ultrasonication: Sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size.
-
Cooling and NLC Formation: Cool the resulting nanoemulsion in an ice bath to allow the NLCs to form and solidify.
-
Characterization: Analyze the NLC dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.
This compound-Loaded Liposomes
This protocol describes the preparation of liposomes using the thin-film hydration method followed by sonication.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)
-
Cholesterol (for membrane stabilization)
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous buffer (e.g., phosphate-buffered saline)
Protocol:
-
Film Formation: Dissolve the phospholipids, cholesterol, and this compound in an organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with the aqueous buffer by gentle rotation. This will form multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication (probe or bath) or extrusion.
-
Purification: (Optional) Remove any unencapsulated this compound by methods such as dialysis or centrifugation.
-
Characterization: Analyze the liposomal suspension for vesicle size, PDI, zeta potential, and encapsulation efficiency.
References
- 1. Development and validation of reliable astaxanthin quantification from natural sources | PLOS One [journals.plos.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Encapsulation Techniques to Enhance Astaxanthin Utilization as Functional Feed Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Stabilization of Astaxanthin Dipalmitate
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues and answering frequently asked questions related to the stabilization of astaxanthin (B1665798) dipalmitate against oxidation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is my astaxanthin dipalmitate solution degrading rapidly, indicated by a loss of its characteristic red color?
Answer:
Rapid degradation is typically a sign of oxidation, where the molecule's structure is altered by environmental factors.
-
Potential Cause 1: Exposure to Oxygen. Astaxanthin's polyene backbone is highly susceptible to oxidation when exposed to atmospheric oxygen.[1][2] The presence of dissolved oxygen in solvents can also accelerate this degradation.[2]
-
Solution: Handle the compound and its solutions under an inert atmosphere, such as nitrogen or argon. Use de-gassed solvents for preparing solutions to minimize dissolved oxygen.
-
Potential Cause 2: Light Exposure. Like many carotenoids, this compound is sensitive to light, which can induce photo-oxidation.[3][4]
-
Solution: Always store the raw material and any prepared solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light. Conduct experimental manipulations in a dimly lit environment whenever possible.
-
Potential Cause 3: High Temperature. Elevated temperatures significantly accelerate the rate of chemical degradation and oxidation.[3][5][6]
-
Solution: Store stock solutions at low temperatures, such as 4°C for short-term storage or -20°C to -80°C for long-term stability.[5][7] Avoid heating solutions unless it is a required step in a specific protocol, and if so, keep the duration and temperature to a minimum.
Question 2: I am seeing inconsistent or lower-than-expected concentrations in my HPLC analysis. What could be the cause?
Answer:
Inaccurate quantification by High-Performance Liquid Chromatography (HPLC) can stem from issues in sample preparation or the analytical method itself.
-
Potential Cause 1: Incomplete Hydrolysis. this compound is an ester. For total astaxanthin quantification, it must first be hydrolyzed (de-esterified) to free astaxanthin.[8] Incomplete enzymatic or chemical hydrolysis will lead to an underestimation of the total astaxanthin content.
-
Solution: Optimize your hydrolysis protocol. If using enzymatic hydrolysis with an enzyme like cholesterol esterase, ensure the correct enzyme concentration, buffer pH, and incubation time are used.[7][8] Confirm the completion of the reaction by checking for the absence of ester peaks in your chromatogram.
-
Potential Cause 2: Degradation During Sample Preparation. The compound can degrade during the hydrolysis and extraction steps if not properly protected from light and heat.[4]
-
Solution: Perform all sample preparation steps under low light conditions. Keep samples on ice when possible. After extraction, evaporate the solvent under a stream of nitrogen and immediately reconstitute the sample for injection or store it at low temperatures.
-
Potential Cause 3: Improper Analytical Method. Spectrophotometric methods are prone to overestimating astaxanthin content by as much as 20% because they lack specificity and may include other carotenoids or degradation products in the reading.[8][9] HPLC is the preferred method for accurate analysis.[9]
-
Solution: Use a validated HPLC method. The most accurate analysis uses column chromatography to separate astaxanthin from other compounds.[9] Ensure your mobile phase and column are suitable for carotenoid separation and that the detector is set to the correct wavelength, typically around 474-480 nm.[5][7][9]
Question 3: My attempts to create a stable aqueous formulation (e.g., nanoemulsion, liposomes) are failing due to phase separation or precipitation. What should I do?
Answer:
This compound is highly lipophilic (fat-soluble) and has poor water solubility, which presents a major challenge for developing aqueous formulations.[1][10][11]
-
Potential Cause 1: Poor Solubility and Bioavailability. The inherent nature of the molecule prevents it from being stable in water-based systems without a proper delivery vehicle.[1][12]
-
Solution: Encapsulation is the most effective strategy to improve stability and water dispersibility.[1][3] Techniques like creating nanostructured lipid carriers (NLCs), liposomes, or microemulsions can successfully incorporate this compound into a stable formulation.[10][12][13]
-
Potential Cause 2: Suboptimal Formulation Components. The choice of lipids, surfactants, and co-solvents is critical for creating a stable nanoparticle or emulsion system.
-
Solution: Systematically screen different solid and liquid lipids (e.g., cetyl palmitate, soybean oil) to find a matrix that can effectively solubilize the this compound.[14] Optimize the surfactant type and concentration to ensure the formation of small, stable particles with a sufficient surface charge (zeta potential) to prevent aggregation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often used in research and development instead of free astaxanthin? A1: The esterified forms of astaxanthin, such as the dipalmitate monoester and diester, are chemically more stable and less susceptible to oxidation than free astaxanthin.[2] This increased stability makes this compound easier to handle, store, and formulate into various delivery systems.
Q2: What are the primary degradation products of this compound oxidation? A2: The oxidation of astaxanthin primarily involves the cleavage of the conjugated polyene chain.[15] This process results in the formation of a series of smaller molecules known as apo-astaxanthinones, such as 9-apoastaxanthinone and 13-apoastaxanthinone.[2][15] The palmitate ester bonds are generally less affected by autoxidation.[2]
Q3: What are the most effective methods to stabilize this compound in a final formulation? A3: Encapsulation is a leading strategy.[13] Methods such as creating nanostructured lipid carriers (NLCs), liposomes, and nanoemulsions protect the molecule from environmental stressors like oxygen and light.[10][16] Additionally, incorporating co-antioxidants like α-tocopherol (Vitamin E) or ascorbyl palmitate can further retard degradation within the formulation.[17]
Q4: What are the ideal storage conditions for this compound raw material and its solutions? A4: To maximize shelf-life, this compound should be stored in a tightly sealed container, protected from light, at low temperatures (-20°C or below).[5][17] For solutions, it is recommended to use amber vials, purge the headspace with an inert gas like nitrogen before sealing, and store at 4°C for short-term use or -20°C to -80°C for long-term storage.[7]
Q5: How can I accurately measure the concentration of this compound? A5: HPLC is the most accurate and reliable method for quantification.[8][9] A typical procedure involves an initial enzymatic hydrolysis step to convert the astaxanthin esters to free astaxanthin, followed by solvent extraction.[7][8] The extract is then analyzed by HPLC with detection at approximately 474-480 nm to measure the concentration of the liberated astaxanthin.[7][9]
Quantitative Data on Astaxanthin Stability
The following table summarizes stability data from various studies, highlighting the effectiveness of different stabilization strategies.
| Formulation / Condition | Storage Temperature | Duration | Retention Rate | Reference |
| Encapsulated in Liposomes | 4°C | 15 Days | 82.29% | [17] |
| Encapsulated in Calcium Alginate Beads | 25°C | 21 Days | >90% | [17] |
| Spray-Dried Microcapsules | 80°C | 120 Minutes | High Stability | [16][18] |
| Liposome Entrapment | 100°C | 30 Minutes | High Stability | [16][18] |
| Biomass (dried) under Nitrogen | -21°C | 9 Weeks | ~90% | [5] |
Key Experimental Protocols
Protocol 1: HPLC Quantification of Astaxanthin (Post-Hydrolysis)
This protocol outlines a general method for quantifying total astaxanthin from a dipalmitate sample.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable organic solvent (e.g., acetone).
-
Enzymatic Hydrolysis:
-
Extraction:
-
Extract the resulting free astaxanthin from the aqueous reaction mixture using a non-polar solvent like hexane (B92381) or a hexane/acetone mixture.[8]
-
Centrifuge to separate the layers and collect the organic phase. Repeat the extraction to ensure full recovery.
-
-
Final Preparation:
-
Combine the organic extracts and evaporate the solvent under nitrogen.
-
Reconstitute the dried extract in a precise volume of the HPLC mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column suitable for carotenoid analysis.
-
Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and water.[7]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV-Vis detector set to ~474 nm.[7]
-
Quantification: Calculate the concentration based on a standard curve prepared with a certified astaxanthin standard.
-
Protocol 2: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol describes a high-pressure homogenization method for creating NLCs.
-
Preparation of Lipid Phase:
-
Melt the solid lipid (e.g., cetyl palmitate) at a temperature approximately 10°C above its melting point.
-
Add the liquid lipid (e.g., soybean oil) and the accurately weighed this compound to the melted solid lipid.[14]
-
Stir until a clear, homogenous lipid phase is obtained.
-
-
Preparation of Aqueous Phase:
-
Heat a solution of deionized water containing a surfactant (e.g., Tween 80) to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax) for several minutes to form a coarse pre-emulsion.
-
-
Homogenization:
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles at high pressure (e.g., 500-1500 bar).
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature. This allows the lipid matrix to recrystallize, forming the solid NLC particles with this compound entrapped within.
-
-
Characterization:
-
Analyze the final NLC dispersion for particle size, polydispersity index (PDI), and zeta potential to confirm formulation quality and stability.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for assessing the stability of astaxanthin formulations.
Caption: Logic diagram for troubleshooting HPLC analysis problems.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction Methods, Encapsulation Techniques, and Health Benefits of Astaxanthin | MDPI [mdpi.com]
- 4. Common Quality Issues in Astaxanthin and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of reliable astaxanthin quantification from natural sources | PLOS One [journals.plos.org]
- 8. lcms.cz [lcms.cz]
- 9. nutritionaloutlook.com [nutritionaloutlook.com]
- 10. researchgate.net [researchgate.net]
- 11. Opportunities for Innovation in Astaxanthin Formulations_Cactus Botanics [cactusbotanics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Auto-oxidation products of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Encapsulation Techniques to Enhance Astaxanthin Utilization as Functional Feed Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Navigating the Synthesis of Astaxanthin Dipalmitate: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the chemical synthesis of astaxanthin (B1665798) dipalmitate, a potent antioxidant with significant therapeutic potential, the path can present several experimental challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during its synthesis, ensuring a smoother and more efficient experimental workflow.
Troubleshooting Guide: Overcoming Common Hurdles in Astaxanthin Dipalmitate Synthesis
This guide addresses prevalent issues in a question-and-answer format, offering targeted solutions to specific problems.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has completed, but I have a very low yield of the desired this compound. What are the likely causes and how can I improve it?
-
Answer: Low yields are a frequent challenge and can stem from several factors. Primarily, the inherent instability of astaxanthin makes it prone to degradation under harsh reaction conditions. Additionally, incomplete reactions or the formation of side products can significantly reduce the final yield.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Astaxanthin is sensitive to heat and light. Conduct the reaction at a controlled, moderate temperature (e.g., room temperature to 40°C) and protect the reaction vessel from light by wrapping it in aluminum foil.
-
Ensure Anhydrous Conditions: The presence of water can lead to the hydrolysis of the acylating agent (e.g., palmitoyl (B13399708) chloride) and the ester product. Use anhydrous solvents and dry all glassware thoroughly before starting the reaction.
-
Molar Ratio of Reactants: An excess of the acylating agent (palmitoyl chloride or palmitic acid with a coupling agent) is often used to drive the reaction to completion. Experiment with varying the molar ratio of the acylating agent to astaxanthin (e.g., 2.5:1, 3:1) to find the optimal balance between conversion and the formation of by-products.
-
Choice of Base/Catalyst: The selection of a suitable base (e.g., pyridine (B92270), triethylamine, or DMAP) is crucial for scavenging the HCl produced when using acyl chlorides and for catalyzing the reaction. The concentration and type of base can impact the reaction rate and the prevalence of side reactions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Prolonged reaction times can lead to the degradation of both the starting material and the product.
-
Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC Indicating Impurities
-
Question: My crude product shows multiple spots on the TLC plate, and the HPLC chromatogram displays several peaks in addition to the product peak. What are these impurities, and how can I remove them?
-
Answer: The presence of multiple spots or peaks indicates a mixture of compounds in your product. These impurities can include unreacted astaxanthin, excess acylating agent, by-products from side reactions, and degradation products of astaxanthin.
Common Impurities and Their Removal:
-
Unreacted Astaxanthin: This can be separated from the more nonpolar this compound using column chromatography.
-
Excess Palmitoyl Chloride/Palmitic Acid: Excess acylating agent can be removed during the work-up by washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate).
-
Mono-esterified Astaxanthin: Incomplete esterification can lead to the formation of astaxanthin monopalmitate. Separation from the diester can be achieved through careful column chromatography.
-
Degradation Products: Astaxanthin can degrade into various smaller molecules. These are often more polar and can be separated by column chromatography.
-
Isomers: The synthesis may yield a mixture of cis and trans isomers of this compound. Separation of these isomers can be challenging and may require specialized chromatographic techniques. For many applications, a mixture of isomers is acceptable.
-
Issue 3: Product Degradation During Purification
-
Question: I observe a significant loss of my product during column chromatography, and the collected fractions appear to be degrading. How can I minimize this?
-
Answer: The instability of astaxanthin and its esters extends to the purification process. Exposure to light, air (oxygen), and certain chromatographic stationary phases can cause degradation.
Tips for Stable Purification:
-
Protect from Light: Wrap the chromatography column in aluminum foil to prevent photo-degradation.
-
Work Quickly: Minimize the time the product spends on the column.
-
Use Deactivated Silica (B1680970) Gel: Astaxanthin can be sensitive to acidic silica gel. Consider using silica gel that has been deactivated by washing with a solvent mixture containing a small amount of a base like triethylamine.
-
Solvent Choice: Use high-purity solvents and consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the elution solvents.
-
Inert Atmosphere: If possible, perform the purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chemical methods for synthesizing this compound?
A1: The most prevalent method is the esterification of astaxanthin with palmitoyl chloride in the presence of a base like pyridine or triethylamine.[1] Another common approach involves the use of palmitic acid with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Enzymatic synthesis using lipases is also an alternative, offering milder reaction conditions.[2]
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques is recommended for full characterization:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector (detection at ~470 nm) is the standard method for assessing purity and quantifying the product.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of the diester by identifying the characteristic peaks of both the astaxanthin backbone and the palmitate chains.[2][5]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound.[2][6]
Q3: What are the typical storage conditions for this compound?
A3: Due to its sensitivity to light, oxygen, and heat, this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in the dark, and at low temperatures (ideally -20°C or below).[7][8]
Data Presentation
Table 1: Hypothetical Impact of Reaction Parameters on this compound Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Temperature | 25°C | 75 | 60°C | 45 |
| Molar Ratio (Palmitoyl Chloride:Astaxanthin) | 2:1 | 60 | 3:1 | 85 |
| Reaction Time | 4 hours | 70 | 12 hours | 80 (with some degradation) |
| Catalyst | Pyridine | 78 | DMAP | 88 |
Note: This table presents hypothetical data for illustrative purposes to guide optimization.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Acyl Chloride
Materials:
-
Astaxanthin
-
Palmitoyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (HPLC grade)
Procedure:
-
Dissolve astaxanthin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add anhydrous pyridine to the solution and stir.
-
Slowly add a solution of palmitoyl chloride in anhydrous DCM to the reaction mixture at room temperature.
-
Stir the reaction mixture in the dark at room temperature and monitor its progress by TLC (e.g., using a hexane:ethyl acetate solvent system).
-
Once the reaction is complete (as indicated by the consumption of astaxanthin), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to obtain pure this compound.
Visualizations
References
- 1. US20170305849A1 - Method for producing astaxanthin esters - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis and identification of astaxanthin and its carotenoid precursors from Xanthophyllomyces dendrorhous by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Content of Astaxanthin and Its Esters from Microalgae Haematococcus pluvialis by HPLC-DAD and LC-QTOF-MS after Extraction with Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Synthesis of Astaxanthin Dipalmitate
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of astaxanthin (B1665798) dipalmitate. Here you will find troubleshooting guidance for common experimental issues, detailed experimental protocols, and quantitative data to inform your optimization efforts.
Troubleshooting Guide
This section addresses common problems encountered during the enzymatic synthesis of astaxanthin dipalmitate in a question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has a very low or no yield of the desired this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Enzyme Activity: The lipase (B570770) may be inactive or inhibited.
-
Verification: Perform a control reaction with a standard substrate for your lipase to confirm its activity.
-
Solution:
-
Ensure proper storage of the enzyme as per the manufacturer's instructions. Avoid multiple freeze-thaw cycles.
-
Consider impurities in your astaxanthin or palmitic acid preparations that could be acting as inhibitors. Purify your substrates if necessary.
-
Increase the enzyme concentration in the reaction mixture.
-
-
-
Reaction Equilibrium: The reaction may have reached equilibrium, or the reverse reaction (hydrolysis) may be favored.
-
Verification: Monitor the reaction over time. If the product concentration plateaus at a low level, equilibrium is a likely cause.
-
Solution:
-
Water Removal: The accumulation of water, a byproduct of esterification, can promote hydrolysis.[1][2][3] Implement in-situ water removal using molecular sieves or by conducting the reaction under a vacuum.[2]
-
Substrate Molar Ratio: An excess of one substrate can shift the equilibrium towards product formation. Experiment with different molar ratios of astaxanthin to palmitic acid.
-
-
-
Suboptimal Reaction Conditions: The temperature, pH (if applicable in the enzyme's microenvironment), or solvent system may not be optimal for the enzyme.
-
Verification: Review the literature for the optimal conditions for the specific lipase you are using.
-
Solution:
-
Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[4]
-
Solvent: The choice of organic solvent is critical as it affects both substrate solubility and enzyme activity.[5][6] Consider screening different solvents.
-
-
-
Issue 2: Slow Reaction Rate
-
Question: The synthesis of this compound is proceeding very slowly. How can I increase the reaction rate?
-
Answer: A slow reaction rate can be attributed to several factors:
-
Insufficient Enzyme Concentration: The amount of enzyme may be the limiting factor.
-
Solution: Gradually increase the enzyme loading in the reaction.
-
-
Suboptimal Temperature: The reaction temperature may be too low.
-
Solution: Incrementally increase the reaction temperature, while monitoring for any signs of enzyme deactivation.
-
-
Mass Transfer Limitations: Inadequate mixing can lead to poor diffusion of substrates to the enzyme's active site, especially when using immobilized enzymes.
-
Solution: Increase the agitation speed to ensure the reaction mixture is homogenous.
-
-
Poor Substrate Solubility: Astaxanthin is highly hydrophobic and may have limited solubility in the chosen solvent, reducing its availability for the enzyme.
-
Solution:
-
Screen for a solvent that offers a better balance between substrate solubility and enzyme stability.
-
Consider the use of a co-solvent to improve solubility, but be mindful of its potential impact on enzyme activity.
-
-
-
Issue 3: Product Purity Issues
-
Question: My final product contains significant amounts of unreacted astaxanthin and monoesters. How can I improve the purity of my this compound?
-
Answer: The presence of starting materials and intermediates in the final product points towards an incomplete reaction or suboptimal purification.
-
Incomplete Reaction:
-
Solution:
-
Increase the reaction time to allow for complete conversion. Monitor the reaction progress using a suitable analytical technique like HPLC.
-
Re-optimize the reaction conditions (temperature, substrate ratio, enzyme concentration) to drive the reaction to completion.
-
-
-
Inefficient Purification:
-
Solution:
-
Optimize your purification protocol. Column chromatography with an appropriate stationary and mobile phase is often effective for separating astaxanthin, its monoesters, and diesters.
-
Consider techniques like preparative HPLC for high-purity isolation.
-
-
-
Quantitative Data on Reaction Parameters
The following tables summarize quantitative data from various studies on the enzymatic synthesis of astaxanthin esters. This information can serve as a starting point for designing and optimizing your experiments.
Table 1: Effect of Lipase Source and Reaction Conditions on Astaxanthin Ester Synthesis
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Yield/Conversion | Reference |
| Candida cylindracea | n-Octanoic acid | Tri-n-octanoin | Not specified | Not specified | 36.4% | [2] |
| Yeast Lipase | Succinic anhydride | DMSO | 35 | 48 | 91.4% (conversion) | [7] |
| Yeast Lipase | Succinic anhydride | DMF | 35 | 6 | 25.96% (conversion) | [7] |
| Penicillium cyclopium | Endogenous fatty acids (hydrolysis) | Phosphate buffer | 28 | 7 | 63.2% (recovery of free astaxanthin) | [8] |
Table 2: Influence of Solvent on Lipase Activity for Ester Synthesis
| Lipase | Solvent | Substrate | Relative Activity | Reference |
| Lipase from P. stutzeri | Acetone (B3395972) | Ascorbyl palmitate | Stable (84% residual activity after 144h) | [9] |
| Lipase from P. stutzeri | Acetonitrile | Ascorbyl palmitate | Hyperactivation | [9] |
| Lipase from P. stutzeri | 2-methyl-2-butanol | Ascorbyl palmitate | Decreased activity (49% residual after 72h) | [9] |
| Novozym 435 | Acetone | Ascorbyl palmitate | Decreased activity (30% residual after 144h) | [9] |
| Novozym 435 | Acetonitrile | Ascorbyl palmitate | Decreased activity (40% residual after 144h) | [9] |
| Novozym 435 | 2-methyl-2-butanol | Ascorbyl palmitate | Stable (85% residual activity after 144h) | [9] |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound
-
Substrate Preparation:
-
Dissolve a known amount of astaxanthin and palmitic acid in a suitable organic solvent (e.g., hexane (B92381), acetone, or 2-methyl-2-butanol) in a reaction vessel. The molar ratio of astaxanthin to palmitic acid should be optimized (e.g., 1:2 to 1:10).
-
-
Enzyme Addition:
-
Add the selected lipase (free or immobilized) to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrate weight.
-
-
Control of Water Activity:
-
To drive the reaction towards synthesis, it is crucial to control the water content. Add activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to adsorb the water produced during esterification.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at the optimal temperature for the chosen lipase (typically between 30-60°C) with constant agitation (e.g., 150-250 rpm) to ensure proper mixing.
-
-
Reaction Monitoring:
-
Periodically take aliquots from the reaction mixture and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the formation of this compound and the consumption of astaxanthin.
-
-
Reaction Termination:
-
Once the reaction has reached the desired level of conversion, stop the reaction by filtering off the immobilized enzyme. For free enzyme, heat inactivation followed by filtration or centrifugation can be employed.
-
-
Product Purification:
-
Evaporate the solvent from the reaction mixture under reduced pressure.
-
Purify the crude product using column chromatography or preparative HPLC to isolate the this compound.
-
Protocol 2: HPLC Analysis of Astaxanthin and its Esters
-
Sample Preparation:
-
Dilute the reaction aliquot or the purified product in a suitable solvent (e.g., acetone or a mixture of hexane and isopropanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
Use a HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
A C18 or C30 reverse-phase column is commonly used for the separation of carotenoids.
-
-
Mobile Phase and Gradient:
-
A gradient elution is often necessary to separate astaxanthin, its monoesters, and diesters. A typical mobile phase system could be a gradient of methanol, methyl tert-butyl ether (MTBE), and water.
-
An example gradient could be: 0-15 min, 90% methanol, 5% MTBE, 5% water; 15-30 min, linear gradient to 50% methanol, 45% MTBE, 5% water. The exact gradient should be optimized for your specific column and sample.
-
-
Detection:
-
Set the detector wavelength to the maximum absorbance of astaxanthin, which is typically around 470-480 nm.
-
-
Quantification:
-
Use external standards of astaxanthin and, if available, this compound to create a calibration curve for quantification.
-
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in enzymatic synthesis.
References
- 1. Water activity control: a way to improve the efficiency of continuous lipase esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Lipase in aqueous-polar organic solvents: activity, structure, and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104513844A - Lipase catalysis method for synthesis of astaxanthin succinate - Google Patents [patents.google.com]
- 8. Astaxanthin preparation by lipase-catalyzed hydrolysis of its esters from Haematococcus pluvialis algal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Oral Bioavailability of Astaxanthin Dipalmitate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of astaxanthin (B1665798) dipalmitate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of astaxanthin dipalmitate?
This compound, like other carotenoids, exhibits low oral bioavailability due to several inherent physicochemical properties:
-
High Lipophilicity and Poor Water Solubility: Astaxanthin is a lipid-soluble molecule, leading to poor solubility and dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3][4][5]
-
Instability: It is highly susceptible to degradation when exposed to oxygen, light, and high temperatures, which can occur during formulation and digestion.[2][5][6]
-
Gastrointestinal Metabolism: Astaxanthin may be subject to metabolism by gut enzymes, such as cytochrome P-450, and can be affected by the gastrointestinal pH.[7]
-
High Molecular Weight: The molecular structure of astaxanthin contributes to its limited passive diffusion across the intestinal epithelium.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
Several formulation strategies have been developed to overcome the challenges of astaxanthin's poor bioavailability. These primarily focus on improving its solubility, stability, and absorption:
-
Lipid-Based Formulations: Incorporating astaxanthin into lipid-based systems like oils, emulsions, and self-emulsifying drug delivery systems (SEDDS) can significantly enhance its absorption.[1][8]
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution and absorption. Common nanoformulations include:
-
Nanostructured Lipid Carriers (NLCs): These are lipid nanoparticles that can encapsulate astaxanthin, protecting it from degradation and improving its uptake.[2][9]
-
Self-Nano-Emulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form nanoemulsions in the GI tract, improving astaxanthin's solubility and absorption.[10][11][12][13]
-
Liposomes: These are vesicular systems composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, enhancing stability and cellular uptake.[14][15][16]
-
Nanoparticles: Polymeric nanoparticles, such as those made from chitosan, can also be used to encapsulate and protect astaxanthin.[2][3][17][18]
-
Q3: How does particle size reduction impact the bioavailability of astaxanthin?
Decreasing the particle size of astaxanthin formulations, particularly to the nanoscale, has been shown to significantly improve its oral bioavailability.[8][19] A study comparing an astaxanthin oil solution, a macro-sized emulsion, and a nano-sized emulsion demonstrated that the nanosized emulsion resulted in the highest plasma concentration of astaxanthin.[8][19] The smaller droplet size increases the surface area for enzymatic digestion and absorption in the small intestine.[8]
Q4: Can the presence of food or lipids in the diet affect astaxanthin absorption?
Yes, the absorption of astaxanthin is significantly enhanced when consumed with dietary fats.[1][20] The presence of lipids stimulates the secretion of bile salts, which are crucial for the formation of micelles that solubilize lipophilic compounds like astaxanthin, making them available for absorption by intestinal epithelial cells.[8]
Troubleshooting Guides
Issue 1: Low drug loading and encapsulation efficiency in lipid-based nanoparticles.
-
Possible Cause: The crystalline structure of solid lipids in formulations like Solid Lipid Nanoparticles (SLN) can limit drug loading and lead to drug expulsion during storage.[9]
-
Troubleshooting Steps:
-
Utilize Nanostructured Lipid Carriers (NLCs): NLCs are an improved version of SLNs that incorporate liquid lipids into the solid lipid matrix.[9] This creates imperfections in the crystal lattice, providing more space to accommodate the drug molecule and thus increasing loading capacity and stability.[9]
-
Optimize Solid Lipid to Liquid Lipid Ratio: Systematically vary the ratio of solid lipid (e.g., cetyl palmitate) to liquid lipid (e.g., soybean oil). Ratios from 70:30 to 99.9:0.1 have been suggested to be effective.[9]
-
Select Appropriate Lipids: The choice of lipids can significantly impact encapsulation efficiency. Screen different solid and liquid lipids for their ability to solubilize this compound.
-
Issue 2: Inconsistent results in in vivo pharmacokinetic studies.
-
Possible Cause: Inter-individual variations in absorption can be significant, and factors like diet and smoking can influence astaxanthin's pharmacokinetics.[4][20]
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all animals in the study are of the same species, strain, age, and sex. Standardize the diet and fasting period before drug administration.
-
Control for Co-administered Substances: Administer the formulation with a standardized meal or lipid source to minimize variability in absorption.[20]
-
Increase Sample Size: A larger number of subjects can help to account for inter-individual variability and provide more statistically significant results.
-
Consider Sustained-Release Formulations: A sustained-release formulation has been shown to reduce inter-individual variations in absorption.[4]
-
Issue 3: Degradation of astaxanthin during formulation processing.
-
Possible Cause: Astaxanthin is sensitive to heat, light, and oxygen.[5][6]
-
Troubleshooting Steps:
-
Use Low-Temperature Formulation Methods: Employ methods like low-temperature spontaneous emulsification for SNEDDS preparation.[10][11]
-
Protect from Light and Oxygen: Conduct all experimental procedures under dim light and consider using an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Incorporate Antioxidants: The addition of other antioxidants to the formulation may help to protect astaxanthin from degradation.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different Astaxanthin Formulations
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability Enhancement (Fold) | Reference |
| Astaxanthin in Oil | 3.86 | 8.5 | - | - | [21][22] |
| Micellar Astaxanthin | 7.21 | 3.67 | - | - | [21][22] |
| Astaxanthin Oil Solution | 313.3 ng/mL | 5.5 | - | - | [8][19] |
| Macrosized Emulsion | 465.1 ng/mL | 4.3 | - | 1.1 - 1.4 | [8][19] |
| Nanosized Emulsion | 698.7 ng/mL | 2.8 | - | 1.4 - 2.0 | [8][19] |
| Sustained-Release Formulation | - | - | - | 3.6 | [4] |
| Lipid-Based Formulation A | - | - | - | 1.7 - 3.7 | [1] |
| Lipid-Based Formulation B | - | - | - | Highest | [1] |
| Lipid-Based Formulation C | - | - | - | - | [1] |
Table 2: Characteristics of Astaxanthin-Loaded Nanostructured Lipid Carriers (NLCs)
| Formulation (Cetyl Palmitate:Soybean Oil) | Particle Size (nm) | Polydispersity Index | Entrapment Efficiency (%) | Reference |
| F1 (100:0) | - | - | 83.25 ± 4.10 | [9] |
| F2 (90:10) | - | Largest | - | [9] |
| F3 (80:20) | - | - | - | [9] |
| F4 (70:30) | - | Smallest | - | [9] |
Experimental Protocols
Protocol 1: Preparation of Astaxanthin-Loaded Nanostructured Lipid Carriers (NLCs) by High-Shear Homogenization
-
Materials: Cetyl palmitate (solid lipid), soybean oil (liquid lipid), Span 80 (surfactant), astaxanthin oleoresin, purified water.
-
Procedure:
-
Mix cetyl palmitate, soybean oil, Span 80, and astaxanthin oleoresin.
-
Heat the mixture to 65°C until all components are melted and a clear oil phase is formed.
-
Heat the purified water to 65°C in a separate vessel.
-
Add the hot aqueous phase to the hot oil phase and homogenize using a high-shear homogenizer at a specified speed and time (e.g., 9000 rpm for 5 minutes).[19]
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring to form the NLCs.
-
Protocol 2: Preparation of Carrier-Free Astaxanthin Nanoparticles by Anti-Solvent Precipitation
-
Materials: Astaxanthin, Dimethyl sulfoxide (B87167) (DMSO), Deionized (DI) water, mPEG-DSPE (stabilizer).
-
Procedure:
-
Dissolve astaxanthin in DMSO with the aid of sonication for 1 minute to obtain an astaxanthin-DMSO solution.[23][24]
-
Dropwise inject 250 µL of the astaxanthin-DMSO solution into 10 mL of DI water under constant stirring.[23][24]
-
Add mPEG-DSPE to the solution while continuing to stir.
-
Continue stirring the mixture for 2 hours at 40°C to allow for the formation of astaxanthin nanoparticles.[23][24]
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Fast the rats overnight with free access to water before the experiment.
-
Administer the astaxanthin formulation (e.g., nanoemulsion, oil solution) orally via gavage at a specific dose.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[22]
-
Centrifuge the blood samples to separate the plasma.
-
Extract astaxanthin from the plasma using a suitable organic solvent (e.g., a mixture of methanol-dichloromethane-hexane).[25]
-
Analyze the astaxanthin concentration in the extracts using a validated analytical method such as HPLC-DAD.[21][22][25][26]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Experimental workflow for evaluating the oral bioavailability of astaxanthin formulations.
Caption: Logical relationship between the problem, causes, solutions, and outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanotechnology-Abetted Astaxanthin Formulations in Multimodel Therapeutic and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Study on the Bioavailability of a Proprietary, Sustained-release Formulation of Astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Research progress of Astaxanthin nano-based drug delivery system: Applications, prospects and challenges? [frontiersin.org]
- 7. Pharmacokinetics and first-pass metabolism of astaxanthin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Novel Self-Nano-Emulsifying Drug Delivery Systems Containing Astaxanthin for Topical Skin Delivery [mdpi.com]
- 11. Novel Self-Nano-Emulsifying Drug Delivery Systems Containing Astaxanthin for Topical Skin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in self-emulsifying drug delivery systems (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Delivery systems for astaxanthin: A review on approaches for in situ dosage in the treatment of inflammation associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Astaxanthin-Based Biomaterials for Tissue Repair and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Progress on Oral Nano-formulation to Deliver Astaxanthin [agris.fao.org]
- 18. Improved intestinal absorption and oral bioavailability of astaxanthin using poly (ethylene glycol)-graft-chitosan nanoparticles: preparation, in vitro evaluation, and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nanocarrier System: State-of-the-Art in Oral Delivery of Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative Pharmacokinetic Study of Standard Astaxanthin and its Micellar Formulation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative Pharmacokinetic Study of Standard Astaxanthin and its Micellar Formulation in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Preparation of carrier-free astaxanthin nanoparticles with improved antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Preparation of carrier-free astaxanthin nanoparticles with improved antioxidant capacity [frontiersin.org]
- 25. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 26. nutritionaloutlook.com [nutritionaloutlook.com]
"astaxanthin dipalmitate degradation kinetics and prevention"
For researchers, scientists, and drug development professionals, ensuring the stability of astaxanthin (B1665798) dipalmitate is critical for experimental accuracy and product efficacy. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the degradation of astaxanthin dipalmitate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound is susceptible to degradation from several factors, primarily:
-
Light: Exposure to light, especially UV radiation, can lead to photo-oxidation and isomerization.[1]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[2][3] Storing samples at or below 4°C is recommended for short-term storage, while temperatures of -20°C or lower are preferable for long-term storage.[4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the polyene chain of astaxanthin.[4]
-
pH: Although less documented for the dipalmitate ester specifically, carotenoids are generally more stable in a neutral pH environment.
Q2: I'm observing a rapid color loss in my this compound sample. What could be the cause?
A2: Rapid color loss, or bleaching, is a visual indicator of this compound degradation. This is most commonly due to oxidation or photodegradation. To troubleshoot, immediately protect your sample from light by using amber vials or wrapping the container in aluminum foil. Additionally, purge the headspace of the container with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.
Q3: My HPLC results for this compound concentration are inconsistent. What are some potential reasons?
A3: Inconsistent HPLC results can stem from several sources:
-
Sample Degradation During Preparation: this compound can degrade if exposed to light or heat during sample preparation. It is crucial to work under dim light and keep samples cool.
-
Incomplete Hydrolysis (if measuring free astaxanthin): If your method involves saponification to measure total astaxanthin, incomplete hydrolysis of the dipalmitate ester will lead to inaccurate quantification.
-
HPLC System Issues: Ensure your HPLC system is properly calibrated, the mobile phase is fresh and degassed, and the column is not compromised. Using a guard column is recommended to protect the analytical column.
-
Isomerization: Exposure to light and heat can cause the trans-astaxanthin dipalmitate to convert to its cis-isomers, which may have different retention times and molar absorptivity, leading to quantification errors.[1]
Q4: Can I repeatedly freeze and thaw my this compound samples?
A4: It is not recommended to repeatedly freeze and thaw samples. Each cycle can introduce moisture and oxygen, which can accelerate degradation. It is best practice to aliquot samples into smaller, single-use vials to avoid the need for multiple freeze-thaw cycles.
Q5: What are the main degradation products of this compound?
A5: The degradation of this compound primarily involves the oxidation of the polyene chain. This results in the formation of various smaller molecules, including apo-astaxanthinals and apo-astaxanthinones, which may still be esterified with palmitate. Common degradation products include 13-apoastaxanthinone and 9-apoastaxanthinone.
Troubleshooting Guides
Issue: Premature Degradation of this compound in Formulation
| Potential Cause | Troubleshooting/Recommendation |
| Exposure to Light | Store all stock solutions and formulated products in amber glass vials or light-blocking containers. Conduct all experimental manipulations under dim or red light. |
| Oxidative Stress | De-gas all solvents used for sample preparation. Purge the headspace of storage containers with an inert gas (e.g., nitrogen, argon). Consider the addition of antioxidants to the formulation. |
| Elevated Temperature | Store samples at appropriate low temperatures (≤ 4°C for short-term, ≤ -20°C for long-term). Avoid exposing samples to heat sources during experiments. |
| Incompatible Excipients | Ensure that other components in your formulation are not pro-oxidants or do not create an unfavorable pH environment. |
Quantitative Data on Degradation Kinetics and Prevention
The degradation of astaxanthin and its esters often follows first or second-order kinetics. The rate of degradation is significantly influenced by environmental conditions.
Table 1: Degradation Kinetics of Astaxanthin under Different Conditions
| Condition | Reaction Order | Rate Constant (k) | Half-life (t½) | Reference |
| Room Temperature (28-30°C), with light | Second-order | 0.0021 L/(mg·day) | 16.58 days | [5] |
| Room Temperature (28-30°C), in dark | Second-order | 0.0018 L/(mg·day) | 19.34 days | [5] |
| 4°C, in dark | Second-order | 0.0011 L/(mg·day) | 31.54 days | [5] |
| 70°C | - | 31.35% degradation in 1h | - | [2] |
| 80°C | - | 38.28% degradation in 1h | - | [2] |
Table 2: Efficacy of Prevention Strategies for Astaxanthin Stability
| Prevention Strategy | Condition | Improvement in Stability | Reference |
| Encapsulation (Spray-drying) | Thermal treatment at 80°C | Maintained stability for up to 2 hours. | [6] |
| Encapsulation (Liposome) | Thermal treatment at 80°C | Maintained stability for up to 2 hours. | [6] |
| Encapsulation (Spray-drying) | Thermal treatment at 100°C | Significant decrease in astaxanthin content after 60 minutes. | [6] |
| Encapsulation (Liposome) | Thermal treatment at 100°C | Significant decrease in astaxanthin content after 60 minutes. | [6] |
| Addition of Antioxidants | Storage in the dark at 4°C for 96 weeks | Storing algal powder under vacuum and in the dark below 4°C resulted in at least 80% preservation. | [4] |
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a method for assessing the stability of this compound under various stress conditions.
1. Sample Preparation: a. Accurately weigh a known amount of this compound. b. Dissolve in an appropriate solvent (e.g., HPLC-grade acetone (B3395972) or hexane) to a known concentration. c. Prepare multiple aliquots in amber glass HPLC vials to prevent photodegradation. d. Purge the headspace of each vial with nitrogen or argon gas before sealing.
2. Storage Conditions (Stress Testing): a. Temperature: Store aliquots at a range of temperatures (e.g., 4°C, 25°C, and 40°C). b. Light: For photostability testing, expose a set of samples to a controlled light source with a defined lux and UV output at a constant temperature. A control set should be kept in the dark at the same temperature.
3. Sample Analysis: a. At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly), retrieve an aliquot from each storage condition. b. Analyze the concentration of this compound using a validated HPLC method.
4. HPLC Method:
- Column: C18 or C30 column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of methanol, methyl tert-butyl ether (MTBE), and water is commonly used. A starting condition could be Methanol:Water (90:10 v/v) with a gradient to Methanol:MTBE (50:50 v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at the maximum absorbance of this compound (approximately 470-480 nm).
- Quantification: Use a calibration curve prepared from a freshly made standard solution of this compound.
5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). b. Plot the natural logarithm of the concentration (ln[A]) versus time to determine if the degradation follows first-order kinetics. If a plot of 1/[A] versus time is linear, it follows second-order kinetics. c. The slope of the linear plot will be the negative rate constant (-k). d. Calculate the half-life (t½) using the appropriate equation for the determined reaction order (t½ = 0.693/k for first-order; t½ = 1/(k[A]₀) for second-order).
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Simplified degradation pathway of this compound.
References
- 1. E/Z isomerization of astaxanthin and its monoesters in vitro under the exposure to light or heat and in overilluminated Haematococcus pluvialis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. Encapsulation Techniques to Enhance Astaxanthin Utilization as Functional Feed Ingredient [mdpi.com]
Technical Support Center: Astaxanthin Dipalmitate Quantification by HPLC
Welcome to the technical support center for the quantification of astaxanthin (B1665798) dipalmitate by High-Performance Liquid Chromatography (HPLC). This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying astaxanthin dipalmitate?
Quantifying astaxanthin and its esters, such as dipalmitate, presents several chromatographic challenges. Astaxanthin is a non-polar molecule with geometric isomers (trans, 9-cis, 13-cis), and in natural sources, it is often present as a mix of fatty acid esters.[1][2] The primary challenges include ensuring the separation of all isomers for accurate quantification, preventing degradation during sample preparation and analysis, and resolving astaxanthin esters from free astaxanthin if hydrolysis is incomplete.[1][2] Due to its lipophilic nature, astaxanthin faces solubility and bioavailability issues, making its estimation complex.[3]
Q2: What is the recommended type of HPLC column for this compound analysis?
Reverse-phase columns are standard for carotenoid separation. The most commonly used stationary phase is octadecylsilane (B103800) (ODS or C18), which is highly retentive.[4] C18 columns are effective for separating astaxanthin and its precursors.[5][6] For enhanced separation of structurally related carotenoids and their isomers, a C30 column may be more effective, although C18 columns are often preferred for routine analyses due to their lower cost.[5]
Q3: What mobile phases are typically used for astaxanthin ester analysis?
Due to the non-polar nature of astaxanthin and its esters, complex mobile phases are often required.[1][2] These are typically mixtures of solvents. Examples include:
-
Methanol (B129727)/water/acetonitrile/dichloromethane (e.g., 70:4:13:13, v/v/v/v).[5][6]
-
Water:Acetonitrile (e.g., 30:70% v/v) for a simpler isocratic method.[3][7]
-
A three-component mobile phase of methanol, t-butylmethylether, and an aqueous phosphoric acid solution in a gradient method.[1] The addition of triethylamine (B128534) (TEA) to the mobile phase can sometimes improve the recovery of carotenoids.[4]
Q4: How should I prepare my sample for this compound quantification?
Sample preparation is critical and often involves extraction and sometimes saponification (hydrolysis).
-
Direct Extraction: If you need to quantify the intact dipalmitate ester, you must avoid saponification. Extraction can be performed using solvents like acetone, hexane (B92381), or a mixture of methanol and dichloromethane.[1][7][8][9] It is crucial to work in dim light and use antioxidants like BHT to prevent degradation.[10]
-
Saponification for Total Astaxanthin: If the goal is to measure total astaxanthin content, a saponification step using an enzyme like cholesterol esterase is performed to hydrolyze all esters to free astaxanthin.[1][11] This simplifies the chromatogram to a few peaks corresponding to the isomers of free astaxanthin, which are then easily quantified against a pure standard.[11] However, saponification can lead to losses or structural transformation of some carotenoids.[4]
Q5: How can I prevent the degradation of this compound during my experiment?
Astaxanthin is highly sensitive to light, heat, and oxygen.[10]
-
Light: Protect samples from light at all stages by using amber vials or wrapping containers in aluminum foil.[12] Light exposure can cause isomerization (e.g., a reduction of 13Z and an increase of All-E and 9Z astaxanthin), which alters absorbance and leads to inaccurate quantification.[12]
-
Oxygen: Oxidative degradation can be minimized by using deoxygenated solvents and blanketing solutions with nitrogen.[10] Adding an antioxidant like 0.1% BHT to solvents is also recommended.[10]
-
Heat: Avoid high temperatures during sample preparation. Rotary evaporation should be done in dim light at temperatures around 40°C.[5] Samples should be stored at low temperatures (-20°C or -80°C).[13]
Troubleshooting Guides
This section addresses specific problems that may arise during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing. What could be the cause?
A: Peak tailing can be caused by several chemical and instrumental factors.
-
Column Overload: The sample concentration may be too high. Try diluting your sample and reinjecting it.[10]
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading. Wash the column with a strong solvent or consider replacing it.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with your analyte. Adding a competitor, like 0.1% triethylamine (TEA), to the mobile phase can help mitigate this effect.[4]
-
Co-elution with Degradation Products: Degradation products of astaxanthin may co-elute with the tail of the main peak.[10] To address this, improve your sample preparation to minimize degradation by protecting it from light, heat, and oxygen.[10]
Issue 2: Inconsistent or Drifting Retention Times
Q: The retention time for my analyte is shifting between injections. Why is this happening?
A: Retention time variability can point to issues with the HPLC system or the column's equilibration.
-
Insufficient Column Equilibration: Reverse-phase columns, especially with complex mobile phases, require adequate time to equilibrate. Ensure the column is flushed with the mobile phase for a sufficient duration before starting the analysis sequence.
-
Mobile Phase Composition Changes: The mobile phase composition may be changing over time due to the evaporation of a volatile solvent. Ensure mobile phase bottles are well-sealed and prepare fresh mobile phase daily.
-
Fluctuations in Temperature: Column temperature can affect retention times. Using a column oven will provide a stable temperature environment. Carotenoid analysis can be sensitive to temperature changes, with temperatures above 40-50°C potentially causing decomposition.[10]
-
Pump or Leak Issues: Inconsistent flow from the pump due to air bubbles or a leak in the system can cause retention time drift. Degas your mobile phase and check the system for any leaks.
Issue 3: Low Peak Area or Disappearing Peak
Q: The peak area for this compound is much lower than expected, or it disappears over time. What should I do?
A: This is a classic sign of analyte degradation.[10]
-
Oxidative Degradation: Astaxanthin is prone to oxidation. Add an antioxidant like 0.1% BHT to all solvents used for sample and standard preparation and ensure all solutions are blanketed with nitrogen.[10]
-
Photodegradation: Exposure to light can rapidly degrade astaxanthin. Prepare samples under low-light conditions and use amber or foil-wrapped vials for both the autosampler and storage.[12]
-
Thermal Degradation: High temperatures increase the rate of decomposition.[10] Keep samples cool during preparation and in the autosampler if possible.
-
Adsorption: The analyte may be adsorbing to vials or tubing. Using deactivated glass vials can sometimes help.
Issue 4: Appearance of Extra or "Ghost" Peaks
Q: I am seeing unexpected peaks in my chromatogram. What are they?
A: Extra peaks can indicate contamination or sample instability.[10]
-
Formation of Isomers: Exposure to light and heat can cause the isomerization of the all-trans astaxanthin to its cis-isomers (e.g., 9Z and 13Z).[12][13] These isomers will appear as separate peaks in the chromatogram.
-
Oxidation Products: Oxygen exposure leads to the formation of epoxides and apocarotenals.[10] Prepare fresh samples using deoxygenated solvents to minimize this.[10]
-
Incomplete Hydrolysis: If you are running a sample that was intended to be fully hydrolyzed, the presence of multiple peaks could indicate that the saponification was incomplete, leaving a mixture of free astaxanthin, monoesters, and diesters.[1]
-
Contamination: Ghost peaks can come from the injection of a previous sample (carryover) or from contaminated solvents or sample vials. Run a blank injection of your solvent to check for contamination.
Data & Protocols
Experimental Protocols
Protocol 1: Sample Preparation for Total Astaxanthin (with Saponification)
This protocol is adapted for measuring the total astaxanthin content by hydrolyzing the dipalmitate and other esters.
-
Extraction: Dissolve the content of one capsule or a known weight of the sample in 100 mL of acetone.[2]
-
Dilution: Further dilute an aliquot of the extract 1:10 (v/v) in acetone.[2]
-
Hydrolysis: To a known volume of the diluted extract, add a solution of cholesterol esterase to enzymatically de-esterify the astaxanthin.[1][2] An internal standard is typically added at this stage.[1]
-
Liquid-Liquid Extraction: Extract the resulting solution with a non-polar solvent like hexane or petroleum ether.[1][9]
-
Drying and Reconstitution: Transfer the organic layer, dry it over sodium sulfate, and then evaporate the solvent under a stream of nitrogen.[5][9] Reconstitute the dried extract in a suitable solvent (e.g., acetone) for HPLC injection.[9]
Note: All steps should be carried out under dim light and with protection from oxygen.[8]
Quantitative Data Tables
Table 1: Example HPLC Method Parameters for Astaxanthin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS C18 (250 x 4.6 mm, 5µm)[3][7] | C18 Column[5][6] | Zorbax ODS[4] |
| Mobile Phase | Water:Acetonitrile (30:70 v/v)[3][7] | Methanol:Water:Acetonitrile:Dichloromethane (70:4:13:13 v/v/v/v)[5][6] | Acetonitrile:Methanol:Dichloromethane (75:20:5) with 0.1% TEA[4] |
| Flow Rate | 1.0 mL/min[3][7] | 1.0 mL/min[5] | Not Specified |
| Detection (UV-Vis) | 478 nm[3][7] | 480 nm[5][6] | Not Specified |
| Elution Mode | Isocratic[3][7] | Isocratic | Not Specified |
Visualizations
Experimental & Analytical Workflow
Caption: Workflow for this compound Quantification.
Troubleshooting Decision Tree
Caption: Decision Tree for HPLC Troubleshooting.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. Estimation of Nutraceutical Astaxanthin by RP-HPLC Method: Development and Validation [ouci.dntb.gov.ua]
- 4. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. Analysis and identification of astaxanthin and its carotenoid precursors from Xanthophyllomyces dendrorhous by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Four Different Methods Comparison for Extraction of Astaxanthin from Green Alga Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. nutritionaloutlook.com [nutritionaloutlook.com]
- 12. Light Increases Astaxanthin Absorbance in Acetone Solution through Isomerization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
"reducing cytotoxicity of astaxanthin dipalmitate in cell culture"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with astaxanthin (B1665798) dipalmitate in cell culture. The information is designed to address common challenges related to the compound's physicochemical properties and its effects on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is astaxanthin dipalmitate and why is it used in research?
This compound is the diester of astaxanthin, a naturally occurring carotenoid pigment. The esterification with two palmitic acid molecules increases the stability of the astaxanthin molecule.[1] In research, it is investigated for its potent antioxidant and anti-inflammatory properties.[2][3]
Q2: Is this compound cytotoxic?
While astaxanthin is generally considered protective against cytotoxicity induced by other agents, like many bioactive compounds, it can exhibit cytotoxicity at high concentrations.[4][5][6] For instance, studies on astaxanthin (the parent molecule) have shown that while concentrations up to 33 µM are well-tolerated by some cell lines like human cardiomyocytes, a concentration of 100 µM can reduce cell viability.[4] In other cell lines, such as T-47D and MDA-MB-231 breast cancer cells, astaxanthin has been shown to decrease cell viability in a dose-dependent manner at concentrations from 1 to 100 µM.[7] The cytotoxicity of this compound specifically should be determined empirically for each cell line and experimental condition.
Q3: What is the primary challenge when working with this compound in cell culture?
The primary challenge is its high lipophilicity and consequently, very poor solubility in aqueous solutions like cell culture media.[8][9] This can lead to several issues, including precipitation, inaccurate dosing, and reduced bioavailability in your experiments.
Q4: How should I prepare a stock solution of this compound?
Due to its poor aqueous solubility, a stock solution of this compound should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for astaxanthin and related compounds in cell culture experiments.[10][11] Astaxanthin is soluble in DMSO up to 50 mg/mL with gentle heating.[10]
Q5: What is a vehicle control and why is it essential?
A vehicle control is a crucial component of your experimental design. It consists of treating a set of cells with the same volume of the solvent (e.g., DMSO) used to dissolve the this compound, diluted in culture medium to the final concentration used in the experiment. This allows you to distinguish the cellular effects of the this compound from any effects caused by the solvent itself.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the cell culture medium after adding this compound. | 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. Solvent Shock: The organic stock solution is added too quickly or in too large a volume to the aqueous medium, causing the compound to crash out of solution. 3. Temperature Changes: Moving the medium from cold storage to a 37°C incubator can sometimes cause less soluble compounds to precipitate. | 1. Optimize Stock Solution & Dilution: Prepare a high-concentration stock in 100% DMSO. When diluting into your medium, ensure the final DMSO concentration is low (ideally ≤0.1%) to avoid solvent cytotoxicity. Add the stock solution to a small volume of medium first, vortex gently, and then add this to the final volume. 2. Serial Dilutions: Perform serial dilutions in your cell culture medium to reach the desired final concentration. 3. Warm Medium: Ensure your culture medium is pre-warmed to 37°C before adding the this compound stock solution. |
| Inconsistent or non-reproducible experimental results. | 1. Inaccurate Dosing: The compound may not be fully dissolved in the stock solution or may be precipitating in the culture wells, leading to variable concentrations. 2. Degradation of this compound: Astaxanthin and its esters are sensitive to light and oxidation.[10] Improper storage can lead to degradation and loss of activity. | 1. Verify Stock Solution: Ensure your stock solution is fully dissolved before each use. Briefly vortex before making dilutions. 2. Proper Storage: Store the solid compound and DMSO stock solutions protected from light at -20°C or -80°C. Prepare fresh dilutions in media for each experiment. |
| Unexpectedly high levels of cell death, even at low concentrations. | 1. Solvent Cytotoxicity: The final concentration of the organic solvent (e.g., DMSO) in the culture medium is too high. 2. Contamination: The stock solution or handling technique may have introduced microbial contamination. | 1. Check Final Solvent Concentration: Calculate the final percentage of your solvent in the culture medium. If it exceeds 0.1-0.5% (the exact tolerance depends on the cell line), optimize your stock concentration and dilution scheme. 2. Run a Vehicle Control: Always include a vehicle control (medium + solvent) to assess the baseline cytotoxicity of your solvent at the concentration used. 3. Sterile Filtration: After preparing the stock solution, it can be filter-sterilized using a 0.22 µm syringe filter that is compatible with the solvent. |
Data Summary
The following tables summarize quantitative data on astaxanthin's effects on cell viability. Note that this data is for the parent molecule, astaxanthin, and should be used as a starting point for determining the optimal concentration range for this compound.
Table 1: Cytotoxicity of Astaxanthin in Different Cell Lines
| Cell Line | Concentration | Incubation Time | Effect on Cell Viability |
| AC16 Human Cardiomyocytes[4] | Up to 33 µM | Not specified | No significant effect |
| AC16 Human Cardiomyocytes[4] | 100 µM | Not specified | ~40% decrease |
| T-47D Breast Cancer Cells[7] | 1, 10, 50, 100 µM | 24 hours | Significant decrease (dose-dependent) |
| MDA-MB-231 Breast Cancer Cells[7] | 1, 10, 50, 100 µM | 24 hours | Significant decrease (dose-dependent) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture.
Materials:
-
This compound powder
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter (PTFE or other DMSO-compatible material)
Methodology:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be required.[10]
-
(Optional but recommended) To ensure sterility, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a fresh, sterile amber tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Optimal Non-Toxic Concentration of this compound
Objective: To determine the highest concentration of this compound that can be used without causing significant cytotoxicity in a specific cell line.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for a 24-48 hour viability assay. Allow the cells to adhere overnight.
-
Prepare Dilutions: On the day of treatment, thaw an aliquot of your this compound stock solution. Prepare a series of dilutions in pre-warmed, complete cell culture medium. A common starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Vehicle Control: Prepare a vehicle control by adding the same amount of DMSO to the medium as is present in the highest concentration of your treatment group.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Normalize the results to the vehicle control (which should be set to 100% viability). Plot the cell viability against the log of the this compound concentration to determine the non-toxic concentration range.
Visualizations
Caption: Workflow for determining the optimal non-toxic concentration.
Caption: Modulatory effects of astaxanthin on key signaling pathways.
References
- 1. Extraction and Purification of Highly Active Astaxanthin from Corynebacterium glutamicum Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of palmitate and astaxanthin on cell viability and proinflammatory characteristics of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Protection by Astaxanthin Reduces Toxicity Caused by H2O2 and Doxorubicin in Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astaxanthin mitigates cobalt cytotoxicity in the MG-63 cells by modulating the oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astaxanthin enhances erlotinib-induced cytotoxicity by p38 MAPK mediated xeroderma pigmentosum complementation group C (XPC) down-regulation in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Astaxanthin on cell viability in T-47D and MDA-MB-231 Breast Cancer Cell Lines - Multidisciplinary Cancer Investigation [mcijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved aqueous solubility of crystalline astaxanthin (3,3'-dihydroxy-beta, beta-carotene-4,4'-dione) by Captisol (sulfobutyl ether beta-cyclodextrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Astaxanthin Improves Stem Cell Potency via an Increase in the Proliferation of Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Astaxanthin Dipalmitate Permeability Through Skin
Welcome to the Technical Support Center for enhancing the dermal permeability of astaxanthin (B1665798) dipalmitate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development efforts.
Astaxanthin dipalmitate, a lipophilic diester of astaxanthin, offers potential advantages in terms of stability but presents challenges for effective skin delivery due to its high molecular weight and lipophilicity.[1] This center focuses on leveraging nanoformulation strategies to overcome these barriers.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the formulation, characterization, and in vitro testing of this compound nanoformulations.
Formulation & Stability
Q1: My this compound nanoemulsion is showing signs of phase separation and instability (e.g., creaming, coalescence). What are the likely causes and how can I fix it?
A1: Phase separation in nanoemulsions is a common stability issue. Here are the potential causes and troubleshooting steps:
-
Inadequate Homogenization: The energy input during emulsification might be insufficient to create uniformly small droplets.
-
Solution: Increase the homogenization time or pressure. For high-pressure homogenization, consider increasing the number of passes.[2] For ultrasonication, optimize the amplitude and duration.
-
-
Incorrect Surfactant/Co-surfactant (S/CoS) Ratio: The S/CoS ratio is critical for stabilizing the oil-water interface.
-
Solution: Systematically vary the S/CoS ratio to find the optimal concentration that minimizes interfacial tension. Constructing a pseudo-ternary phase diagram can help identify the stable nanoemulsion region.
-
-
Ostwald Ripening: This occurs when smaller droplets dissolve and deposit onto larger ones, leading to an overall increase in particle size and eventual phase separation.
-
Solution: Select an oil phase in which this compound has very low solubility in the continuous phase (water). Including a small amount of a highly water-insoluble component (hydrophobe) in the oil phase can help minimize this effect.
-
-
Temperature Effects: Temperature fluctuations during storage can affect surfactant performance and droplet stability.
-
Solution: Store the nanoemulsion at a constant, controlled temperature. Perform stability studies at various temperatures (e.g., 4°C, 25°C, 40°C) to determine the optimal storage conditions.[3]
-
Q2: I am observing a low entrapment efficiency of this compound in my solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). How can I improve it?
A2: Low entrapment efficiency in lipid nanoparticles can be attributed to several factors:
-
Drug Expulsion: During lipid recrystallization upon cooling, the drug can be expelled from the solid lipid matrix, especially if the lipid forms a highly ordered crystalline structure.[3]
-
Solution for NLCs: Incorporate a liquid lipid (oil) into the solid lipid matrix to create imperfections in the crystal lattice, providing more space to accommodate the drug. Vary the solid lipid to liquid lipid ratio (e.g., 70:30, 80:20, 90:10) to find the optimal composition.[3][4]
-
Solution for SLNs: Select a solid lipid with a less perfect crystal structure or a mixture of solid lipids.
-
-
Poor Solubility in the Lipid Matrix: this compound may have limited solubility in the chosen lipid(s) at both high and low temperatures.
-
Solution: Screen various solid and liquid lipids to determine the solubility of this compound in each. Choose lipids that show high solubility for the drug.
-
-
High Surfactant Concentration: An excessive amount of surfactant can lead to the formation of micelles in the aqueous phase, which can solubilize the drug and reduce its entrapment in the nanoparticles.
-
Solution: Optimize the surfactant concentration to ensure it is sufficient for nanoparticle stabilization but not so high that it significantly partitions the drug into the aqueous phase.
-
Q3: My this compound formulation is changing color and degrading over time. What can I do to improve its chemical stability?
A3: Astaxanthin and its esters are susceptible to degradation by light, heat, and oxygen.[5][6]
-
Photodegradation: Exposure to UV and visible light can cause isomerization and oxidation.
-
Solution: Protect the formulation from light at all stages of preparation and storage by using amber-colored glassware or wrapping containers in aluminum foil.[7]
-
-
Thermal Degradation: High temperatures accelerate the degradation process.
-
Solution: Use low-temperature formulation methods where possible. Store the final formulation at a low temperature (e.g., 4°C).[7]
-
-
Oxidation: The polyene chain of astaxanthin is prone to oxidation.
In Vitro Skin Permeation Studies (Franz Diffusion Cell)
Q1: I am seeing high variability in my skin permeation results from the Franz diffusion cell experiments. What could be the cause?
A1: High variability is a frequent challenge in Franz cell studies. Potential sources of variability and their solutions include:
-
Skin Sample Inconsistency: The thickness and integrity of skin samples can vary significantly between donors and even from different locations on the same donor.
-
Solution: Use skin from the same anatomical site and donor for a given experiment. Carefully inspect the skin for any damage before mounting it on the diffusion cell. Measure the thickness of each skin sample and consider it in your data analysis.
-
-
Air Bubbles in the Receptor Chamber: Air bubbles trapped beneath the skin membrane can reduce the effective surface area for diffusion and create a barrier for drug permeation.
-
Solution: Carefully fill the receptor chamber to avoid bubble formation. Before mounting the donor chamber, gently tilt and tap the receptor chamber to dislodge any trapped bubbles.
-
-
Inadequate Stirring: Insufficient or inconsistent stirring of the receptor fluid can lead to the formation of an unstirred water layer, which can act as an additional barrier to diffusion.
-
Solution: Ensure the magnetic stir bar is rotating at a constant and adequate speed (e.g., 600 rpm) in all cells to maintain a homogenous receptor phase.
-
-
Leakage: Improper clamping of the skin between the donor and receptor chambers can cause the formulation to leak into the receptor fluid.
-
Solution: Ensure the skin is securely clamped. Use a small amount of grease on the flange of the cell, being careful not to let it contact the diffusion area.[9]
-
Q2: The amount of this compound I'm detecting in the receptor fluid is very low or below the limit of quantification. What can I do?
A2: Low permeation of highly lipophilic compounds like this compound is expected. Here are some strategies to address this:
-
Increase Solubility in the Receptor Fluid: The receptor fluid must act as a sink, meaning the concentration of the drug should remain low to maintain a concentration gradient. The poor aqueous solubility of this compound can disrupt this.
-
Solution: Add a solubilizing agent to the receptor fluid. Common choices include bovine serum albumin (BSA), cyclodextrins, or a small percentage of a non-ionic surfactant (e.g., Tween 80) or organic solvent (e.g., ethanol). The chosen solubilizer should not damage the skin membrane.
-
-
Extend the Study Duration: Permeation of lipophilic molecules through the skin can be slow.
-
Solution: Increase the duration of the experiment (e.g., 24 to 48 hours) to allow for sufficient drug accumulation in the receptor fluid.
-
-
Use a More Sensitive Analytical Method: The concentration of the permeated drug may be below the detection limit of your current analytical method.
-
Solution: Optimize your analytical method (e.g., HPLC) for higher sensitivity. This could involve adjusting the mobile phase, using a more sensitive detector, or pre-concentrating the samples.
-
Data Presentation
The following tables summarize quantitative data from studies on various astaxanthin nanoformulations. Note that data for this compound is limited; therefore, data for astaxanthin is included as a reference.
Table 1: Physicochemical Properties of Astaxanthin Nanoformulations
| Formulation Type | Lipid/Oil Phase | Surfactant/Co-surfactant | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |
| NLC | Cetyl palmitate, Soybean oil | Tween 80, Span 80 | 170-200 | < 0.3 | 75-83 | [3] |
| NLC | Precirol® ATO 5, Sunflower oil | Poloxamer 407, Tween® 80 | ~60 | ~0.3 | > 90 | [10][11] |
| SLN | Stearic acid | Poloxamer 188, Lecithin | ~213 | ~0.37 | Not Reported | [12] |
| Nanoemulsion | Mixed oils | Not Specified | 19.18 | Not Reported | Not Reported | [13] |
| Nanoemulsion | MCT oil | Not Specified | 26.35 | Not Reported | Not Reported | [13] |
Table 2: In Vitro Skin Permeation Data for Astaxanthin Formulations
| Formulation Type | Skin Model | Receptor Medium | Permeation Enhancement Ratio* | Study Duration (h) | Reference |
| NLC | Not Specified | Not Specified | Improved permeability and retention | 24 | [14] |
| Particulates | Not Specified | Not Specified | Slight improvement in skin penetration | Not Specified | [8] |
| O/W Emulsions | Not Specified | Hydrophilic acceptor solution | Not Applicable** | Not Specified | [15] |
*Enhancement ratio is typically calculated relative to a control formulation (e.g., a simple solution or suspension of the drug). **The study reported the percentage of astaxanthin released, which was between 9.45% and 13.60%.
Experimental Protocols
Below are detailed methodologies for key experiments involved in the development and evaluation of this compound nanoformulations.
Protocol 1: Preparation of this compound-Loaded NLCs by High-Shear Homogenization
This protocol is adapted from a method used for astaxanthin.[3][4]
Materials:
-
This compound
-
Solid lipid (e.g., Cetyl palmitate)
-
Liquid lipid (e.g., Soybean oil, MCT oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Propylene (B89431) glycol
-
Distilled water
Procedure:
-
Prepare the Oil Phase:
-
Accurately weigh the this compound, solid lipid (cetyl palmitate), liquid lipid (soybean oil), and co-surfactant (Span 80).
-
Combine these components in a beaker and heat to approximately 65°C until all components are completely melted and homogenous. Stir continuously.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant (Tween 80) and propylene glycol in distilled water.
-
Heat the aqueous phase to the same temperature as the oil phase (65°C) while stirring.
-
-
Form the Pre-emulsion:
-
Pour the hot aqueous phase into the hot oil phase while stirring at a moderate speed.
-
-
Homogenization:
-
Immediately subject the pre-emulsion to high-shear homogenization at a specified speed (e.g., 10,000-15,000 rpm) for a defined period (e.g., 10-15 minutes) to form the nanoemulsion.
-
-
Cooling and NLC Formation:
-
Transfer the hot nanoemulsion to a beaker placed in an ice bath and continue stirring at a lower speed until it cools down to room temperature. This will allow the lipid to recrystallize and form the NLCs.
-
-
Storage:
-
Store the resulting NLC dispersion in a sealed, light-protected container at 4°C.
-
Protocol 2: In Vitro Skin Permeation Study Using a Franz Diffusion Cell
This protocol provides a general framework for conducting skin permeation studies.
Materials:
-
Franz diffusion cells
-
Full-thickness skin (e.g., porcine ear skin, human skin from a certified tissue bank)
-
Receptor medium (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a solubilizer)
-
Magnetic stirrer with stir bars
-
Water bath or heating block to maintain 37°C
-
Syringes and needles for sampling
-
This compound formulation
-
Analytical instrument (e.g., HPLC)
Procedure:
-
Skin Preparation:
-
Thaw the frozen skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue using a scalpel.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Cell Setup:
-
Degas the receptor medium by sonication or vacuum filtration.
-
Fill the receptor chambers with the degassed receptor medium, ensuring no air bubbles are trapped.
-
Place a magnetic stir bar in each receptor chamber.
-
Mount the skin sections onto the Franz cells with the stratum corneum side facing the donor chamber.
-
Clamp the donor and receptor chambers together securely.
-
Place the cells in a water bath or heating block set to maintain the skin surface temperature at 32°C (which corresponds to an internal temperature of 37°C).
-
Allow the skin to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a known amount of the this compound formulation evenly onto the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 200-500 µL) from the sampling arm of the receptor chamber.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated analytical method like HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area of skin at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of the graph represents the steady-state flux (Jss).
-
Visualizations
The following diagrams illustrate key experimental workflows and concepts.
References
- 1. Characterization of Astaxanthin Nanoemulsions Produced by Intense Fluid Shear through a Self-Throttling Nanometer Range Annular Orifice Valve-Based High-Pressure Homogenizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. Nanotechnology-Abetted Astaxanthin Formulations in Multimodel Therapeutic and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Stability of Astaxanthin by Microencapsulation in Calcium Alginate Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Astaxanthin-Loaded Nanostructured Lipid Carriers for Preservation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nose to brain delivery of astaxanthin-loaded solid lipid nanoparticles: fabrication, radio labeling, optimization and biological studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. ikm.org.my [ikm.org.my]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Liposomal Astaxanthin Dipalmitate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the formulation and storage of liposomal astaxanthin (B1665798) dipalmitate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and formulation of liposomal astaxanthin dipalmitate.
Q1: What are the primary stability challenges associated with liposomal this compound formulations?
A1: Liposomal this compound formulations face three main stability challenges:
-
Physical Instability : This includes vesicle aggregation (clumping), fusion (merging), and changes in particle size and polydispersity index (PDI) over time.[1][2] These issues can be caused by suboptimal surface charge or inappropriate storage conditions.[3][4]
-
Chemical Instability : Astaxanthin itself is highly susceptible to degradation from exposure to light, oxygen, high temperatures, and certain pH levels.[5][6][] This degradation leads to a loss of antioxidant activity and color fading.
-
Encapsulation Instability : This refers to the leakage of the encapsulated this compound from the liposomal bilayer into the surrounding medium during storage.[3][8] Leakage is often influenced by the fluidity of the lipid membrane and storage temperature.[4][9]
Q2: How does the choice of phospholipids (B1166683) affect the stability of the formulation?
A2: The type of phospholipid is critical as it influences the liposome's charge, membrane rigidity (phase transition temperature, Tm), and permeability.[8] Phospholipids with a higher Tm, such as saturated phospholipids like dipalmitoylphosphatidylcholine (DPPC), create more rigid and less leaky membranes at room and body temperature compared to unsaturated phospholipids.[9][10] The choice of phospholipid also affects the surface charge (zeta potential), which is crucial for preventing aggregation through electrostatic repulsion.[1]
Q3: What is the function of cholesterol in a liposomal this compound formulation?
A3: Cholesterol is a critical component for modulating membrane stability. It inserts into the lipid bilayer, reducing its permeability and increasing its mechanical strength. This helps to decrease the leakage of encapsulated this compound and enhances the overall stability of the liposome (B1194612) by reducing membrane fluidity.[4]
Q4: My formulation is losing its characteristic pink-red color. What is causing this, and how can I prevent it?
A4: The color of the formulation is due to astaxanthin. Color fading indicates chemical degradation of the astaxanthin molecule, likely through oxidation. Astaxanthin is highly sensitive to oxidative degradation, which can be accelerated by exposure to light, heat, and oxygen.[][11] To prevent this, formulations should be prepared using deoxygenated buffers, handled under an inert atmosphere (e.g., nitrogen or argon), and stored in light-protected containers at refrigerated temperatures (4°C).[8][12]
Q5: What are the optimal storage conditions for maintaining the long-term stability of my liposomal formulation?
A5: For optimal long-term stability, liposomal this compound formulations should be stored under the following conditions:
-
Temperature : Refrigerated at 4°C.[8][13] Freezing should generally be avoided as the formation of ice crystals can disrupt the liposomal membrane, leading to aggregation and drug leakage, unless specific cryoprotectants are used.[2]
-
Light : Stored in amber or opaque vials to protect the light-sensitive astaxanthin from degradation.[11][12]
-
Atmosphere : The headspace of the storage vial should be flushed with an inert gas like nitrogen to prevent oxidation.[8]
-
pH : A neutral pH, buffered appropriately, is generally recommended to avoid hydrolysis of the phospholipids and degradation of astaxanthin.[12][14]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Increased Particle Size / Polydispersity Index (PDI) | 1. Vesicle aggregation or fusion.[3] 2. Suboptimal surface charge (low zeta potential). 3. Improper storage temperature.[8] | 1. Increase Electrostatic Repulsion : Incorporate a charged lipid (e.g., DSPG, DSPE-PEG) into the formulation to increase the magnitude of the zeta potential.[4] 2. Add Steric Hindrance : Include PEGylated lipids (e.g., DSPE-PEG 2000) to create a protective hydrophilic layer that prevents vesicles from getting too close.[1] 3. Optimize Storage : Confirm storage is at 4°C and that the formulation has not been accidentally frozen.[13] |
| Low Encapsulation Efficiency (EE%) | 1. This compound concentration exceeds the lipid loading capacity.[13] 2. Suboptimal lipid composition. 3. Inefficient formulation method (e.g., hydration temperature too low). | 1. Adjust Drug-to-Lipid Ratio : Decrease the initial concentration of this compound. Studies show EE can decline significantly at higher drug concentrations.[15] 2. Optimize Lipid Film Hydration : Ensure the hydration step is performed above the phase transition temperature (Tm) of the primary phospholipid to ensure proper vesicle formation. 3. Refine Purification : Use a gentle purification method like size exclusion chromatography instead of high-speed centrifugation, which can stress the vesicles. |
| Significant Drug Leakage During Storage | 1. High membrane fluidity. 2. Storage temperature is too high or fluctuates.[8] 3. Physical stress during handling or storage (e.g., shaking, freezing/thawing).[2] | 1. Increase Membrane Rigidity : Incorporate cholesterol into the bilayer at an appropriate molar ratio (e.g., 30-40 mol%).[4] 2. Use High-Tm Lipids : Select phospholipids with a higher phase transition temperature (Tm).[9] 3. Strict Temperature Control : Ensure consistent storage at 4°C.[8] Perform a temperature-controlled leakage study to characterize the release profile. |
| Visible Aggregation or Precipitation | 1. Strong inter-vesicle attractive forces. 2. Interactions with ions or proteins in the dispersion medium.[1] 3. pH of the medium is near the isoelectric point of the liposomes. | 1. Measure Zeta Potential : If the absolute value is below 25-30 mV, increase surface charge as described above. 2. Buffer Optimization : Ensure the use of a suitable buffer system. If using in cell culture media, consider a pre-test for compatibility or using PEGylated liposomes to shield the surface.[1][4] 3. Avoid Mechanical Stress : Do not vigorously vortex or shake the liposome suspension. Gentle inversion is sufficient for mixing. |
| Color Fading / Astaxanthin Degradation | 1. Oxidation due to exposure to oxygen.[12] 2. Photodegradation from light exposure.[6] 3. Thermal degradation from high temperatures.[11] | 1. Use Antioxidants : Consider adding a small amount of an antioxidant like alpha-tocopherol (B171835) to the lipid mixture. 2. Implement Light Protection : Work under yellow light and store the final formulation in amber vials or wrapped in foil.[8] 3. Deoxygenate Solutions : Sparge all aqueous buffers with nitrogen or argon gas before use to remove dissolved oxygen. Store the final product under an inert gas headspace. |
Section 3: Key Stability-Indicating Parameters & Data
Quantitative data provides a baseline for successful formulation. The following tables summarize typical physicochemical properties and the impact of storage conditions on stability.
Table 1: Typical Physicochemical Properties of Astaxanthin-Loaded Liposomes
| Parameter | Typical Value Range | Significance |
| Vesicle Size (Z-average) | 80 - 150 nm | Affects in vivo circulation time and tissue distribution.[16] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and homogenous size distribution.[15] |
| Zeta Potential | < -30 mV or > +30 mV | A high absolute value indicates good colloidal stability due to electrostatic repulsion. |
| Encapsulation Efficiency (EE%) | > 80% | Represents the percentage of the initial drug that is successfully entrapped within the liposomes.[13] |
Table 2: Effect of Storage Temperature on Astaxanthin Retention Rate
This table presents representative data showing how storage temperature impacts the chemical stability of encapsulated astaxanthin over a 15-day period.
| Storage Condition | Retention Rate (RR) of Astaxanthin after 15 Days | Mean Particle Diameter Change |
| 4°C in the dark | 82.29% | Minimal increase |
| 25°C in the dark | 61.32% | Significant increase and aggregation noted |
Data adapted from studies on astaxanthin liposomes, demonstrating that lower temperatures significantly improve both chemical and physical stability.[8]
Section 4: Standard Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the preparation and characterization of liposomal this compound.
Protocol 1: Preparation of this compound Liposomes (Thin-Film Hydration)
-
Lipid Film Preparation : Dissolve the chosen phospholipids (e.g., DPPC), cholesterol, and this compound in a suitable organic solvent (e.g., chloroform:methanol (B129727) mixture) in a round-bottom flask.
-
Solvent Evaporation : Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid's Tm to form a thin, uniform lipid film on the flask wall.
-
Vacuum Drying : Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration : Add a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) to the flask. Hydrate the lipid film by rotating the flask in a water bath (again, above the lipid's Tm) for 1-2 hours. This process forms multilamellar vesicles (MLVs).
-
Size Reduction (Sonication/Extrusion) :
-
Sonication : Use a probe sonicator to reduce the size of the MLVs to form small unilamellar vesicles (SUVs). Perform this step on ice to minimize lipid degradation.
-
Extrusion : For a more uniform size distribution, pass the MLV suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This is the preferred method for creating large unilamellar vesicles (LUVs).
-
-
Purification : Remove unencapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.
Protocol 2: Determination of Particle Size, PDI, and Zeta Potential
-
Sample Preparation : Dilute the liposome suspension with the original buffer or deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Measurement : Use a Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).
-
Particle Size & PDI : The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles. The Z-average diameter and PDI are calculated from these fluctuations.
-
Zeta Potential : The instrument applies an electric field and measures the velocity of the particles using Laser Doppler Velocimetry. The zeta potential is calculated from this electrophoretic mobility.
Protocol 3: Measurement of Encapsulation Efficiency (EE%)
-
Separation of Free Drug : Separate the unencapsulated (free) this compound from the liposome suspension. This can be done by:
-
Ultracentrifugation : Centrifuge the sample at high speed to pellet the liposomes. The free drug will remain in the supernatant.
-
Size Exclusion Chromatography : Pass the sample through a column (e.g., Sephadex G-50) to separate the large liposomes from the smaller free drug molecules.
-
-
Quantification :
-
Measure the total amount of this compound in the formulation before separation (Total Drug).
-
Measure the amount of free drug in the supernatant/eluate (Free Drug).
-
To measure the encapsulated drug, lyse the liposomes with a suitable solvent (e.g., methanol or isopropanol) and quantify the drug concentration using UV-Vis spectrophotometry or HPLC.
-
-
Calculation : EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 4: In Vitro Drug Leakage Study (Dialysis Method)
-
Sample Preparation : Place a known volume and concentration of the liposomal formulation into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows free drug to pass through but retains the liposomes.
-
Release Medium : Immerse the sealed dialysis bag in a larger volume of release buffer (e.g., PBS, pH 7.4), often with a small percentage of a surfactant like Tween 80 to maintain sink conditions.
-
Incubation : Keep the entire setup at a constant temperature (e.g., 37°C) with gentle stirring.
-
Sampling : At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag and replace with an equal volume of fresh buffer.
-
Quantification : Analyze the amount of this compound in the collected samples using a validated analytical method like HPLC.
-
Analysis : Calculate the cumulative percentage of drug released over time.
Section 5: Visual Guides & Workflows
Diagrams help visualize complex processes and relationships, aiding in experimental design and troubleshooting.
Caption: Experimental workflow for liposome preparation and characterization.
Caption: Key factors influencing liposomal formulation stability.
Caption: Troubleshooting workflow for physical instability issues.
References
- 1. quora.com [quora.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Triggered Drug Release From Liposomes: Exploiting the Outer and Inner Tumor Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physical and oxidative stability of astaxanthin microcapsules prepared with liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Development of Astaxanthin-Loaded Nanosized Liposomal Formulation to Improve Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Astaxanthin Dipalmitate Antioxidant Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with astaxanthin (B1665798) dipalmitate in antioxidant assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent antioxidant activity results for astaxanthin dipalmitate across different assays (e.g., DPPH, ABTS, FRAP)?
A1: Inconsistent results are common and arise from the different chemical mechanisms underlying each assay. Assays can be broadly categorized into Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. Astaxanthin's activity varies depending on the specific radical source and reaction environment. For a comprehensive assessment, it is recommended to use a battery of tests covering different mechanisms.[1][2]
Q2: Can the color of this compound interfere with colorimetric antioxidant assays?
A2: Yes, spectral interference is a significant issue. Astaxanthin has a maximum absorbance at approximately 470-480 nm, which can overlap with the absorbance spectra of reagents used in colorimetric assays like DPPH (around 517 nm).[1][3] This can lead to an overestimation of antioxidant activity. To correct for this, it is crucial to run appropriate blanks containing your this compound sample without the radical to subtract the background absorbance.[1]
Q3: My this compound is not dissolving properly in the assay medium. How does this affect my results?
A3: Poor solubility is a major challenge. This compound is highly lipophilic and has low solubility in aqueous solutions, which are common in many antioxidant assays.[4][5] This can lead to lower-than-expected antioxidant activity. The choice of solvent is critical; dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective solvent for astaxanthin in many assays.[5] However, the solvent itself can have antioxidant properties and must be accounted for with appropriate controls.
Q4: What is the difference between free astaxanthin and this compound in terms of antioxidant activity?
A4: this compound is a diester of astaxanthin. While it possesses antioxidant properties, the esterification can influence its reactivity and bioavailability in assays.[6] For accurate quantification of total astaxanthin content, enzymatic hydrolysis (saponification) with an enzyme like cholesterol esterase is often required to convert the esters to free astaxanthin before analysis by methods like HPLC.[3][7] The form of astaxanthin (free, monoester, or diester) can impact the antioxidant activity observed.[6]
Q5: I suspect my astaxanthin is aggregating in solution. How does this impact the antioxidant assay?
A5: Astaxanthin can form aggregates (H- or J-aggregates) in aqueous environments, and the aggregation state significantly influences its antioxidant activity.[8][9] The formation of these aggregates can be affected by solvent composition and temperature.[10] It has been reported that H-aggregates may exhibit higher reactive oxygen species (ROS) scavenging efficiency compared to J-aggregates or monomers.[8]
Troubleshooting Guides
Issue 1: High Variability in Replicate Readings
| Potential Cause | Troubleshooting Step |
| Poor Solubility/Dispersion | Ensure complete solubilization of this compound in an appropriate organic solvent (e.g., DMSO) before diluting into the assay medium.[5] Use vortexing or sonication to aid dispersion. |
| Aggregation | Prepare fresh solutions for each experiment. Control the solvent composition and temperature to minimize aggregation.[10] |
| Photodegradation | Astaxanthin is light-sensitive.[11] Prepare solutions fresh and protect them from light by using amber vials or covering tubes with aluminum foil. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents. |
Issue 2: Unexpectedly Low or No Antioxidant Activity
| Potential Cause | Troubleshooting Step |
| Incorrect Assay pH | Verify that the pH of the reaction buffer is within the optimal range for the specific assay being performed. |
| Degraded Astaxanthin | Use fresh, high-quality this compound. Store stock solutions properly (protected from light, at a low temperature, and under an inert atmosphere if possible). |
| Inappropriate Solvent | The solvent used to dissolve the this compound may be interfering with the reaction. Test different solvents and always include a solvent control.[5] |
| Assay Not Suitable for Lipophilic Compounds | Consider using an assay more suited for lipophilic antioxidants, or incorporate a system like liposomes to improve the interaction between the antioxidant and the radical species.[12] |
Issue 3: Absorbance Readings Out of Range
| Potential Cause | Troubleshooting Step |
| Concentration Too High | Prepare a dilution series of your this compound to find a concentration that falls within the linear range of the assay. |
| Spectral Interference | Run a sample blank containing this compound in the assay medium without the radical-generating component. Subtract this absorbance value from your sample readings.[1] |
| Incorrect Wavelength | Double-check the recommended wavelength for the specific antioxidant assay being used. |
Quantitative Data Summary
Table 1: Comparison of IC50 Values for Astaxanthin in DPPH and ABTS Assays
| Astaxanthin Form/Extract | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Astaxanthin Extract (from shrimp waste) | 17.5 ± 3.6 | 7.7 ± 0.6 | [13] |
| HCl-extracted Astaxanthin (from H. pluvialis) | 15.39 | Not Reported | [6] |
| ILs-extracted Astaxanthin (from H. pluvialis) | 43.81 | Not Reported | [6] |
| HPMF-extracted Astaxanthin (from H. pluvialis) | 52.76 | Not Reported | [6] |
| ME-extracted Astaxanthin (from H. pluvialis) | 56.25 | Not Reported | [6] |
Table 2: Antioxidant Activity of Astaxanthin in Different Solvents using FRAP Assay
| Solvent | FRAP Value (µM TE/g) | Reference |
| Dimethyl Sulfoxide (DMSO) | 389.4 ± 0.05 | [5] |
| 40% Acetone | Significantly lower than DMSO | [5] |
| Methanol (B129727) | Significantly lower than DMSO | [5] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the this compound stock solution.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add a specific volume of the DPPH solution.
-
Add a small volume of the this compound dilution or the solvent control.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).[13][14]
-
Prepare a sample blank for each concentration of this compound by adding the sample to methanol without DPPH to correct for the color of astaxanthin.[1]
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) in water.
-
Prepare a potassium persulfate solution (e.g., 2.45 mM).
-
Generate the ABTS radical cation (ABTS•+) by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and dilutions of this compound.
-
-
Assay Procedure:
-
Add a large volume of the diluted ABTS•+ solution to a microplate well or cuvette.
-
Add a small volume of the this compound dilution or the solvent control.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Prepare sample blanks as in the DPPH assay.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay.
-
Determine the IC50 value from a plot of % inhibition versus concentration.
-
Visualizations
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Troubleshooting logic for astaxanthin antioxidant assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Free Radical Scavenging and Cellular Antioxidant Properties of Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nutritionaloutlook.com [nutritionaloutlook.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of Different Organic Solvents on Antioxidant Activity of Astaxanthin Extracted from Hematococcus Pluvialis USING Colorimetric and Non-Colorimetric Methods – Oriental Journal of Chemistry [orientjchem.org]
- 6. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of reliable astaxanthin quantification from natural sources | PLOS One [journals.plos.org]
- 8. The Astaxanthin Aggregation Pattern Greatly Influences Its Antioxidant Activity: A Comparative Study in Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of supramolecular astaxanthin aggregates revealed by molecular dynamics and electronic circular dichroism spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. Antioxidant activities of astaxanthin and related carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Safety Assessment of 3S, 3’S Astaxanthin Derived from Metabolically Engineered K. marxianus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Astaxanthin Dipalmitate Synthesis
Welcome to the technical support center for the synthesis of astaxanthin (B1665798) dipalmitate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental and scale-up phases of production. Here you will find troubleshooting guides and frequently asked questions to assist in optimizing your synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of synthesizing astaxanthin dipalmitate over using free astaxanthin?
A1: Synthesizing this compound offers several key advantages, primarily related to stability. The esterification of astaxanthin with palmitic acid significantly enhances its resistance to degradation from heat, light, and oxidation compared to the free form. This increased stability is crucial for maintaining the compound's biological activity during storage and formulation, which is a significant concern for pharmaceutical and nutraceutical applications.
Q2: What are the common methods for synthesizing this compound?
A2: this compound can be synthesized through two primary routes: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This method often involves the use of a palmitoylating agent, such as palmitoyl (B13399708) chloride, in the presence of a base. While potentially cost-effective, chemical synthesis can lead to the formation of a mixture of stereoisomers and by-products, and may require harsh reaction conditions that can degrade the astaxanthin molecule.
-
Enzymatic Synthesis: This approach utilizes lipases to catalyze the esterification of astaxanthin with palmitic acid. Enzymatic synthesis is often preferred for its high specificity, which can reduce the formation of unwanted isomers and by-products, and it proceeds under milder reaction conditions, thus preserving the integrity of the astaxanthin molecule.
Q3: Why is my this compound synthesis resulting in a low yield?
A3: Low yields in this compound synthesis can be attributed to several factors, including incomplete reaction, product degradation, and challenges during purification. It is crucial to ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent oxidative degradation and isomerization of the polyene chain. Optimizing the stoichiometry of the reactants and the reaction time and temperature is also critical to drive the reaction to completion without causing degradation.
Q4: How can I purify this compound effectively at a larger scale?
A4: The purification of this compound on a large scale is challenging due to the presence of unreacted astaxanthin, astaxanthin monopalmitate, and other impurities. A multi-step purification process is often necessary. This can include initial separation through techniques like crystallization, followed by column chromatography to isolate the desired dipalmitate ester with high purity. The choice of solvents and chromatographic media is critical for achieving good separation and yield.
Q5: What are the best practices for storing purified this compound to ensure its stability?
A5: To maintain the stability of purified this compound, it should be stored under an inert atmosphere (argon or nitrogen) at low temperatures, ideally at -20°C or below. It is also essential to protect the compound from light by using amber vials or by wrapping the storage container in aluminum foil. For formulated products, the addition of antioxidants can further enhance stability.
Troubleshooting Guides
Issue 1: Low Conversion of Astaxanthin to this compound
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent Stoichiometry | Ensure an adequate molar excess of the palmitoylating agent (e.g., palmitoyl chloride or palmitic acid with a coupling agent) is used to drive the reaction towards the formation of the diester. |
| Suboptimal Reaction Time and Temperature | Optimize the reaction time and temperature. While higher temperatures can increase the reaction rate, they also risk degrading the astaxanthin backbone. A balance should be found, often favoring longer reaction times at moderate temperatures (e.g., 25-40°C). |
| Enzyme Deactivation (for enzymatic synthesis) | If using a lipase (B570770), ensure the reaction conditions (pH, temperature, solvent) are optimal for enzyme activity and stability. Consider using an immobilized enzyme to improve reusability and stability. |
| Poor Solubility of Reactants | Ensure that both astaxanthin and the palmitoylating agent are adequately dissolved in the reaction solvent to facilitate the reaction. |
Issue 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of astaxanthin and the intermediate, astaxanthin monopalmitate. |
| Formation of Isomers | Conduct the reaction in the dark or under red light and maintain a controlled, low temperature to minimize the formation of cis-isomers of this compound. |
| Oxidative Degradation | Perform all reaction and purification steps under an inert atmosphere (nitrogen or argon) to prevent oxidation of the polyene chain of astaxanthin. |
| Ineffective Purification | A multi-step purification protocol involving both crystallization and column chromatography may be necessary to effectively separate the desired dipalmitate from mono-palmitate and other impurities. |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol provides a general guideline for the lipase-catalyzed esterification of astaxanthin with palmitic acid. Optimization of specific parameters will be necessary depending on the specific lipase and reaction scale.
Materials:
-
Astaxanthin
-
Palmitic Acid
-
Immobilized Lipase (e.g., from Candida antarctica)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Molecular sieves
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve astaxanthin and a molar excess of palmitic acid in the anhydrous organic solvent in a reaction vessel.
-
Add molecular sieves to the mixture to remove any residual water, which can inhibit the esterification reaction.
-
Purge the reaction vessel with an inert gas for 15-20 minutes to remove oxygen.
-
Add the immobilized lipase to the reaction mixture.
-
Maintain the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring.
-
Monitor the progress of the reaction by TLC or HPLC until the desired conversion is achieved.
-
Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration.
-
The crude this compound can then be purified using crystallization and/or column chromatography.
Visualizing the Synthesis Workflow and Challenges
Logical Flow of this compound Synthesis and Troubleshooting
Caption: Workflow for this compound synthesis with key troubleshooting checkpoints.
Signaling Pathway of Astaxanthin Degradation
"photodegradation of astaxanthin dipalmitate and protective measures"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photodegradation of astaxanthin (B1665798) dipalmitate and effective protective measures.
Frequently Asked Questions (FAQs)
Q1: What is astaxanthin dipalmitate and why is its stability a concern?
This compound is a diester of astaxanthin, a naturally occurring carotenoid pigment with potent antioxidant properties. In many natural sources, such as the microalga Haematococcus pluvialis, astaxanthin exists predominantly in its esterified form, including as monoesters and diesters. This compound's extended system of conjugated double bonds, responsible for its antioxidant activity and vibrant red color, also makes it highly susceptible to degradation from exposure to light, heat, and oxygen. This degradation can lead to a loss of biological activity and color, compromising its efficacy in pharmaceutical and nutraceutical applications.
Q2: What are the primary factors that accelerate the photodegradation of this compound?
The primary factors contributing to the degradation of this compound are:
-
Light Exposure: UV radiation and even visible light can induce photo-oxidation and isomerization, leading to the breakdown of the astaxanthin molecule. Photodegradation is often a more significant factor than temperature.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation, with significant losses observed at temperatures above 60°C.[3][4]
-
Oxygen: The presence of oxygen facilitates oxidative degradation, especially in combination with light and heat.
Q3: What are the most effective strategies to protect this compound from photodegradation?
The most effective protective measures involve shielding this compound from light and oxygen. Key strategies include:
-
Encapsulation: Enclosing this compound in protective matrices such as nanoemulsions, liposomes, or microcapsules can significantly enhance its stability by providing a physical barrier against environmental factors.
-
Use of Antioxidants: Incorporating other antioxidants, such as α-tocopherol (Vitamin E) and ascorbic acid (Vitamin C), can help to quench free radicals and reduce oxidative damage to the this compound molecule.
-
Controlled Storage Conditions: Storing this compound formulations in the dark, under an inert atmosphere (e.g., nitrogen), and at refrigerated temperatures is crucial for minimizing degradation.
Q4: Does the esterification to dipalmitate improve astaxanthin's stability?
Yes, esterified forms of astaxanthin, including the dipalmitate ester, are generally more stable than free astaxanthin. The fatty acid chains are thought to provide some steric hindrance and protection against oxidation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of red color in solution during experiments. | 1. Exposure to ambient or direct light. 2. Presence of dissolved oxygen in the solvent. 3. Elevated temperature of the solution. | 1. Work in a low-light environment or use amber glassware. Wrap containers in aluminum foil. 2. Degas solvents by sparging with nitrogen or argon before use. 3. Maintain solutions at a low temperature (e.g., on ice) during handling and store at ≤ 4°C. |
| Inconsistent results in stability studies. | 1. Variability in light exposure between samples. 2. Inconsistent temperature control. 3. Differences in oxygen exposure. 4. Incomplete dissolution or aggregation of this compound. | 1. Ensure all samples are subjected to the same, controlled light source and intensity. 2. Use a calibrated and stable incubation system (e.g., a photostability chamber). 3. Prepare and handle all samples under an inert atmosphere if possible. 4. Ensure complete dissolution in an appropriate solvent and consider using a co-solvent if necessary. |
| Low recovery of this compound during extraction for analysis. | 1. Degradation during the extraction process. 2. Incomplete extraction from the sample matrix (e.g., nanoemulsion). | 1. Perform extraction steps quickly and at low temperatures. Use solvents containing antioxidants like BHT. 2. Optimize the extraction solvent and method. For emulsions, disruption of the structure may be necessary (e.g., with a suitable solvent or physical method). |
| Poor photoprotective effect of an encapsulation formulation. | 1. The wall material of the capsule does not have sufficient UV-blocking properties. 2. The encapsulation efficiency was low, leaving a significant portion of this compound unprotected. 3. The capsule structure is porous or unstable, allowing oxygen and light to penetrate. | 1. Consider incorporating a UV-absorbing compound into the wall material. 2. Optimize the encapsulation process to achieve higher efficiency. 3. Characterize the morphology and integrity of the capsules. Adjust the formulation or process to create a denser, more stable structure. |
Quantitative Data on Astaxanthin Degradation and Protection
Disclaimer: The following data is primarily based on studies of astaxanthin and its esters in general, as specific quantitative data for this compound is limited. The degradation kinetics and protective effects are expected to be similar.
Table 1: Degradation Kinetics of Astaxanthin under Different Conditions
| Condition | Kinetic Model | Rate Constant (k) | Half-life (t½) | Reference |
| Room Temperature with Light | Second-order | Varies with light intensity | Shorter | [2] |
| Room Temperature in Dark | Second-order | Lower than with light | Longer | [2] |
| Refrigerated (4°C) in Dark | Second-order | Lowest | Longest | [2] |
| 40°C | First-order | - | - | [4] |
| 50-70°C | Second-order | Increases with temperature | Decreases with temperature | [4] |
| UV Irradiation (395 nm) | - | Degradation rate >20% after 48h | - | [3][4] |
Table 2: Efficacy of Protective Measures against Astaxanthin Photodegradation
| Protective Measure | Method of Protection | Improvement in Stability | Reference |
| Nanoemulsion | Encapsulation | Significantly increased photostability compared to free astaxanthin. | |
| Liposomes | Encapsulation | Enhanced stability against thermal treatment. | |
| Microencapsulation (Spray-drying) | Encapsulation | Provided notable protection against thermal degradation. | |
| α-Tocopherol (Vitamin E) | Antioxidant | More effective than ascorbic acid in preventing degradation in nanodispersions. | |
| Ascorbic Acid (Vitamin C) | Antioxidant | Retards degradation; can act synergistically with α-tocopherol. | |
| Arabinogalactan Complex | Complexation | 5-10 times increase in photostability for the full light spectrum. | [5] |
Experimental Protocols
Protocol 1: Photodegradation Study of this compound in Solution
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve in a suitable organic solvent (e.g., acetone, chloroform, or a mixture) to a final concentration of approximately 10-20 µg/mL. Prepare the solution under low light conditions.
-
Note: The solvent should be of HPLC grade and may be degassed with nitrogen to remove dissolved oxygen.
-
-
Light Exposure:
-
Transfer aliquots of the stock solution into clear glass vials.
-
Place the vials in a photostability chamber equipped with a controlled light source (e.g., a xenon lamp to simulate sunlight or a specific UV lamp).
-
Maintain a constant temperature during the experiment.
-
Wrap a set of control vials in aluminum foil to serve as dark controls.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
-
Analysis:
-
Analyze the samples immediately by HPLC (see Protocol 2) to determine the concentration of remaining this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics by fitting the data to zero-order, first-order, or second-order kinetic models.
-
Calculate the degradation rate constant (k) and the half-life (t½).
-
Protocol 2: HPLC Analysis of this compound
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 or C30 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A common mobile phase for astaxanthin esters is a gradient or isocratic mixture of solvents such as methanol, acetonitrile, water, and dichloromethane.[6]
-
An example of an isocratic mobile phase is methanol:water:dichloromethane:acetonitrile (70:4:13:13 v/v/v/v).[6]
-
All solvents should be HPLC grade and filtered before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30-40°C
-
Detection Wavelength: Approximately 474-480 nm.[7]
-
-
Sample Preparation:
-
Dilute the samples from the photodegradation study with the mobile phase to a concentration within the calibration curve range.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
For encapsulated samples: The formulation may need to be disrupted to release the this compound. This can be achieved by dilution with a suitable solvent (e.g., a mixture of hexane (B92381) and isopropanol) followed by centrifugation to separate the excipients.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Simplified pathway of this compound photodegradation.
Caption: Workflow for protecting this compound.
Caption: Logical flow for troubleshooting this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Extraction, HPLC Quantification and Medical Applications of Astaxanthin Extracted from Crawfish “Procambarus clarkii” Exoskeleton By-Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of reliable astaxanthin quantification from natural sources | PLOS One [journals.plos.org]
Validation & Comparative
Astaxanthin Dipalmitate vs. Astaxanthin Monoester: A Comparative Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of astaxanthin (B1665798) dipalmitate and astaxanthin monoester, drawing upon available scientific evidence. While direct head-to-head pharmacokinetic data for astaxanthin dipalmitate versus a specific monoester is limited in publicly accessible literature, this guide synthesizes current knowledge on astaxanthin ester metabolism and bioavailability to provide a comprehensive analysis for research and development purposes.
Executive Summary
Astaxanthin, a potent antioxidant carotenoid, is naturally found in various forms, including free astaxanthin and its mono- and diesters. The bioavailability of these forms is a critical factor for their efficacy as nutraceuticals and therapeutic agents. The scientific consensus, supported by in vivo and in vitro studies, indicates that astaxanthin monoesters exhibit significantly higher bioavailability compared to astaxanthin diesters , such as this compound. This difference is primarily attributed to the molecular structure of the esters, which influences their enzymatic hydrolysis and subsequent absorption in the small intestine.
Data Presentation: Comparison of Astaxanthin Ester Bioavailability
The following table summarizes the key differences in bioavailability between this compound and astaxanthin monoesters based on current scientific understanding.
| Feature | This compound (Diester) | Astaxanthin Monoester | Supporting Evidence |
| General Bioavailability | Lower | Higher | Studies indicate that astaxanthin monoesters have significantly increased bioavailability compared to diesters.[1][2] |
| Influence of Fatty Acid Chain | Composed of two long-chain saturated fatty acids (palmitic acid). Long-chain fatty acids are associated with lower bioavailability. | Can be esterified with various fatty acids. Monoesters with short-chain or unsaturated fatty acids exhibit higher bioavailability. | Research has shown that astaxanthin esters with short-chain fatty acids are more readily absorbed than those with long-chain fatty acids.[1][3] |
| Enzymatic Hydrolysis | Requires two-step hydrolysis by intestinal enzymes (e.g., pancreatic lipase, cholesterol esterase) to release free astaxanthin. This process is less efficient for diesters. | Requires a single-step hydrolysis to release free astaxanthin, leading to more efficient absorption. | Astaxanthin esters must be hydrolyzed to free astaxanthin before absorption. The efficiency of this enzymatic process is a key determinant of bioavailability. |
| Expected Pharmacokinetic Profile | Lower Cmax and potentially delayed Tmax due to slower and less complete hydrolysis. | Higher Cmax and potentially faster Tmax, reflecting more efficient absorption. | While specific values for dipalmitate are scarce, the structural differences strongly suggest a less favorable pharmacokinetic profile compared to monoesters. |
Experimental Protocols
The following outlines a general experimental protocol for an in vivo bioavailability study of astaxanthin esters in a rodent model, based on methodologies reported in the literature.
Objective: To determine and compare the pharmacokinetic profiles of this compound and an astaxanthin monoester following oral administration.
1. Subjects:
-
Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g).
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimatization period of at least one week before the experiment.
2. Test Substances:
-
This compound, purity >95%.
-
Astaxanthin monoester (e.g., astaxanthin oleate), purity >95%.
-
Vehicle: A lipid-based formulation, such as olive oil or a self-microemulsifying drug delivery system (SMEDDS), to enhance initial dispersion.
3. Study Design:
-
A parallel or crossover study design can be employed.
-
Animals are fasted for 12 hours prior to administration but have free access to water.
-
The test substances are administered via oral gavage at a specified dose (e.g., 100 mg/kg body weight).
4. Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0 h) and at various time points post-administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Blood is collected into heparinized tubes and immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
5. Sample Preparation for Analysis:
-
Plasma proteins are precipitated by adding a solvent like ethanol (B145695) or acetonitrile.
-
Astaxanthin is then extracted from the plasma using a suitable organic solvent (e.g., hexane, ethyl acetate, or a mixture thereof).
-
The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for HPLC analysis.
6. Analytical Method (HPLC):
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of solvents such as methanol, acetonitrile, and water.
-
Detection: The wavelength for detecting astaxanthin is typically set between 470-480 nm.
-
Quantification: A standard curve is generated using pure astaxanthin to quantify its concentration in the plasma samples.
7. Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
-
Statistical analysis is performed to compare the bioavailability of the two astaxanthin esters.
Mandatory Visualization
Metabolic Pathway of Astaxanthin Esters
The following diagram illustrates the metabolic pathway of orally ingested astaxanthin esters. Both mono- and diesters must be hydrolyzed by intestinal enzymes to release free astaxanthin, which is the form absorbed by the intestinal mucosal cells.
Caption: Metabolic pathway of astaxanthin esters from ingestion to circulation.
Conclusion
The available evidence strongly suggests that astaxanthin monoesters possess superior bioavailability compared to this compound. This is primarily due to the more efficient single-step hydrolysis of monoesters in the intestine, which is a prerequisite for the absorption of free astaxanthin. The presence of two long-chain palmitic acid molecules in this compound likely hinders the enzymatic process, leading to lower and slower absorption. For researchers and drug development professionals, this distinction is crucial when selecting an astaxanthin form for formulation and therapeutic application, as the choice of ester will significantly impact the resulting systemic exposure and potential efficacy. Further studies with direct, quantitative comparisons of this compound and specific monoesters are warranted to provide more precise pharmacokinetic data.
References
A Comparative Analysis of the Antioxidant Activity of Astaxanthin Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of astaxanthin (B1665798) in its free form versus its esterified forms (monoesters and diesters). The information presented is supported by experimental data from peer-reviewed studies to assist in research and development applications.
Executive Summary
Astaxanthin, a potent carotenoid antioxidant, exists naturally in both free and esterified forms. The esterification with fatty acids significantly influences its antioxidant capacity, with studies demonstrating that astaxanthin esters, particularly those from the microalga Haematococcus pluvialis, often exhibit superior or comparable antioxidant activity to free astaxanthin, especially in lipophilic environments. This enhanced activity is attributed to the increased stability and altered bioavailability of the esterified molecules. This guide will delve into the quantitative comparisons of their efficacy in various antioxidant assays and elucidate the underlying molecular mechanisms.
Comparative Antioxidant Performance: A Data-Driven Overview
The antioxidant potential of astaxanthin and its esters has been quantified using various standard assays. The following tables summarize the key findings from multiple studies, providing a clear comparison of their half-maximal inhibitory concentrations (IC50) and other relevant metrics. Lower IC50 values indicate a higher antioxidant activity.
Table 1: Radical Scavenging Activity (DPPH & ABTS Assays)
| Compound/Extract | Assay | IC50 (µg/mL) | Source Organism | Reference |
| Free Astaxanthin dominant extract (HCl-AST) | DPPH | 15.39 | Haematococcus pluvialis | [1] |
| Monoester & Diester rich extract (ILs-AST) | DPPH | 43.81 | Haematococcus pluvialis | [1] |
| Monoester & Diester rich extract (HPMF-AST) | DPPH | 52.76 | Haematococcus pluvialis | [1] |
| Monoester & Diester rich extract (ME-AST) | DPPH | 56.25 | Haematococcus pluvialis | [1] |
| Free Astaxanthin dominant extract (HCl-AST) | ABTS | 20.32 | Haematococcus pluvialis | [1] |
| Monoester & Diester rich extract (ILs-AST) | ABTS | 21.73 | Haematococcus pluvialis | [1] |
| Monoester & Diester rich extract (HPMF-AST) | ABTS | 22.09 | Haematococcus pluvialis | [1] |
| Monoester & Diester rich extract (ME-AST) | ABTS | 25.53 | Haematococcus pluvialis | [1] |
Table 2: Singlet Oxygen Quenching Activity
| Compound | Solvent System | IC50 (µM) for 50% inhibition of lipid oxidation | Reference |
| Free Astaxanthin | 100% Ethanol (hydrophilic) | 8 | [2][3] |
| Astaxanthin Monoester | 100% Ethanol (hydrophilic) | 9 | [2][3] |
| Astaxanthin Diester | 100% Ethanol (hydrophilic) | 10 | [2] |
| Free Astaxanthin | 50% (v/v) Hexane in Ethanol (hydrophobic) | 16 | [2][3] |
| Astaxanthin Monoester | 50% (v/v) Hexane in Ethanol (hydrophobic) | 10 | [2][3] |
| Astaxanthin Diester | 50% (v/v) Hexane in Ethanol (hydrophobic) | 7 | [2][3] |
Table 3: Inhibition of Lipid Peroxidation
| Compound Form | Assay Details | Protective Effect | Reference |
| Astaxanthin Esters | Inhibition of lipid peroxidation in CCl4-induced toxicity in rats. | Significantly inhibited lipid peroxidation.[4] | [4] |
| Natural Astaxanthin (mainly monoesters) | Decreased lipid peroxidation in SHSY-5Y cells under basal and TBH-induced oxidative stress. | Significantly decreased lipid peroxidation.[5] | [5] |
| Astaxanthin and its esters | Showed 80% anti-lipid peroxidation activity in ethanol-induced gastric ulcer rats. | High inhibitory activity.[6] | [6] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the comparative data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to evaluate the free radical scavenging capacity of antioxidants.[7]
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: 0.5 mL of the sample at various concentrations (e.g., 4, 8, 16, 32, 64, and 128 µg/mL) is mixed with 3 mL of the DPPH solution.[1]
-
Incubation: The mixture is incubated in the dark for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[1] A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: An ABTS stock solution (7 mM) is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS radical cation.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: 0.3 mL of the sample at different concentrations is added to 2.7 mL of the ABTS•+ working solution.[1]
-
Incubation: The mixture is incubated for a short period (e.g., 10 minutes).[1]
-
Measurement: The absorbance is measured at 734 nm.[1]
-
Calculation: The percentage of inhibition of absorbance is calculated to determine the antioxidant activity, and the IC50 value is subsequently determined.
Singlet Oxygen Quenching Assay
This assay evaluates the ability of a compound to quench singlet oxygen (¹O₂), a highly reactive oxygen species.
-
System Components: The assay typically involves a photosensitizer (e.g., Methylene Blue) to generate ¹O₂, a substrate susceptible to oxidation by ¹O₂ (e.g., linoleic acid), and the antioxidant being tested.[2]
-
Reaction Conditions: The reaction is carried out in a suitable solvent system, such as a hexane/ethanol mixture, under light exposure to initiate ¹O₂ generation.[2][3]
-
Measurement: The extent of oxidation of the substrate (e.g., formation of lipid hydroperoxides) is measured over time, often using spectrophotometry or chromatography.
-
Calculation: The inhibitory effect of the antioxidant on the substrate's oxidation is determined, and the IC50 value, representing the concentration required for 50% inhibition, is calculated.[2]
Lipid Peroxidation Inhibition Assay
This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids.
-
Induction of Lipid Peroxidation: Lipid peroxidation can be induced in various systems, such as liposomes, cell cultures, or tissue homogenates, using inducers like tert-butyl hydroperoxide (TBH) or iron/ADP.[5][8]
-
Treatment: The system is treated with the antioxidant compound at different concentrations.
-
Measurement of Peroxidation Products: The levels of lipid peroxidation products, such as malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), are quantified using methods like the TBARS (Thiobarbituric Acid Reactive Substances) assay or specific fluorescent probes (e.g., BODIPY C11).[5]
-
Calculation: The percentage of inhibition of lipid peroxidation by the antioxidant is calculated relative to the control group.
Molecular Mechanisms of Action
Astaxanthin and its esters exert their antioxidant effects through various molecular pathways. Key among these are the modulation of the Nrf2/ARE and NF-κB signaling pathways.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Caption: Astaxanthin promotes the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the transcription of antioxidant enzymes.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Astaxanthin can inhibit the activation of NF-κB, thereby reducing inflammation, which is closely linked to oxidative stress.[9]
Caption: Astaxanthin inhibits the activation of IKK, preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.
General Experimental Workflow for Antioxidant Activity Assessment
The following diagram illustrates a generalized workflow for comparing the antioxidant activity of different astaxanthin forms.
Caption: A generalized workflow for the comparative assessment of the antioxidant activity of astaxanthin and its esters.
Conclusion
The presented data indicates that astaxanthin esters, particularly the diester form, exhibit potent antioxidant activity, which can surpass that of free astaxanthin in certain environments, notably in more hydrophobic systems.[2] Extracts rich in astaxanthin esters have been shown to be more active than synthetic free astaxanthin, potentially due to their increased stability.[8] For researchers and drug development professionals, the choice between free astaxanthin and its esters should be guided by the specific application, considering factors such as the target biological system and the desired delivery matrix. The superior performance of esterified astaxanthin in lipophilic environments suggests its potential for applications targeting cellular membranes and lipid-rich tissues.
References
- 1. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. ovid.com [ovid.com]
- 4. Evaluation of hepatoprotective and antioxidant activity of astaxanthin and astaxanthin esters from microalga-Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Astaxanthin Is a Green Antioxidant Able to Counteract Lipid Peroxidation and Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. phcogrev.com [phcogrev.com]
- 9. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Astaxanthin Dipalmitate Versus Free Astaxanthin in Skin Protection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (B1665798), a xanthophyll carotenoid renowned for its potent antioxidant properties, is a key ingredient of interest in dermatology and cosmetology for its ability to protect the skin from environmental aggressors, particularly UV radiation.[1][2] It exists in two primary forms for commercial and research applications: free astaxanthin and its esterified derivatives, such as astaxanthin dipalmitate. Free astaxanthin is the biologically active form, but its inherent instability to light, heat, and oxygen presents significant formulation challenges.[3][4] this compound, a diester of astaxanthin with two palmitic acid molecules, offers a more stable alternative.
This guide provides an objective, data-driven comparison of this compound and free astaxanthin, focusing on their respective performance in skin protection. It synthesizes experimental data on stability, antioxidant efficacy, and biological activity, offering detailed methodologies for key experiments to support further research and development.
Chemical Structure and Properties
The fundamental difference between the two molecules lies in the esterification of the hydroxyl groups on the terminal rings of the astaxanthin molecule. In this compound, these hydroxyl groups are bonded to palmitic acid, a common saturated fatty acid. This structural modification significantly increases the molecule's lipophilicity and molecular weight, which in turn alters its stability and pharmacokinetic profile.
References
Liposomal Astaxanthin Dipalmitate Demonstrates Superior Efficacy Over Non-Liposomal Counterparts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of liposomal astaxanthin (B1665798) dipalmitate versus non-liposomal astaxanthin, drawing upon available experimental data. The encapsulation of astaxanthin dipalmitate within liposomes has been shown to significantly enhance its bioavailability, cellular uptake, and therapeutic effects. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological pathways.
Enhanced Bioavailability and Cellular Uptake
Liposomal delivery systems are designed to overcome the inherent poor water solubility and low oral bioavailability of lipophilic compounds like astaxanthin and its esters.[][2] By encapsulating this compound in a phospholipid bilayer, its stability in the gastrointestinal tract is increased, and its absorption is facilitated.
While direct comparative pharmacokinetic data for liposomal versus non-liposomal this compound is limited in publicly available literature, studies on astaxanthin in general consistently demonstrate the superior bioavailability of liposomal formulations. For instance, a study on healthy human volunteers showed that lipid-based formulations of astaxanthin enhanced bioavailability by 1.7 to 3.7 times compared to a reference formulation.[2] Another study comparing a sustained-release astaxanthin formulation to astaxanthin oil found a 3.6-fold increase in bioavailability.[3]
In vitro studies further corroborate the enhanced efficacy of liposomal delivery at the cellular level. Research on human endothelial cells has shown that liposomal astaxanthin leads to a more significant reduction in the expression of intercellular adhesion molecule 1 (ICAM-1), a marker for endothelial inflammation, compared to free astaxanthin.[4]
Table 1: Comparative Efficacy of Liposomal vs. Non-Liposomal Astaxanthin
| Parameter | Non-Liposomal Astaxanthin | Liposomal Astaxanthin | Fold Improvement | Reference |
| Cellular Uptake & Anti-Inflammatory Effect | ||||
| Relative ICAM-1 Expression (in inflamed endothelial cells) | 106.6 ± 2.4% of control | 99.9 ± 1.8% of control | ~1.07x reduction | [4] |
| Antioxidant Activity | ||||
| ROS Level (in LPS-induced macrophages) | 48% | 35% | 1.37x reduction | [5] |
Note: The data presented is for astaxanthin and may be considered indicative for this compound, though direct experimental data for the dipalmitate ester is not available in the cited sources.
Superior Antioxidant and Anti-Inflammatory Activity
Astaxanthin is a potent antioxidant, and its encapsulation in liposomes appears to enhance this activity. A study on RAW264.7 macrophages demonstrated that at the same concentration (0.05 µg/mL), astaxanthin-loaded liposomes were more effective at scavenging intracellular reactive oxygen species (ROS) than an astaxanthin extract.[5]
The anti-inflammatory properties of astaxanthin are, in part, mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][6] Astaxanthin has been shown to suppress the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines and mediators.[6][7] Liposomal delivery is expected to enhance this effect by increasing the intracellular concentration of astaxanthin.
Experimental Protocols
Preparation of this compound Liposomes (Thin-Film Hydration Method)
The thin-film hydration method is a common technique for preparing liposomes.[8][9][10]
-
Lipid Film Formation: this compound and phospholipids (B1166683) (e.g., soy phosphatidylcholine) are dissolved in an organic solvent such as chloroform.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator, resulting in a thin lipid film on the wall of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) and agitated, leading to the spontaneous formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
In Vitro Cellular Uptake and Anti-Inflammatory Assay (ICAM-1 Expression)
This protocol is adapted from a study on human endothelial cells.[4]
-
Cell Culture: Human endothelial cells are cultured in appropriate media.
-
Induction of Inflammation: Cells are treated with an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α), to induce the expression of ICAM-1.
-
Treatment: Inflamed cells are then treated with either non-liposomal this compound or liposomal this compound at various concentrations.
-
Analysis: After an incubation period, the expression of ICAM-1 is quantified using methods such as flow cytometry or western blotting.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for liposome preparation and efficacy testing.
Caption: Astaxanthin's inhibition of the NF-κB signaling pathway.
References
- 2. Oral bioavailability of the antioxidant astaxanthin in humans is enhanced by incorporation of lipid based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study on the Bioavailability of a Proprietary, Sustained-release Formulation of Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications [mdpi.com]
- 5. Development of Astaxanthin-Loaded Nanosized Liposomal Formulation to Improve Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astaxanthin suppresses the malignant behaviors of nasopharyngeal carcinoma cells by blocking PI3K/AKT and NF-κB pathways via miR-29a-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention of STAT3-related pathway in SK-N-SH cells by natural product astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 9. Xanthatin inhibits STAT3 and NF‐κB signalling by covalently binding to JAK and IKK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyanotech.com [cyanotech.com]
A Comparative Guide to the In Vitro Anti-inflammatory Activity of Astaxanthin Dipalmitate and Other Carotenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory performance of astaxanthin (B1665798) dipalmitate against other common carotenoids. The information is compiled from experimental data to support research and development in inflammation-related therapeutics.
Executive Summary
Astaxanthin and its esters, including astaxanthin dipalmitate, have demonstrated potent anti-inflammatory properties in various in vitro models. These effects are primarily attributed to the downregulation of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The primary mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways. While direct comparative studies on the dipalmitate esters of various carotenoids are limited, available data suggests that astaxanthin and its esterified forms are among the most potent anti-inflammatory carotenoids.
Quantitative Comparison of Anti-inflammatory Activity
| Carotenoid | Form | Cell Line | Inflammatory Stimulus | Inhibited Mediator | Concentration/IC50 | Reference |
| Astaxanthin | Free | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | NO | IC50 ≈ 25 µM | [1] |
| Free | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | PGE2 | Dose-dependent inhibition | [2] | |
| Free | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α | Dose-dependent inhibition | [2] | |
| Astaxanthin Esters | Monoester & Diester Mix | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Monoester form showed highest inhibition | [3] |
| Beta-carotene | Free | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | NO | IC50 ≈ 25 µM | [1] |
| Free | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS, COX-2, TNF-α, IL-1β | Dose-dependent inhibition | [4] | |
| Lutein | Free | rMC-1 (Müller cells) | CoCl2 (Hypoxia) | IL-1β, COX-2 | Inhibition at tested concentrations | [5] |
| Zeaxanthin Dipalmitate | Dipalmitate | - | - | Pro-inflammatory cytokines (in vivo) | - | [6] |
Note: The study on astaxanthin esters by Kim et al. (2020) indicated that a sample containing a higher ratio of monoesterified astaxanthin exhibited the strongest anti-inflammatory and antioxidant activities compared to non-esterified and diesterified forms[3]. This suggests that the specific ester form of astaxanthin plays a crucial role in its bioactivity.
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited are provided below to facilitate reproducibility and further research.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the carotenoid (e.g., this compound, lutein, etc.) for a specified period (e.g., 1-24 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for the specific cytokine of interest (e.g., mouse TNF-α ELISA kit).
-
Follow the manufacturer's instructions for the assay, which typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentration based on a standard curve.
-
Western Blot Analysis for Inflammatory Proteins (iNOS, COX-2)
-
Principle: This technique is used to detect and quantify the expression of specific proteins involved in the inflammatory response.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of carotenoids are largely mediated through the modulation of key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.
References
- 1. Anti-inflammatory Activity of β-Carotene, Lycopene and Tri-n-butylborane, a Scavenger of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. beta-Carotene inhibits inflammatory gene expression in lipopolysaccharide-stimulated macrophages by suppressing redox-based NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Zeaxanthin Dipalmitate-Enriched Emulsion Stabilized with Whey Protein Isolate-Gum Arabic Maillard Conjugate Improves Gut Microbiota and Inflammation of Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating HPLC Methods for Astaxanthin Dipalmitate Quantification
For researchers, scientists, and drug development professionals, accurate quantification of astaxanthin (B1665798) dipalmitate is crucial for product development, quality control, and stability testing. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose due to its specificity and sensitivity. This guide provides a comparative overview of HPLC methods, detailing their validation parameters and experimental protocols, to aid in the selection and implementation of a suitable analytical method.
Comparison of HPLC Method Performance
The validation of an HPLC method ensures its reliability for the intended application. Key performance indicators from various studies on astaxanthin and its esters are summarized below. While specific data for astaxanthin dipalmitate is limited, the presented data for total and free astaxanthin provides a strong benchmark for establishing a validated method.
| Method | Analyte | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| RP-HPLC | Astaxanthin | 5 - 15 | - | - | - | [1] |
| RP-HPLC | Astaxanthin | 0.39 - 50.0 | - | - | LOQ: ~0.25 µg/mL | [2] |
| HPLC | Astaxanthin | - | 82.4 - 100 | < 4.28 | LOD: 0.1 µg/g | [2] |
| UHPLC | all-E-astaxanthin | 1.0 - 11.2 | - | < 5 (for standards) | LOD: 0.5 - 1.0 µg/mL | [3][4] |
| HPLC | Astaxanthin | 50 - 250 mg/L | - | 0.19 | - | [5] |
| HPLC-UV | Astaxanthin | - | 90 | ≤ 5.2 | LOD: 1.46 ng/g, LOQ: 5.46 ng/g |
Alternative Quantification Methods
While HPLC is the preferred method for its accuracy, other techniques are available, each with its own advantages and limitations.
-
Ultra-Performance Convergence Chromatography (UPC²) : This method offers a significant reduction in analysis time (over 10-fold improvement compared to some HPLC methods) and uses a simpler, more environmentally friendly mobile phase (CO₂/methanol). It has shown good repeatability for astaxanthin analysis.[6]
-
Spectrophotometry : A simpler and faster approach, but it lacks the specificity of chromatographic methods.[6] This can lead to an overestimation of astaxanthin content by as much as 20% due to interference from other carotenoids.[6]
-
LC-MS (Liquid Chromatography-Mass Spectrometry) : Provides higher sensitivity and selectivity, allowing for more accurate identification and quantification based on molecular weight.[5]
Experimental Protocols
A typical HPLC workflow for the quantification of this compound involves sample preparation, chromatographic separation, and detection. As this compound is an ester, a direct analysis of the esterified form is often preferred to understand the product's composition. Alternatively, a hydrolysis step can be employed to quantify the total astaxanthin content.
Sample Preparation (Direct Analysis of this compound)
-
Extraction : Extract the sample containing this compound with a suitable organic solvent. Given the non-polar nature of the dipalmitate ester, solvents like hexane (B92381), acetone, or a mixture of hexane and isopropanol (B130326) are effective.
-
Filtration : Centrifuge the extract to remove any solid debris and filter the supernatant through a 0.22 µm PTFE syringe filter before injection into the HPLC system.
Sample Preparation (Analysis of Total Astaxanthin via Hydrolysis)
For determining the total astaxanthin content, a hydrolysis (saponification) step is introduced to cleave the fatty acid esters.
-
Extraction : Perform an initial extraction as described above.
-
Hydrolysis : The esterified astaxanthin must be hydrolyzed to yield free astaxanthin.[6] This can be achieved through:
-
Enzymatic Hydrolysis : Using enzymes like cholesterol esterase.[3][4] This is a milder method that can reduce the risk of astaxanthin degradation.
-
Alkaline Hydrolysis : Using reagents such as sodium hydroxide (B78521) or potassium hydroxide.
-
-
Liquid-Liquid Extraction : After hydrolysis, extract the free astaxanthin into an organic solvent like hexane.
-
Evaporation and Reconstitution : Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
HPLC Conditions for Astaxanthin and its Esters
The following are examples of HPLC conditions that have been successfully used for the analysis of astaxanthin and its esters. These can be adapted and optimized for the specific quantification of this compound.
-
Method 1: RP-HPLC for Astaxanthin
-
Method 2: RP-HPLC for Astaxanthin and its Esters
-
Method 3: UHPLC for Free Astaxanthin
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the key stages involved in validating an HPLC method for this compound quantification.
Caption: Workflow for HPLC Method Validation.
Signaling Pathway and Logical Relationships
The quantification of this compound can follow two main logical pathways: direct analysis of the ester or indirect analysis via hydrolysis to free astaxanthin. The choice of pathway depends on the analytical objective.
Caption: Analytical Pathways for Astaxanthin Quantification.
References
- 1. Estimation of Nutraceutical Astaxanthin by RP-HPLC Method: Development and Validation [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of reliable astaxanthin quantification from natural sources | PLOS One [journals.plos.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. lcms.cz [lcms.cz]
A Comparative In Vivo Analysis: Astaxanthin Dipalmitate Versus Synthetic Astaxanthin
An objective guide for researchers and drug development professionals on the in vivo performance, bioavailability, and cellular mechanisms of natural esterified astaxanthin (B1665798) (astaxanthin dipalmitate) compared to its synthetic counterpart.
Introduction
Astaxanthin, a potent xanthophyll carotenoid, is garnering significant attention in the pharmaceutical and nutraceutical industries for its powerful antioxidant and anti-inflammatory properties. Commercially available astaxanthin is primarily sourced from two routes: natural extraction from the microalga Haematococcus pluvialis, where it predominantly exists in an esterified form like this compound, or chemical synthesis, which yields a non-esterified, free form. This guide provides a comprehensive in vivo comparison of this compound and synthetic astaxanthin, focusing on experimental data related to their bioavailability, efficacy, and underlying mechanisms of action.
The fundamental difference between these two forms of astaxanthin lies in their molecular structure. Natural astaxanthin from H. pluvialis is mainly the (3S, 3'S)-isomer and is esterified with fatty acids, primarily palmitic acid, forming monoesters and diesters such as this compound.[1][2] In contrast, synthetic astaxanthin is a racemic mixture of stereoisomers, including (3S,3'S), (3R,3'S), and (3R,3'R) in approximately a 1:2:1 ratio, and is in a non-esterified (free) form.[1][3] These structural distinctions significantly impact their stability, bioavailability, and biological activity in vivo.
Data Presentation: In Vivo Performance Metrics
The following tables summarize quantitative data from in vivo studies, providing a comparative overview of the performance of this compound (natural, esterified) and synthetic astaxanthin.
| Parameter | Animal Model | This compound (Natural) | Synthetic Astaxanthin | Key Findings & References |
| Bioavailability & Tissue Accumulation | Mice | Significantly higher concentrations in plasma, skeletal muscle, heart, and liver. | Lower tissue accumulation compared to the natural esterified form. | Esterified astaxanthin from H. pluvialis showed superior absorption and tissue distribution.[4] |
| Antioxidant Capacity | General In Vivo Assessment | Reported to be 20 to 50 times more potent in neutralizing free radicals.[5] | Lower antioxidant activity. | The esterified structure and specific isomeric configuration of natural astaxanthin contribute to its enhanced antioxidant power.[5] |
| Endurance Performance | Mice | Significantly longer running time to exhaustion. | No significant improvement in endurance compared to the control group. | Esterified astaxanthin promoted energy production and protected tissues from oxidative damage during exercise.[4] |
| Gene Expression (Antioxidant Response) | Rainbow Trout | Upregulated the mRNA level of Nrf2. | Did not induce Nrf2 transcription but did up-regulate HO-1 mRNA levels. | Natural astaxanthin activates the Nrf2/HO-1 signaling pathway more effectively.[3] |
Experimental Protocols
In Vivo Study: Endurance and Tissue Distribution in Mice
This section details a representative experimental protocol adapted from studies comparing different forms of astaxanthin in a murine model.[4]
-
Animals: Eight-week-old male ICR mice.
-
Groups:
-
Control group (vehicle only)
-
This compound (from H. pluvialis) group
-
Synthetic astaxanthin group
-
-
Dosage and Administration: Astaxanthin preparations were administered orally via a stomach tube daily for 5 weeks. The dosage was calculated to provide an equivalent amount of astaxanthin per kilogram of body weight.
-
Endurance Test: After the 5-week treatment period, mice were subjected to a treadmill running test until exhaustion. The running time was recorded as a measure of endurance.
-
Tissue Collection and Analysis: Following the endurance test, blood, skeletal muscle, heart, and liver samples were collected. The concentration of astaxanthin in plasma and tissues was determined using High-Performance Liquid Chromatography (HPLC).
-
Biochemical Analysis: Markers of oxidative stress and energy metabolism, such as malondialdehyde (MDA) and ATP levels, were measured in tissue homogenates using commercially available assay kits.
In Vivo Study: Antioxidant Response in Rainbow Trout
The following protocol is based on a study investigating the effects of dietary astaxanthin on the antioxidant system in fish.[3]
-
Animals: Juvenile rainbow trout (Oncorhynchus mykiss).
-
Diets:
-
Control diet (without astaxanthin)
-
Diet supplemented with natural astaxanthin (from H. pluvialis)
-
Diet supplemented with synthetic astaxanthin
-
-
Experimental Period: Fish were fed their respective diets for 56 days.
-
Sample Collection: At the end of the feeding trial, liver and muscle tissues were sampled.
-
Gene Expression Analysis: Total RNA was extracted from the liver tissue. The mRNA expression levels of key antioxidant genes, including Nrf2 and HO-1, were quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Enzyme Activity Assays: The activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in liver homogenates were measured using spectrophotometric assays.
Mandatory Visualization
Signaling Pathway: Nrf2/HO-1 Activation
Astaxanthin exerts a significant portion of its antioxidant effects through the activation of the Nrf2/HO-1 signaling pathway. Under conditions of oxidative stress, astaxanthin facilitates the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The upregulation of these genes leads to the production of enzymes that neutralize reactive oxygen species (ROS) and protect the cell from oxidative damage. In vivo studies suggest that natural astaxanthin is a more potent activator of this pathway compared to its synthetic counterpart.[3]
Caption: Nrf2/HO-1 signaling pathway activated by astaxanthin.
Experimental Workflow: In Vivo Comparative Study
The following diagram illustrates a typical workflow for an in vivo study comparing the effects of this compound and synthetic astaxanthin.
Caption: A typical experimental workflow for in vivo comparison.
Conclusion
The available in vivo evidence strongly suggests that natural, esterified astaxanthin, such as this compound, exhibits superior bioavailability and biological activity compared to its synthetic, non-esterified counterpart. The enhanced performance of natural astaxanthin is attributed to its unique (3S, 3'S)-isomeric form and its esterified structure, which likely contributes to increased stability and absorption. Furthermore, natural astaxanthin appears to be a more potent activator of crucial endogenous antioxidant pathways, such as Nrf2/HO-1. For researchers and drug development professionals, these findings underscore the importance of considering the source and chemical form of astaxanthin when designing preclinical and clinical studies. Future in vivo research should focus on head-to-head comparisons across a broader range of disease models and clinical endpoints to fully elucidate the therapeutic potential of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Astaxanthin as a King of Ketocarotenoids: Structure, Synthesis, Accumulation, Bioavailability and Antioxidant Properties [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of the effect of non-esterified and esterified astaxanthins on endurance performance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the differences between natural and synthetic astaxanthin? - YanggeBiotech [blog.yanggebiotech.com]
A Head-to-Head Analysis of Astaxanthin Dipalmitate and Lutein for Researchers and Drug Development Professionals
A comprehensive comparison of the biological activities, mechanisms of action, and performance of astaxanthin (B1665798) dipalmitate and lutein (B1675518), supported by experimental data.
This guide provides a detailed comparative analysis of astaxanthin dipalmitate and lutein, two prominent carotenoids with significant antioxidant and anti-inflammatory properties. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their potential therapeutic applications.
Comparative Overview
Astaxanthin and lutein are both xanthophyll carotenoids, but they exhibit distinct structural and functional characteristics that influence their biological activities.[1][2][3] Astaxanthin is a red-orange pigment found predominantly in marine microalgae and seafood, while lutein is a yellow pigment abundant in leafy green vegetables.[2][3]
| Feature | Astaxanthin | Lutein |
| Source | Microalgae (Haematococcus pluvialis), salmon, shrimp[3] | Leafy green vegetables (spinach, kale), egg yolks[2] |
| Key Function | Potent antioxidant, anti-inflammatory[1] | Blue light filtration, antioxidant, anti-inflammatory[4][5] |
| Primary Site of Action | Cell membranes (spanning the entire bilayer)[1] | Macula of the retina[2][5] |
| Blood-Retinal Barrier | Can cross the blood-retinal barrier[2] | Can cross the blood-retinal barrier[6] |
Performance Data: A Tabular Comparison
The following tables summarize quantitative data from comparative studies on astaxanthin and lutein.
Antioxidant Activity
In vitro studies have demonstrated that astaxanthin possesses higher antioxidant activity compared to lutein and other carotenoids.[1][7][8]
| Parameter | Astaxanthin | Lutein | Study Reference |
| Anti-lipid Peroxidation Activity | Higher | Lower | Naguib et al.[7] |
| Singlet Oxygen Quenching | Higher | Lower | |
| Radical Scavenging | Higher | Lower |
Ocular Protective Effects
Studies on retinal protection and visual acuity have shown benefits for both compounds, with some evidence suggesting lutein may have a stronger effect in specific contexts.
| Endpoint | Astaxanthin | Lutein | Zeaxanthin (B1683548) | Study Details |
| Visual Acuity Improvement (vs. A2E-induced decline) | ~10% increase from baseline | ~33% increase from baseline | ~16% increase from baseline | Zebrafish model of AMD-like vision loss.[9] |
| Retinal Cell Protection (from A2E) | Protective | More protective | Protective | Histological analysis in a zebrafish model.[9] |
| Protection from Blue-Violet Light (in vitro) | Protective | Slightly more efficient | - | Human corneal epithelial cells irradiated at 50 J/cm².[10][11] |
| ROS Blunting (in vitro) | Effective | Slightly more efficient | - | Human corneal epithelial cells.[10][11] |
Cognitive Function
A systematic review of randomized controlled trials suggests potential cognitive benefits for both astaxanthin and lutein, although the evidence for lutein is more consistent.
| Cognitive Domain | Astaxanthin | Lutein | Study Population & Dosage |
| Verbal Episodic Memory | Significant improvement | - | Middle-aged adults (8-12 mg/day).[12] |
| Visual Episodic Memory | - | Selective improvement | Young and middle-aged adults (10 mg/day for 12 months).[12][13] |
Experimental Protocols
Zebrafish Model of A2E-Induced Vision Loss
This protocol is based on a study comparing the protective effects of astaxanthin, lutein, and zeaxanthin on vision loss.[9]
Objective: To assess the extent to which carotenoids protect vision from AMD-like vision loss associated with A2E.
Methodology:
-
Animal Model: Adult zebrafish were used.
-
Baseline Measurement: Visual acuity was measured using the optokinetic response.
-
Intraocular Injection:
-
One eye was injected with 50 µM A2E.
-
The contralateral eye was injected with a combination of 50 µM A2E and 808 nM of either astaxanthin, lutein, or zeaxanthin.
-
-
Visual Acuity Assessment: Visual acuity was measured at weekly intervals post-injection in a single-masked study design.
-
Histological Analysis: Retinal cell structure was compared between control and treated eyes two weeks after injection.
In Vitro Protection of Human Corneal Epithelial Cells
This protocol is derived from a study comparing the protective and antioxidant properties of lutein and astaxanthin against blue-violet light.[10][11]
Objective: To compare the in vitro protective and antioxidant properties of lutein and astaxanthin on human primary corneal epithelial cells (HCE-F).
Methodology:
-
Cell Culture: Human primary corneal epithelial cells (HCE-F) were cultured.
-
Irradiation: Cells were irradiated with a blue-violet light lamp (415–420 nm) at energies ranging from 20 to 80 J/cm².
-
Treatment: Lutein or astaxanthin (50 to 250 µM) was added to the cells immediately before blue-violet light irradiation at 50 J/cm².
-
Viability Assay: Cell viability was evaluated using the CKK-8 assay.
-
ROS Measurement: The production of reactive oxygen species (ROS) was measured using the H2DCF-DA assay.
-
Apoptosis and Pathway Analysis: Apoptotic cell death and modulation of the Nrf2 pathway were also assessed.
Signaling Pathways
Both astaxanthin and lutein exert their effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.
Astaxanthin's Mechanism of Action
Astaxanthin's antioxidant and anti-inflammatory effects are mediated through multiple pathways, including the inhibition of NF-κB and activation of the Nrf2 pathway.[14][15]
Caption: Astaxanthin's antioxidant and anti-inflammatory signaling pathways.
Lutein's Mechanism of Action
Lutein also modulates the NF-κB and Nrf2 pathways to exert its anti-inflammatory and antioxidant effects.[6][16] Additionally, it has been shown to inhibit STAT3 activation.[6][17]
Caption: Lutein's modulation of inflammatory and antioxidant pathways.
Summary and Future Directions
Both astaxanthin and lutein demonstrate significant potential in mitigating oxidative stress and inflammation through the modulation of critical signaling pathways. While in vitro evidence suggests astaxanthin may be a more potent antioxidant, in vivo and clinical data indicate that lutein has pronounced protective effects, particularly in the context of ocular health. The choice between these two carotenoids for therapeutic development will likely depend on the specific application and target tissue.
Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of this compound and lutein for various health conditions. Future research should also focus on their synergistic effects and the optimal dosages for different therapeutic applications.
References
- 1. Clinical Applications of Astaxanthin in the Treatment of Ocular Diseases: Emerging Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astaxanthin vs Lutein: Eye Health Compared_Cactus Botanics [cactusbotanics.com]
- 3. Lutein vs Astaxanthin: Benefits Compared for Skin and Eyes_Cactus Botanics [cactusbotanics.com]
- 4. The Effect of Lutein on Eye and Extra-Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lutein and inflammation: a comprehensive review of its mechanisms of action [explorationpub.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances and the Mechanism of Astaxanthin in Ophthalmological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Comparative Efficiency of Lutein and Astaxanthin in the Protection of Human Corneal Epithelial Cells In Vitro from Blue-Violet Light Photo-Oxidative Damage | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. thefunctionalmedicinecenter.com [thefunctionalmedicinecenter.com]
- 13. Effects of Lutein and Astaxanthin Intake on the Improvement of Cognitive Functions among Healthy Adults: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Astaxanthin Bioactivity Is Determined by Stereoisomer Composition and Extraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Astaxanthin in Skin Health, Repair, and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective Effects of Lutein in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antioxidant Effects of Astaxanthin Dipalmitate and Vitamin E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic antioxidant effects of astaxanthin (B1665798) dipalmitate in combination with vitamin E. Drawing upon experimental data, this document outlines the mechanisms of synergy, presents quantitative findings in a comparative format, and details the experimental protocols utilized in key studies.
Introduction
Astaxanthin, a xanthophyll carotenoid, is renowned for its potent antioxidant properties, attributed to its unique molecular structure that allows it to span cellular membranes and effectively quench reactive oxygen species (ROS).[1][2] Vitamin E, a lipid-soluble antioxidant, is crucial for protecting cell membranes from lipid peroxidation.[3][4] The combination of these two antioxidants has been investigated for potential synergistic effects, which could lead to enhanced protection against oxidative stress. This guide focuses on astaxanthin dipalmitate, an esterified form of astaxanthin with increased lipophilicity.
Mechanism of Antioxidant Synergy
The synergistic antioxidant activity between astaxanthin and certain forms of vitamin E, particularly tocotrienols, is attributed to their intermolecular interactions when co-encapsulated.[1][3][5][6] Computational models suggest that tocotrienols can form hydrogen bonds with astaxanthin.[1][3][5][6] This interaction, coupled with the partial interaction of astaxanthin's polyene chain with the tocotrienol's triene chain, is believed to be the basis for the observed synergistic radical scavenging activity.[1][3][5][6]
In contrast, studies have indicated a lack of synergistic or even additive antioxidant effects when astaxanthin is combined with α-tocopherol, another common form of vitamin E.[1][3][5][6] This highlights the specificity of the synergistic interaction, favoring the tocotrienol (B1241368) form of vitamin E.
The proposed mechanism involves a "tag-team" approach where astaxanthin neutralizes free radicals in the bloodstream and tissues, while vitamin E protects the cell membranes.[7] This complementary action enhances the overall antioxidant defense.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the antioxidant effects of astaxanthin and vitamin E, both individually and in combination.
Table 1: In Vitro Antioxidant Activity of Astaxanthin and Vitamin E Derivatives
| Antioxidant(s) | Assay | Oxidative Species | Result | Reference |
| Astaxanthin (Asx) & α-Tocopherol (α-T) | Chemiluminescence | Singlet Oxygen | No additive effect observed in co-encapsulated liposomes. | [1][3][5] |
| Astaxanthin (Asx) & Tocotrienols (T3) | Chemiluminescence | Singlet Oxygen | Synergistic effect observed; actual scavenging activity was higher than the calculated additive activity in co-encapsulated liposomes. | [1][3][5][6] |
| Astaxanthin (Asx) & Tocotrienols (T3) | Hydroxyl Radical Scavenging | Hydroxyl Radicals | Synergistic elimination effect observed in co-encapsulated liposomes. | [6] |
| Astaxanthin-γ-CD complex & Vitamin E | DPPH Radical Scavenging | DPPH Radicals | The activity of the mixture of both complexes was three-fold higher than the non-complexed mixture. | [8] |
Table 2: In Vivo Effects of Astaxanthin and Vitamin E Supplementation
| Study Population | Intervention | Duration | Key Findings | Reference |
| Male Rats | Astaxanthin, Vitamin E, Vitamin C, and Calorie Restriction | 86 days | Significantly higher sperm count in the group receiving the antioxidant combination and calorie restriction. A significant increase in total antioxidant capacity was observed in groups receiving antioxidant supplements. | [4][9] |
| Humans with Age-Related Memory Decline | 9mg Astaxanthin & 50mg Tocotrienols | 12 weeks | Significant improvement in composite memory and verbal memory compared to the placebo group. | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to assess the synergistic antioxidant effects.
In Vitro Antioxidant Activity Assessment
1. Preparation of Liposomes Co-encapsulating Astaxanthin and Vitamin E Derivatives:
-
Objective: To create a lipid bilayer model system to study the interaction of lipophilic antioxidants.
-
Method:
-
Egg yolk phosphatidylcholine is dissolved in chloroform.
-
Specified amounts of astaxanthin and a vitamin E derivative (α-tocopherol or tocotrienols) are added to the solution.
-
The solvent is evaporated under reduced pressure to form a thin lipid film.
-
The film is hydrated with a buffer solution (e.g., phosphate-buffered saline) and vortexed to form multilamellar liposomes.
-
The liposome (B1194612) suspension is then sonicated or extruded to create small unilamellar vesicles of a desired size.
-
2. Singlet Oxygen Scavenging Assay:
-
Objective: To measure the ability of the antioxidants to quench singlet oxygen.
-
Method:
-
A chemiluminescence probe (e.g., luminol) is used to detect singlet oxygen.
-
Singlet oxygen is generated through a chemical reaction (e.g., thermal decomposition of an endoperoxide).
-
The liposome suspension containing the antioxidants is added to the reaction mixture.
-
The reduction in chemiluminescence intensity in the presence of the antioxidants is measured using a luminometer, indicating the scavenging activity.
-
3. Hydroxyl Radical Scavenging Assay:
-
Objective: To determine the capacity of the antioxidants to neutralize hydroxyl radicals.
-
Method:
-
Hydroxyl radicals are generated via the Fenton reaction (Fe²⁺ + H₂O₂).
-
A detection molecule (e.g., a fluorescent probe that reacts with hydroxyl radicals) is included in the reaction.
-
The liposome suspension is introduced into the system.
-
The scavenging activity is quantified by measuring the decrease in the signal (e.g., fluorescence) from the detection molecule.
-
Cellular Antioxidant Activity Assays
1. Lipid Peroxidation (BODIPY Assay):
-
Objective: To assess the ability of antioxidants to prevent lipid peroxidation in cultured cells.
-
Method:
-
Human cells (e.g., HepG2) are cultured in 24-well plates.
-
Cells are pre-incubated with astaxanthin.
-
The fluorescent probe C11-BODIPY(581/591) is added to the cells. This probe fluoresces green in its reduced state and shifts to red upon oxidation of its polyunsaturated butadienyl portion.
-
Oxidative stress is induced using an agent like cumene (B47948) hydroperoxide.
-
The change in fluorescence is measured using a microplate reader or fluorescence microscopy to quantify the extent of lipid peroxidation.[12]
-
Visualizing the Synergy and Experimental Processes
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Proposed synergistic antioxidant mechanism of this compound and vitamin E.
References
- 1. researchgate.net [researchgate.net]
- 2. Astaxanthin: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic antioxidative effect of astaxanthin and tocotrienol by co-encapsulated in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Astaxanthin, Vitamin E, and Vitamin C in Combination with Calorie Restriction on Sperm Quality and Quantity in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic antioxidative effect of astaxanthin and tocotrienol by co-encapsulated in liposomes [jstage.jst.go.jp]
- 6. Novel Antioxidative Activity of Astaxanthin and Its Synergistic Effect with Vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astaxanthin vs Vitamin E: Antioxidant Strength Compared_Cactus Botanics [cactusbotanics.com]
- 8. No. 29 Enhancement Effect on DPPH Radical Scavenging Activity of Astaxanthin-γ-CD Complex by the Addition of Vitamin E | CycloChem Bio Co., Ltd. [cyclochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Study: Astaxanthin and Vitamin E offer cognitive benefits [nutraingredients.com]
- 11. library.fabresearch.org [library.fabresearch.org]
- 12. Free Radical Scavenging and Cellular Antioxidant Properties of Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Challenge of Astaxanthin Dipalmitate: A Comparative Guide to Delivery System Stability
For researchers, scientists, and drug development professionals, the potent antioxidant astaxanthin (B1665798) dipalmitate presents a significant formulation challenge due to its inherent instability. This guide provides a comparative analysis of the stability of astaxanthin dipalmitate in various delivery systems, supported by experimental data, to aid in the selection of optimal formulation strategies.
Astaxanthin, a xanthophyll carotenoid, is renowned for its powerful antioxidant properties, exceeding those of many other commercially used antioxidants.[1] However, its application in pharmaceuticals and nutraceuticals is hampered by its poor water solubility and susceptibility to degradation from light, heat, and oxidation.[2][3] this compound, an esterified form of astaxanthin, offers improved lipophilicity but still requires sophisticated delivery systems to enhance its stability and bioavailability. This comparison focuses on three prominent delivery platforms: nanoparticles, liposomes, and nanoemulsions.
Comparative Stability Analysis
The choice of a delivery system has a profound impact on the stability of this compound. The following table summarizes key stability parameters across different formulations, providing a quantitative basis for comparison.
| Delivery System | Active Moiety | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Stability Conditions | Retention Rate (%) | Reference |
| Nanoparticles | Astaxanthin | 74.29 ± 7.92 | 0.130 ± 0.012 | High (not specified) | 72h, room temp, dark | Not specified (observed anti-aggregation) | [4] |
| Astaxanthin | 142.23 ± 0.961 | Not specified | 84.375 ± 0.002 | Not specified | Not specified | [5] | |
| Astaxanthin | Not specified | Not specified | Not specified | UV light, 30 min | 87.30 ± 5.74 | [6] | |
| Liposomes | Astaxanthin | 80.62 ± 4.52 | 0.20 ± 0.03 | 97.68 ± 0.34 | 15 days, 4°C | 82.29 | [7] |
| Astaxanthin | 109 - 134 | < 0.2 | 29 - 89 | 14 days, 4°C & 37°C | Stable at 4°C, aggregation at 37°C with high dose | [8] | |
| Astaxanthin | Not specified | Not specified | 73 - 89 | 80°C for 2h; 100°C for 30 min | High thermal protection | [9][10] | |
| Nanoemulsions | Astaxanthin | ~81.61 | 0.22 | Not specified | 3 months, 5°C, 25°C, 40°C | Stable | [11][12] |
| Astaxanthin | 24 - 60 | Not specified | Not specified | 2 months, room temp; 3 months, 4°C | Increased particle size observed | [13] |
Experimental Protocols
Accurate and reproducible assessment of delivery system performance is critical. The following are detailed methodologies for key stability-indicating experiments.
Particle Size and Polydispersity Index (PDI) Analysis
This analysis is crucial as particle size affects bioavailability, dissolution, and immunotoxicity.[14]
-
Method: Dynamic Light Scattering (DLS) is a widely used technique for nanoparticles and liposomes.[15] Laser Diffraction can be used for a broader range of particle sizes.[15]
-
Instrumentation: A Zetasizer or similar DLS instrument.
-
Procedure:
-
Dilute the formulation with an appropriate solvent (e.g., deionized water) to a suitable concentration to avoid multiple scattering effects.
-
Equilibrate the sample to the desired temperature in the instrument.
-
Measure the scattered light intensity fluctuations caused by the Brownian motion of the particles.
-
The instrument's software calculates the particle size distribution and PDI based on the Stokes-Einstein equation. The PDI value indicates the homogeneity of the particle size distribution.
-
Encapsulation Efficiency (EE) Determination
EE quantifies the amount of active ingredient successfully encapsulated within the delivery system.
-
Method: Indirect or direct quantification using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure (Indirect Method):
-
Separate the encapsulated this compound from the unencapsulated (free) drug. This can be achieved by ultracentrifugation, size exclusion chromatography, or dialysis.
-
Quantify the amount of free this compound in the supernatant or dialysate using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound).
-
Calculate the EE using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Stability Studies (Thermal, Light, and Storage)
These studies evaluate the ability of the delivery system to protect the active ingredient from degradation under various stress conditions.
-
Thermal Stability:
-
Store aliquots of the formulation at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for a defined period.[16]
-
At predetermined time points, withdraw samples and analyze for this compound content using a stability-indicating HPLC method.
-
Monitor for any changes in particle size, PDI, and visual appearance (e.g., aggregation, precipitation).
-
-
Photostability:
-
Expose the formulation to a controlled light source (e.g., UV lamp with a specific wavelength or a photostability chamber).[17]
-
A control sample should be kept in the dark at the same temperature.
-
Analyze the samples at various time intervals for drug content and physical characteristics.
-
-
Storage Stability:
-
Store the formulation under recommended storage conditions (e.g., refrigerated, room temperature) for an extended period (e.g., 1, 3, 6 months).
-
Periodically evaluate the samples for drug content, particle size, PDI, and visual appearance.
-
Visualizing Experimental and Degradation Pathways
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for formulation analysis and the degradation pathway of astaxanthin.
References
- 1. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanotechnology-Abetted Astaxanthin Formulations in Multimodel Therapeutic and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of carrier-free astaxanthin nanoparticles with improved antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Frontiers | Preparation of carrier-free astaxanthin nanoparticles with improved antioxidant capacity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of Astaxanthin-Loaded Nanosized Liposomal Formulation to Improve Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Encapsulation Techniques to Enhance Astaxanthin Utilization as Functional Feed Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Encapsulation Techniques to Enhance Astaxanthin Utilization as Functional Feed Ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Development and stability evaluation of Astaxanthin nanoemulsion | Semantic Scholar [semanticscholar.org]
- 13. Characterization of Astaxanthin Nanoemulsions Produced by Intense Fluid Shear through a Self-Throttling Nanometer Range Annular Orifice Valve-Based High-Pressure Homogenizer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. horiba.com [horiba.com]
- 15. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 16. Smart Method for Carotenoids Characterization in Haematococcus pluvialis Red Phase and Evaluation of Astaxanthin Thermal Stability [mdpi.com]
- 17. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
"validating the anti-proliferative effects of astaxanthin dipalmitate in cancer cells"
A Note to Our Readers: This guide delves into the anti-proliferative effects of astaxanthin (B1665798), a potent carotenoid, in various cancer cell lines. While the initial focus was on astaxanthin dipalmitate, a comprehensive literature search revealed a significant lack of publicly available research specifically investigating the anti-cancer properties of this esterified form. Therefore, this guide will focus on the wealth of data available for astaxanthin (free form), providing a thorough comparison of its efficacy across different cancer models. The findings presented here for astaxanthin may offer valuable insights into the potential, yet unconfirmed, activity of its dipalmitate ester.
Astaxanthin, a naturally occurring xanthophyll carotenoid found in various marine organisms, has garnered considerable attention for its potent antioxidant and anti-inflammatory properties.[1] Emerging research, detailed in this guide, highlights its promising role as an anti-proliferative agent against a range of cancer cells. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a comparative analysis of astaxanthin's performance, supported by experimental data.
Comparative Efficacy of Astaxanthin Across Cancer Cell Lines
Astaxanthin has demonstrated significant anti-proliferative effects in a dose-dependent manner across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of astaxanthin in different cancer cell types, providing a quantitative comparison of its potency.
| Cancer Type | Cell Line | IC50 Value (µM) | Duration of Treatment | Reference |
| Breast Cancer | T-47D | Not specified, significant decrease at 100 µM | 24 hours | [2] |
| MDA-MB-231 | Not specified, significant decrease at 100 µM | 24 hours | [2] | |
| SKBR3 | Not specified, dose-dependent suppression | Not specified | [3] | |
| Gastric Cancer | KATO-III | Not specified, significant decrease at 50 & 100 µM | Not specified | [4][5] |
| SNU-1 | Not specified, significant decrease at 50 & 100 µM | Not specified | [4][5] | |
| Colorectal Cancer | HT-29 | 10.98 | 24 hours | [6] |
| Hepatoma | H22 | Not specified, significant inhibition | Not specified |
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
Astaxanthin exerts its anti-proliferative effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Studies have consistently shown that astaxanthin can trigger apoptosis in cancer cells. For instance, in T-47D and MDA-MB-231 breast cancer cells, astaxanthin treatment led to a significant increase in apoptosis at a concentration of 50 µM.[2] Similarly, in HT-29 colorectal cancer cells, astaxanthin exhibited pro-apoptotic effects, with an IC50 value of 10.98 µM after 24 hours of treatment.[6] The mechanism often involves the modulation of key apoptotic proteins. Research on LS-180 colorectal adenocarcinoma cells revealed that astaxanthin increases the expression of pro-apoptotic proteins like Bax and Caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2.[7] Furthermore, in MCF-7 breast cancer cells, astaxanthin-induced apoptosis is linked to a p53-dependent pathway.[8][[“]]
Cell Cycle Arrest
In addition to apoptosis, astaxanthin can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. In human gastric cancer cell lines KATO-III and SNU-1, astaxanthin was found to induce cell cycle arrest at the G0/G1 phase.[4][5] This arrest is associated with the downregulation of phosphorylated extracellular signal-regulated kinase (ERK) and an increased expression of p27kip-1, a cell cycle inhibitor.[4][5] In SKBR3 breast cancer cells, astaxanthin also blocked cell cycle progression at the G0/G1 phase.[3]
Key Signaling Pathways Modulated by Astaxanthin
The anti-proliferative effects of astaxanthin are mediated through its influence on various signaling pathways crucial for cancer cell growth and survival.
References
- 1. Astaxanthin: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Astaxanthin on cell viability in T-47D and MDA-MB-231 Breast Cancer Cell Lines - Multidisciplinary Cancer Investigation [mcijournal.com]
- 3. Astaxanthin Modulates Apoptotic Molecules to Induce Death of SKBR3 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astaxanthin Inhibits Proliferation of Human Gastric Cancer Cell Lines by Interrupting Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astaxanthin Inhibits Proliferation of Human Gastric Cancer Cell Lines by Interrupting Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astaxanthin promotes apoptosis by suppressing growth signaling pathways in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astaxanthin induces apoptosis and increases activity of antioxidant enzymes in LS-180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. consensus.app [consensus.app]
A Comparative Guide to the Bioanalysis of Astaxanthin Dipalmitate and Its Esters in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of astaxanthin (B1665798) dipalmitate and other astaxanthin esters in biological matrices. It is designed to assist researchers in selecting the most appropriate method for their specific research needs by presenting supporting experimental data, detailed protocols, and visual workflows.
Comparative Analysis of Validated Analytical Methods
The accurate quantification of astaxanthin dipalmitate and other esters in biological samples such as plasma and tissues is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Spectrophotometric methods, while simple, are generally not recommended for complex biological matrices due to their lack of specificity. These methods can overestimate astaxanthin content as other carotenoids and degradation products may interfere with the analysis.[1] HPLC and LC-MS/MS offer the necessary selectivity and sensitivity for robust bioanalysis.
Naturally-derived astaxanthin is often present as a mixture of fatty acid esters.[2] For the analysis of total astaxanthin, a hydrolysis step, typically enzymatic using cholesterol esterase, is employed to convert the esters to free astaxanthin prior to quantification.[1] However, for the specific quantification of this compound and other esters, chromatographic separation without prior hydrolysis is necessary.
Below is a summary of validated analytical methods for astaxanthin and its esters in various biological matrices.
| Method | Analyte(s) | Biological Matrix | Key Validation Parameters | Reference |
| RP-HPLC-UV | Astaxanthin | Human Plasma | Linearity: 0.39 - 50.0 µg/mL; LOQ: ~0.25 µg/mL; Recovery: 99%; Within-day and Between-day CV: < 3% | [3] |
| RP-HPLC-UV | Astaxanthin (in bulk and capsules) | Not specified | Linearity: 5 - 15 µg/mL; Run Time: 8.45 min | [4][5] |
| LC-MS/MS | Astaxanthin | Shrimp Tissues | Linearity: 20 - 10,000 ng/mL; Accuracy: -0.1 to 1.7%; Precision: < 2.1% | [6][7][8][9] |
| LC-MS/MS | Astaxanthin | Dietary Supplements | Linearity: 37.5 - 2,400 ng/mL; LOD: 16 ng/mL; LOQ: 49 ng/mL; Recovery: 91.9 - 97.4%; Precision (RSD): 1.2 - 3.5% | [10] |
| UHPLC-PDA-MS | Free Astaxanthin and its diastereomers (after enzymolysis) | Haematococcus pluvialis biomass | Linearity (all-E-astaxanthin): 1.0 - 11.2 µg/mL; CV: < 5% | [11] |
| UPC² | Free Astaxanthin (after hydrolysis) | Dietary Supplements | Run Time: ~2 minutes; Repeatability (RSD): < 1.5% | [2] |
Experimental Protocols
RP-HPLC-UV Method for Astaxanthin in Human Plasma
This method is suitable for the rapid quantification of total astaxanthin in human plasma.[3]
a. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 100 µL of a 1:9 (v/v) mixture of ethanol (B145695) and tetrahydrofuran.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Collect the clear supernatant and inject a 20 µL aliquot into the HPLC system.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Inertsil ODS C18, 250 x 4.6 mm, 5 µm).[4][5]
-
Mobile Phase: Isocratic mixture of methanol, water, and ethyl acetate (B1210297) (82:8:10, v/v/v).[3]
-
Flow Rate: 1.5 mL/min.[3]
-
Detection: UV-Vis detector set at 474 nm.[3]
-
Total Run Time: 5 minutes.[3]
LC-MS/MS Method for Astaxanthin in Animal Tissues
This highly selective and sensitive method is ideal for quantifying astaxanthin in various tissues.[6][7][8][9]
a. Sample Preparation (Protein Precipitation and Extraction):
-
Homogenize tissue samples in a suitable solvent (e.g., acetone).
-
Perform protein precipitation by adding a precipitating agent like acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant containing the extracted astaxanthin.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
b. LC-MS/MS Conditions:
-
Column: C8 reverse-phase column (e.g., BEH C8, 1.7 µm, 2.1 × 50 mm).[6][7][8][9]
-
Mobile Phase: A gradient elution using:
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6][8][9]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: LC-MS/MS Analysis of Astaxanthin in Biological Tissues
The following diagram illustrates a typical workflow for the quantification of astaxanthin in tissue samples using LC-MS/MS.
Caption: Workflow for astaxanthin analysis in tissues.
Signaling Pathway: Astaxanthin's Modulation of Nrf2 and NF-κB
Astaxanthin is known to exert its antioxidant and anti-inflammatory effects by modulating key signaling pathways. A significant mechanism involves the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway.[12]
References
- 1. nutritionaloutlook.com [nutritionaloutlook.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of Nutraceutical Astaxanthin by RP-HPLC Method: Development and Validation [ouci.dntb.gov.ua]
- 6. Development of an LC-MS/MS method for astaxanthin quantification in shrimp tissues and its application to detect astaxanthin variations during ovary development stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS/MS method for astaxanthin quantification in shrimp tissues and its application to detect astaxanthin variations during ovary development stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Development of an LC-MS/MS method for astaxanthin quantification in shrimp tissues and its application to detect astaxanthin variations during ovary development stages [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications | MDPI [mdpi.com]
Astaxanthin Dipalmitate: A Superior Antioxidant for UV Protection in Dermatological and Cosmetic Formulations
A comprehensive analysis of astaxanthin (B1665798) dipalmitate's photoprotective capabilities compared to other common antioxidants, supported by experimental data and detailed methodologies.
In the ongoing pursuit of effective photoprotective agents, astaxanthin dipalmitate, a lipophilic diester of astaxanthin, has emerged as a frontrunner, demonstrating superior antioxidant and UV-protective properties. This guide provides a detailed comparison of this compound against other widely used antioxidants in the context of UV-induced skin damage, presenting quantitative data, experimental protocols, and an examination of the underlying cellular mechanisms.
Comparative Analysis of Antioxidant Efficacy
The primary mechanism by which antioxidants protect against UV damage is through the neutralization of reactive oxygen species (ROS). The efficacy of this action can be quantified using various in vitro assays.
Table 1: In Vitro Antioxidant Activity of Astaxanthin and Other Antioxidants
| Antioxidant | Assay | IC50 / Activity | Reference |
| Astaxanthin | DPPH Radical Scavenging | IC50 = 15.39 µg/mL | [1] |
| Astaxanthin | ABTS Radical Scavenging | IC50 = 20.32 µg/mL | [1] |
| Vitamin C (Ascorbic Acid) | DPPH Radical Scavenging | Qualitatively less effective than Astaxanthin | [2] |
| Vitamin E (α-Tocopherol) | DPPH Radical Scavenging | Qualitatively less effective than Astaxanthin | [2] |
| Lutein | Spectrophotometric Assay | Similar dose-ranging effect to Astaxanthin | [3] |
| Zeaxanthin | Spectrophotometric Assay | Similar dose-ranging effect to Astaxanthin | [3] |
IC50: The concentration of an antioxidant required to decrease the initial concentration of the radical by 50%. A lower IC50 value indicates a higher antioxidant activity.
Astaxanthin consistently demonstrates a lower IC50 value in DPPH and ABTS assays compared to many other antioxidants, indicating its superior radical scavenging capabilities. Studies have suggested that astaxanthin's antioxidant activity is significantly higher than that of vitamin C and vitamin E.[2]
UV Protection Performance: In Vivo and In Vitro Data
The ultimate measure of a topical antioxidant's efficacy in UV protection lies in its ability to prevent sun-induced damage to the skin.
Table 2: UV Protection Performance of Formulations Containing Astaxanthin
| Formulation | Parameter | Result | Experimental Model | Reference |
| SPF 50 Sunscreen | Sunburn Cells | 0.47 ± 0.27 cells/hpf | Rats exposed to UVB | [2] |
| SPF 50 Sunscreen + 0.5% Astaxanthin | Sunburn Cells | 0.16 ± 0.18 cells/hpf (p < 0.05) | Rats exposed to UVB | [2] |
| Dietary Astaxanthin (4mg/day) | Minimal Erythema Dose (MED) | Increased MED compared to placebo | Healthy human participants | [4] |
| Dietary Astaxanthin | Wrinkle Formation | Reduced UV-induced wrinkle formation by 50% | Hairless mice | [5] |
The addition of 0.5% astaxanthin to an SPF 50 sunscreen formulation resulted in a statistically significant reduction in the number of sunburn cells in rats exposed to UVB radiation, highlighting its potent photoprotective effect.[2] Furthermore, dietary supplementation with astaxanthin has been shown to increase the minimal erythema dose (MED) in humans, indicating a systemic protective effect against UV-induced redness.[4]
Mechanism of Action: Quenching ROS and Modulating Inflammatory Pathways
UV radiation triggers a cascade of damaging events within the skin, primarily initiated by the generation of ROS. These highly reactive molecules lead to oxidative stress, inflammation, and DNA damage, ultimately contributing to photoaging and carcinogenesis. This compound, owing to its unique molecular structure, effectively mitigates these effects.
Astaxanthin's mechanism of action in UV protection involves:
-
Direct ROS Scavenging: Its conjugated polyene chain efficiently quenches singlet oxygen and scavenges other free radicals.[4]
-
Inhibition of Inflammatory Pathways: Astaxanthin has been shown to suppress the activation of pro-inflammatory signaling pathways such as NF-κB.[6]
-
Reduction of Apoptosis: It helps to prevent UV-induced programmed cell death (apoptosis) in keratinocytes.[6]
-
Mitochondrial Protection: Astaxanthin protects mitochondria from oxidative damage, preserving cellular energy production.[7]
The following diagram illustrates the signaling pathway activated by UV radiation and the points at which antioxidants like astaxanthin can intervene.
Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is essential for researchers. Below are detailed protocols for key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.
-
Principle: The reduction of the DPPH radical is accompanied by a decrease in its absorbance at 517 nm.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).
-
Antioxidant stock solutions of varying concentrations.
-
Methanol or ethanol (B145695) as a solvent.
-
-
Procedure:
-
Prepare a series of dilutions of the antioxidant sample.
-
Add a fixed volume of the DPPH solution to each dilution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
A blank containing the solvent and DPPH solution is also measured.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the antioxidant concentration.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by ROS. Antioxidants can prevent this fluorescence by scavenging the ROS.
-
Materials:
-
Cell line (e.g., HepG2 human liver cancer cells).
-
DCFH-DA solution.
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator.
-
Antioxidant stock solutions.
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Wash the cells with PBS.
-
Incubate the cells with the DCFH-DA probe.
-
Wash the cells to remove the excess probe.
-
Add the antioxidant solutions at various concentrations to the cells and incubate.
-
Add the AAPH solution to induce oxidative stress.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
-
Calculation: The antioxidant activity is determined by comparing the fluorescence in the antioxidant-treated wells to the control wells (without antioxidant).
Conclusion
References
- 1. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eu-opensci.org [eu-opensci.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. The Protective Role of Astaxanthin for UV-Induced Skin Deterioration in Healthy People—A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of Astaxanthin Supplementation against Ultraviolet-Induced Photoaging in Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astaxanthin Protects Ultraviolet B-Induced Oxidative Stress and Apoptosis in Human Keratinocytes via Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eu-opensci.org [eu-opensci.org]
Comparative Analysis of Gene Expression: Astaxanthin vs. Astaxanthin Dipalmitate
For Researchers, Scientists, and Drug Development Professionals
While direct comparative studies on the gene expression profiles of free astaxanthin (B1665798) versus its dipalmitate ester are not extensively documented in publicly available literature, a comprehensive comparison can be formulated based on their respective bioavailabilities and the known molecular activities of free astaxanthin. Astaxanthin dipalmitate, a diester of astaxanthin, functions as a prodrug, requiring in vivo hydrolysis to release free astaxanthin, which is the primary bioactive form.
Physicochemical and Bioavailability Comparison
This compound's esterified nature enhances its stability and lipid solubility. However, for biological activity, it must be hydrolyzed by enzymes such as lipases in the gastrointestinal tract to release free astaxanthin, which is then absorbed.[1] Studies suggest that esterified forms of astaxanthin may have higher bioavailability compared to the free form.[1][2] This is attributed to their increased stability and efficient incorporation into micelles for absorption. Once absorbed, only free astaxanthin is detected in plasma and tissues.[1]
| Feature | Astaxanthin (Free Form) | This compound |
| Chemical Form | Free xanthophyll carotenoid | Diester of astaxanthin with palmitic acid |
| Bioavailability | Readily available for absorption | Requires enzymatic hydrolysis to free astaxanthin prior to absorption[1] |
| Stability | Less stable | More stable than the free form[1][3] |
| Absorption | Absorbed in the small intestine | Hydrolyzed to free astaxanthin in the gut before absorption[1] |
| Active Form | Bioactive upon absorption | Becomes bioactive after conversion to free astaxanthin |
Gene Expression Analysis: The Role of Bioactive Astaxanthin
The effects of this compound on gene expression are predicted to mirror those of free astaxanthin, with potential differences in the timing and magnitude of the response due to the prerequisite hydrolysis step. The following table summarizes the known effects of bioactive astaxanthin on gene expression from various studies.
| Pathway/Process | Target Genes/Proteins | Effect of Astaxanthin | Reference |
| Wnt/β-catenin Signaling | Wnt, β-catenin | Upregulation | [4] |
| GSK-3β, IKKβ | Downregulation | [5][6] | |
| Downstream targets (e.g., c-myc, cyclin D1) | Inhibition of expression | [5] | |
| Tumor Suppression | HOXA3, SOX1 (Tumor Suppressor Genes) | Increased expression via promoter demethylation | [7] |
| Cholesterol Efflux | ABCA1, ABCG1, SR-BI | Upregulation | [8][9] |
| Lipid Metabolism | fat-5, fat-6, fat-7 (Fatty acid synthesis) | Downregulation | [10] |
| Inflammation | TNF-α, IL-6 | Downregulation | [4] |
| Apoptosis | Bcl-2, p-Bad, survivin (Anti-apoptotic) | Downregulation | [5][6] |
| Bax, Bad (Pro-apoptotic) | Upregulation | [5][6] |
Experimental Protocols
General Protocol for Comparative Gene Expression Analysis via RNA-Sequencing
This protocol outlines a typical workflow for comparing the effects of astaxanthin and this compound on gene expression in a cell culture model.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human epithelial cells, macrophages) to 70-80% confluency.
-
Treat cells with equimolar concentrations of free astaxanthin, this compound, or a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time course (e.g., 6, 12, 24 hours) to capture early and late gene expression changes.
-
-
RNA Extraction:
-
Library Preparation and Sequencing:
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between the treatment groups and the control group.[12]
-
Conduct functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) to interpret the biological significance of the DEGs.[8][10]
-
-
Validation:
Visualizations
References
- 1. Thermal stability and oral absorbability of astaxanthin esters from Haematococcus pluvialis in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effect of non-esterified and esterified astaxanthins on endurance performance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of molecular structure of astaxanthin esters on their stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astaxanthin attenuates carrageenan-induced oxidative stress and inflammation in mice brain: possible role of the wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astaxanthin inhibits NF-κB and Wnt/β-catenin signaling pathways via inactivation of Erk/MAPK and PI3K/Akt to induce intrinsic apoptosis in a hamster model of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Astaxanthin Increases Tumor Suppressor Gene Expression and Affects Cellular Biological Behavior in Oral Dysplastic Keratinocytes by Regulating DNA Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of the circular RNAs in astaxanthin promotes cholesterol efflux from THP-1 cells based on RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Astaxanthin Induces Transcriptomic Responses Associated with Lifespan Extension in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptome Analysis of the Accumulation of Astaxanthin in Haematococcus pluvialis Treated with White and Blue Lights as well as Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of robust genetic signatures associated with lipopolysaccharide-induced acute lung injury onset and astaxanthin therapeutic effects by integrative analysis of RNA sequencing data and GEO datasets - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of Astaxanthin Dipalmitate Against Free Astaxanthin: A Comparative Guide
This guide provides a detailed comparison based on the extensive safety data available for free astaxanthin (B1665798) and the metabolic understanding of astaxanthin esters. All quantitative data from key toxicological studies are summarized, and detailed experimental protocols are provided for reference.
Quantitative Safety Data Comparison
The safety of free astaxanthin has been evaluated in numerous studies, establishing a high tolerance in animal models. The following tables summarize key quantitative data from acute, sub-chronic, and genotoxicity studies.
| Table 1: Acute Toxicity of Free Astaxanthin | |
| Test Substance | Animal Model |
| Astaxanthin (from Haematococcus pluvialis) | Mice |
| Astaxanthin-rich biomass (from H. pluvialis) | Rats |
| Astaxanthin-rich carotenoid extract (from Paracoccus carotinifaciens) | Rats |
| Table 2: Sub-chronic Toxicity of Free Astaxanthin (90-day studies) | | | :--- | :--- | :--- | | Test Substance | Animal Model | NOAEL (No-Observed-Adverse-Effect Level) | | Astaxanthin-rich biomass (from H. pluvialis) | Wistar Rats | Male: 465 mg/kg bw/day, Female: 557 mg/kg bw/day[4][5] | | Synthetic [3S, 3'S]-Astaxanthin | Wistar Rats | 700 - 920 mg/kg bw/day[6] | | Astaxanthin-rich carotenoid extract (from P. carotinifaciens) | Sprague-Dawley Rats | ≥ 1000 mg/kg/day[7][8] | | Dietary Astaxanthin | Hanlbm Wistar Rats | 1033 mg/kg bw/day[9] |
| Table 3: Genotoxicity of Free Astaxanthin | | | :--- | :--- | :--- | | Test | Test System | Result | | Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Non-mutagenic | | Mouse Bone Marrow Micronucleus Test | Mice | No evidence of chromosomal damage[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols for key safety assessments of free astaxanthin.
Acute Oral Toxicity Study
An acute oral toxicity study is typically conducted to determine the potential for a substance to cause adverse health effects from a single, short-term exposure. The protocol generally follows OECD Guideline 425.
-
Animal Model: Healthy, young adult rodents (e.g., Wistar rats or Kunming mice), nulliparous and non-pregnant, are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Dosing: A single high dose of the test substance (e.g., up to 20 g/kg body weight for astaxanthin) is administered orally via gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
Sub-chronic (90-Day) Oral Toxicity Study
This study provides information on potential adverse effects from repeated oral exposure to a substance over a 90-day period. The protocol is generally aligned with OECD Guideline 408.
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Group Allocation: Animals are randomly assigned to a control group and at least three treatment groups receiving different dose levels of the test substance.
-
Administration: The test substance is administered daily via the diet or oral gavage for 90 consecutive days.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to analyze various parameters.
-
Urinalysis: Conducted at termination.
-
Organ Weights: Key organs are weighed at necropsy.
-
Histopathology: A full histopathological examination of organs and tissues is performed.
-
-
NOAEL Determination: The highest dose at which no adverse effects are observed is determined as the NOAEL.
Mandatory Visualizations
Metabolic Pathway of Astaxanthin Esters
The metabolic fate of astaxanthin dipalmitate is central to its safety assessment. The following diagram illustrates the hydrolysis of astaxanthin esters to free astaxanthin in the gastrointestinal tract.
Caption: Metabolic conversion of this compound to free astaxanthin.
Experimental Workflow for Safety Evaluation
The following diagram outlines a typical workflow for the comprehensive safety evaluation of a compound like astaxanthin.
Caption: Workflow for preclinical safety assessment of astaxanthin.
Key Signaling Pathways Modulated by Astaxanthin
Astaxanthin exerts its biological effects by modulating various signaling pathways. The diagram below illustrates some of the key pathways influenced by astaxanthin, contributing to its antioxidant and anti-inflammatory properties.
Caption: Key signaling pathways modulated by astaxanthin.
References
- 1. researchgate.net [researchgate.net]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. d.docksci.com [d.docksci.com]
- 6. researchgate.net [researchgate.net]
- 7. A sub-chronic toxicity evaluation of a natural astaxanthin-rich carotenoid extract of Paracoccus carotinifaciens in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sub-chronic toxicity evaluation of a natural astaxanthin-rich carotenoid extract of Paracoccus carotinifaciens in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subchronic (13-week) toxicity and prenatal developmental toxicity studies of dietary astaxanthin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. astaxanthin biosynthesis pathway: Topics by Science.gov [science.gov]
- 11. Safety assessment of astaxanthin from Haematococcus pluvialis: Acute toxicity, genotoxicity, distribution and repeat-dose toxicity studies in gestation mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Astaxanthin Dipalmitate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research operations. This guide provides essential procedural information for the proper disposal of astaxanthin (B1665798) dipalmitate, a carotenoid ester utilized in various research and development applications. Adherence to these guidelines is imperative for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle astaxanthin dipalmitate with appropriate care. While astaxanthin and its esters are not classified as hazardous, good laboratory practices should always be observed.[1][2] This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat to avoid skin and eye contact.[3][4][5] In case of accidental contact, flush the affected area with copious amounts of water.[4][6][7] For spills, absorb any liquid with an inert material or carefully sweep up solid material, place it in a designated container, and clean the affected area.[1][3][4][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1][2][5][7] It is the responsibility of the end-user to correctly classify the waste and ensure its proper disposal.
-
Waste Characterization: Determine if the this compound waste meets the criteria for hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA).[2] This assessment should consider any contaminants or solvents that may have been introduced during the experimental process.
-
Containerization:
-
Leave the waste chemical in its original container whenever possible.[1]
-
If transferring to a new container, ensure it is appropriate for the waste, properly sealed, and clearly labeled with the contents ("Waste this compound") and any known hazards.
-
Do not mix this compound waste with other chemical waste streams.[1]
-
-
Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
Disposal:
-
Engage a licensed professional waste disposal company to handle the final disposal.
-
Provide the waste disposal company with a comprehensive Safety Data Sheet (SDS) for astaxanthin or its esters to ensure they have the necessary information for safe handling and disposal.
-
The specific disposal method, whether it be incineration or landfill, will be determined by the waste disposal company in accordance with regulatory requirements.
-
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] They may retain product residue and should be disposed of in the same manner as the chemical waste.[2][4]
Chemical and Physical Properties
| Property | Data |
| Appearance | Violet powder |
| Hazard Classification | Not classified as hazardous |
| Carcinogenicity | Not listed by IARC, NTP, or OSHA |
| Environmental Hazard | Not classified as environmentally hazardous |
| Incompatibilities | Strong oxidizing agents, acids, bases |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide |
Data sourced from multiple Safety Data Sheets for Astaxanthin and its esters.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their institution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Personal protective equipment for handling Astaxanthin dipalmitate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Astaxanthin dipalmitate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The following protocols for personal protective equipment (PPE), operational handling, and disposal are designed to offer clear, step-by-step guidance.
Personal Protective Equipment (PPE)
| Scenario | Required Personal Protective Equipment | Rationale |
| Handling Solid Compound (Powder) | - Safety goggles with side-shields- Chemical-resistant gloves (e.g., nitrile, polychloroprene, butyl rubber)[3]- Impervious laboratory coat or clothing- NIOSH-approved respirator (e.g., N95) or work in a chemical fume hood[4] | To prevent eye and skin contact with airborne dust particles and minimize inhalation of the powder.[3][4] |
| Handling Solutions | - Safety goggles with side-shields- Chemical-resistant gloves (e.g., nitrile)- Impervious laboratory coat or clothing | To protect against splashes and direct contact with the skin and eyes. |
| Accidental Spill | - Full PPE: Safety goggles with side-shields, chemical-resistant gloves, impervious clothing, and a suitable respirator- Heavy-duty rubber gloves and boots may be necessary for larger spills | To ensure comprehensive protection during cleanup of potentially hazardous material.[1][3] |
| Weighing and Aliquoting | - Safety goggles with side-shields- Chemical-resistant gloves- Laboratory coat- Use of an enclosure or chemical fume hood is highly recommended | To control and contain fine powders, minimizing the risk of inhalation and contamination of the laboratory environment.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for the safe handling of this compound from preparation to disposal.
-
Preparation :
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Unused Product : Dispose of unused this compound as chemical waste through a licensed disposal company. Do not dispose of it down the drain or in regular trash.[3][6]
-
Contaminated Materials : Used gloves, disposable lab coats, and any other contaminated PPE should be placed in a sealed bag and disposed of as chemical waste.[7]
-
Labware : Disposable labware that has come into contact with this compound should be disposed of as chemical waste. Reusable glassware should be decontaminated before washing.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
